1,4-Dimethylphenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMAJXVIIUYYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176883 | |
| Record name | 1,4-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22349-59-3 | |
| Record name | 1,4-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22349-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1M5X06OV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dimethylphenanthrene via Cyclodehydration Methods
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethylphenanthrene, a significant polycyclic aromatic hydrocarbon (PAH), with a primary focus on cyclodehydration methodologies. Phenanthrene and its alkylated derivatives are foundational structures in numerous biologically active compounds and materials science applications. Understanding their synthesis is critical for further development in these fields. This document elucidates the core chemical principles, compares prominent synthetic routes, and provides a detailed, field-proven experimental protocol for the direct cyclodehydration of a diaryl carbinol precursor. The causality behind experimental choices, mechanistic pathways, and quantitative data are presented to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug development.
Introduction: The Phenanthrene Core and the Power of Cyclodehydration
Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, forming an angular aromatic system. Its derivatives are ubiquitous in nature, forming the core structure of steroids, alkaloids like morphine, and various natural products that exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] The targeted synthesis of specific isomers, such as 1,4-dimethylphenanthrene, is of paramount importance for structure-activity relationship (SAR) studies in medicinal chemistry and for creating tailored molecules in materials science.[4][5]
Among the arsenal of synthetic strategies to construct the phenanthrene skeleton, cyclodehydration reactions offer a powerful and direct approach. This method typically involves the acid-catalyzed intramolecular cyclization of a strategically chosen alcohol precursor, leading to the formation of the third aromatic ring. The elegance of this strategy lies in its ability to forge a new carbon-carbon bond through a well-understood electrophilic aromatic substitution mechanism, often providing high regioselectivity.
This guide will explore the nuances of this method, contrasting it with other classical syntheses and providing a detailed walkthrough of a validated protocol.
Foundational Synthetic Strategies for the Phenanthrene Nucleus
While our focus is cyclodehydration, a comprehensive understanding requires acknowledging other cornerstone syntheses. These methods provide valuable context and highlight the unique advantages of the cyclodehydration approach.
-
Haworth Synthesis: A classical, multi-step sequence involving the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by reductions and an intramolecular cyclization of a carboxylic acid.[6][7][8] While robust, it is a lengthy process and the final cyclization step is not a dehydration of an alcohol.
-
Bardhan-Sengupta Synthesis: This powerful method explicitly uses a cyclodehydration step. It involves the reaction of a substituted cyclohexanol with a dehydrating agent like phosphorus pentoxide (P₂O₅), followed by aromatization (e.g., with selenium) to yield the phenanthrene core.[8] This method is known for its excellent regioselectivity.
-
Pschorr Cyclization: This involves the intramolecular cyclization of a diazonium salt, typically derived from an aminostilbene derivative. It proceeds via a radical or cationic mechanism and is not a cyclodehydration reaction.
-
Mallory Photocyclization: A photochemical approach that uses UV light to induce an intramolecular cyclization of a stilbene derivative, which is then oxidized to the corresponding phenanthrene.
The direct acid-catalyzed cyclodehydration of a diaryl alcohol precursor stands out for its efficiency and atom economy, directly forming the phenanthrene ring system from a readily accessible intermediate.
Core Mechanism: Acid-Catalyzed Cyclodehydration
The central transformation in this synthesis is the acid-catalyzed dehydration of a tertiary diaryl carbinol, such as 1-(o-tolyl)-1-(p-tolyl)ethanol . The mechanism is a classic example of intramolecular electrophilic aromatic substitution (SEAr).
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄, Polyphosphoric Acid - PPA). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).
-
Formation of a Carbocation: The protonated alcohol readily loses a molecule of water to form a stable tertiary, benzylic carbocation intermediate. The stability of this carbocation is crucial for the reaction to proceed efficiently.
-
Intramolecular Electrophilic Attack: The carbocation, a potent electrophile, is spatially positioned to attack the adjacent electron-rich aromatic ring (the ortho-tolyl group in this case). This intramolecular cyclization step forms the new six-membered ring and a new C-C bond, temporarily disrupting the aromaticity of the attacked ring.
-
Aromatization: A proton is eliminated from the site of attack, typically facilitated by a conjugate base in the medium. This final step restores the aromaticity of the newly formed ring system, yielding the final 1,4-dimethylphenanthrene product.
The following diagram illustrates this critical mechanistic pathway.
Caption: Reaction mechanism for the acid-catalyzed cyclodehydration.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the diaryl carbinol precursor and its subsequent cyclodehydration to the target molecule.
Part A: Synthesis of Precursor: 1-(o-tolyl)-1-(p-tolyl)ethanol
The precursor is efficiently synthesized via a Grignard reaction, a classic C-C bond-forming reaction. Here, the Grignard reagent prepared from o-bromotoluene acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4'-methylacetophenone.
Materials & Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
o-Bromotoluene
-
Anhydrous diethyl ether or THF
-
4'-Methylacetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a single crystal of iodine to activate the magnesium surface.
-
Add a solution of o-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously (indicated by bubbling and a gray color). Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the o-tolylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4'-methylacetophenone in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-(o-tolyl)-1-(p-tolyl)ethanol, which can be purified by column chromatography or recrystallization if necessary.
Part B: Cyclodehydration to 1,4-Dimethylphenanthrene
This step employs a strong acid and dehydrating agent to effect the intramolecular cyclization. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and solvent, and its high viscosity helps maintain a manageable reaction temperature.
Materials & Reagents:
-
1-(o-tolyl)-1-(p-tolyl)ethanol (from Part A)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to approximately 80-90 °C to reduce its viscosity.
-
Slowly add the 1-(o-tolyl)-1-(p-tolyl)ethanol to the warm, stirring PPA. The reaction is often accompanied by a color change to a deep red or purple, indicative of carbocation formation.
-
Heat the reaction mixture to 100-120 °C and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.
-
Extract the product from the aqueous slurry with a suitable organic solvent like dichloromethane or toluene (3x volume).
-
Combine the organic extracts and wash carefully with water, followed by saturated NaHCO₃ solution (to neutralize any residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield pure 1,4-dimethylphenanthrene as a white solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.[9][10][11]
Experimental Workflow and Data
The overall synthetic pathway can be visualized as a two-stage process.
Caption: Overall workflow for the synthesis of 1,4-dimethylphenanthrene.
Quantitative Data Summary
The efficiency of the cyclodehydration step is highly dependent on the choice of reagent and reaction conditions. The following table summarizes typical data for this transformation.
| Parameter | Value/Condition | Rationale & Notes |
| Precursor | 1-(o-tolyl)-1-(p-tolyl)ethanol | Strategically substituted to yield the 1,4-dimethyl isomer upon cyclization. |
| Cyclodehydration Agent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. Promotes clean reactions with minimal charring compared to H₂SO₄. |
| Alternative Agents | Conc. H₂SO₄, P₂O₅, Amberlyst® resin | H₂SO₄ can lead to sulfonation and charring. P₂O₅ is effective but can be difficult to handle. Solid acid catalysts like Amberlyst® offer easier workup. |
| Reaction Temperature | 100 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization without causing significant decomposition. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion. Progress should be monitored by TLC. |
| Typical Yield | 70 - 85% | Good to excellent yields are achievable with careful control of temperature and reaction time. |
Conclusion and Outlook
The synthesis of 1,4-dimethylphenanthrene via the acid-catalyzed cyclodehydration of a diaryl carbinol is a highly effective and instructive method for constructing the phenanthrene core. This approach demonstrates key principles of organic synthesis, including C-C bond formation via organometallic reagents and intramolecular electrophilic aromatic substitution. The provided protocol is robust and can be adapted for the synthesis of other substituted phenanthrene derivatives by modifying the starting materials. For professionals in drug development, mastering such syntheses is crucial for accessing novel molecular scaffolds and exploring the vast chemical space of polycyclic aromatic compounds for therapeutic applications.
References
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A Simple Synthesis of Phenanthrene. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. PubMed. Retrieved January 16, 2026, from [Link]
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Incardona, J. P., et al. (2021). Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. ResearchGate. Retrieved January 16, 2026, from [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Tufts University. Retrieved January 16, 2026, from [Link]
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ChemInform Abstract: Natural Phenanthrenes and Their Biological Activity. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
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Natural phenanthrenes and their biological activity. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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1,4-Dimethyl-naphthalene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
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1,4-dimethylphenanthrene (C16H14). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]
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1,4-Dimethylphenanthrene. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. (n.d.). Engineered Science Publisher. Retrieved January 16, 2026, from [Link]
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Li, Y., et al. (2018). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. MDPI. Retrieved January 16, 2026, from [Link]
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1,4-dimethylphenanthrene. (n.d.). Chemwhat. Retrieved January 16, 2026, from [Link]
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Polynuclear Hydrocarbons: Synthesis and Reactions. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Flexible synthesis of phenanthrenes by a PtCl(2)-catalyzed cycloisomerization reaction. (2007). Europe PMC. Retrieved January 16, 2026, from [Link]
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PHENANTHRENE Method of Preparations 1. Haworth synthesis. (n.d.). Gyan Sanchay. Retrieved January 16, 2026, from [Link]
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Phenanthrene synthesis. (2011). Química Organica.org. Retrieved January 16, 2026, from [Link]
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Han, X. (2001). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. The Research Repository @ WVU. Retrieved January 16, 2026, from [Link]
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Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols. (2018). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Saito, K., & Kurihara, N. (1991). Synthesis of 1-(3,4-dimethylphenyl)-1-[ring-U-14C]phenylethane, and of 1-(3,4-dimethylphenyl)-1-phenyl[1-14C]ethane, 14C-labeled distillate of Ecoscint-OTM, a biodegradable liquid scintillator. INIS-IAEA. Retrieved January 16, 2026, from [Link]
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Geochemical significance of 1,4-Dimethylphenanthrene in sedimentary rocks
An In-Depth Technical Guide to the Geochemical Significance of 1,4-Dimethylphenanthrene in Sedimentary Rocks
Authored by: A Senior Application Scientist
Foreword
In the intricate world of organic geochemistry, molecular fossils, or biomarkers, serve as our chemical guides to Earth's deep past. These compounds, derived from once-living organisms, retain their basic carbon skeleton through millions of years of burial and transformation, offering invaluable insights into the origin of organic matter, the environmental conditions of its deposition, and its subsequent thermal history. Among the myriad of biomarkers, the polycyclic aromatic hydrocarbons (PAHs) are a particularly robust class of molecules. This guide focuses on a specific and highly significant PAH: 1,4-dimethylphenanthrene. Its presence and relative abundance in sedimentary rocks and petroleum unlock critical information for petroleum exploration, paleoclimatology, and environmental science. This document provides a comprehensive overview of the origin, geochemical significance, and analytical methodologies pertaining to 1,4-dimethylphenanthrene for researchers and professionals in the field.
The Genesis of 1,4-Dimethylphenanthrene: A Journey from Biosphere to Geosphere
The story of 1,4-dimethylphenanthrene begins not in the depths of the Earth, but in the terrestrial biosphere, specifically within coniferous trees.[1][2] Its primary biological precursor is abietic acid (C₂₀H₃₀O₂) , a diterpenoid resin acid that is a major component of rosin.[2][3] Abietic acid is synthesized by conifers as a defense mechanism against herbivores and pathogens.[1] When these trees die and their organic matter is incorporated into sediments, a long and complex series of transformations known as diagenesis commences.[4][5][6]
Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments after deposition but before the onset of metamorphism.[5][6] During this process, abietic acid undergoes a series of reactions, including decarboxylation, dehydrogenation, and aromatization, ultimately leading to the formation of various phenanthrene derivatives. The formation of 1,4-dimethylphenanthrene is a key endpoint in this diagenetic pathway.
The following diagram illustrates the simplified diagenetic transformation of abietic acid to 1,4-dimethylphenanthrene.
Caption: Simplified diagenetic pathway of abietic acid to 1,4-dimethylphenanthrene.
Geochemical Significance and Applications
The presence and distribution of 1,4-dimethylphenanthrene and its isomers in sedimentary rocks provide crucial information for geochemists. Its applications primarily fall into two categories: as an indicator of terrestrial organic matter and as a tool for assessing thermal maturity.
A Reliable Tracer for Terrestrial Input
Because its precursor, abietic acid, is almost exclusively synthesized by higher plants (particularly conifers), 1,4-dimethylphenanthrene is a highly specific biomarker for terrestrial organic matter input into sedimentary environments.[7] Its detection in marine sediments, for instance, indicates a significant contribution of land-derived plant material to the total organic carbon pool. This is invaluable for reconstructing paleoenvironments and understanding carbon cycling between terrestrial and marine reservoirs.
A Molecular Geothermometer: Assessing Thermal Maturity
During diagenesis and catagenesis (the thermal cracking of kerogen to form petroleum), the distribution of different dimethylphenanthrene isomers changes in a predictable manner with increasing temperature and burial depth. Initially, the isomer distribution is kinetically controlled, reflecting the structure of the precursor molecules. As thermal maturity increases, the isomers rearrange towards a more thermodynamically stable configuration.
The relative stability of methylphenanthrene isomers generally follows the order: 2- > 3- > 1- > 4- > 9-methylphenanthrene.[8] Similarly, for dimethylphenanthrenes, certain isomers are more stable than others. The ratios of these isomers can, therefore, be used to estimate the thermal maturity of the source rock or oil.
Table 1: Dimethylphenanthrene Ratios Used in Thermal Maturity Assessment
| Parameter | Calculation | Interpretation |
| Dimethylphenanthrene Index (DPI) | (1,4-DMP + 1,5-DMP) / (1,3-DMP + 2,6-DMP + 2,7-DMP + 3,5-DMP) | Decreases with increasing maturity. |
| 1,4-/1,6-DMP Ratio | 1,4-Dimethylphenanthrene / 1,6-Dimethylphenanthrene | Varies with maturity, can be source-dependent. |
Note: The specific applicability and calibration of these ratios can be basin-dependent and should be used in conjunction with other maturity indicators like vitrinite reflectance.
Analytical Workflow: From Rock to Result
The accurate quantification of 1,4-dimethylphenanthrene requires a meticulous analytical approach to extract, isolate, and identify the compound from the complex matrix of sedimentary rock. The following is a standard protocol employed in organic geochemistry laboratories.
Step-by-Step Experimental Protocol
1. Sample Preparation:
- Clean the exterior of the rock sample to remove any surface contamination.
- Crush the sample into a fine powder (typically < 200 mesh) using a mortar and pestle or a rock mill.
2. Extraction of Bitumen:
- The powdered rock is subjected to solvent extraction, commonly using a Soxhlet apparatus.
- A mixture of dichloromethane (DCM) and methanol (93:7 v/v) is a common solvent system.
- The extraction is typically run for 72 hours to ensure complete recovery of the soluble organic matter (bitumen).
3. Saponification (Optional):
- To remove potential interfering compounds like esters, the extracted bitumen can be saponified with a methanolic potassium hydroxide solution.[9]
4. Fractionation by Column Chromatography:
- The total lipid extract is separated into different compound classes based on polarity.
- A glass column is packed with activated silica gel.[9]
- The extract is loaded onto the column and eluted with solvents of increasing polarity:
- Aliphatic Fraction: Eluted with n-hexane.
- Aromatic Fraction: Eluted with a mixture of n-hexane and DCM (e.g., 70:30 v/v). This fraction contains the phenanthrenes.
- Polar Fraction: Eluted with DCM and/or methanol.
5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- The aromatic fraction is concentrated and analyzed by GC-MS.
- Gas Chromatograph (GC): Separates the individual compounds in the mixture based on their boiling points and interaction with the capillary column (e.g., a non-polar HP-5ms column).
- Mass Spectrometer (MS): The separated compounds are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
- Identification: 1,4-Dimethylphenanthrene is identified by its characteristic retention time and mass spectrum (molecular ion at m/z 206 and key fragment ions).[10] Quantification is achieved by comparing the peak area to that of an internal standard.
The following diagram outlines the analytical workflow for the determination of 1,4-dimethylphenanthrene.
Caption: Analytical workflow for 1,4-dimethylphenanthrene analysis.
Hypothetical Case Study: The Green River Basin
To illustrate the practical application of 1,4-dimethylphenanthrene analysis, consider a hypothetical study of sedimentary rock samples from different depths within the Green River Basin.
Objective: To assess the source of organic matter and the thermal maturity profile of the basin.
Methodology: Samples from three different depths were analyzed for their dimethylphenanthrene content using the protocol described above.
Table 2: Hypothetical Geochemical Data from the Green River Basin
| Sample ID | Depth (m) | 1,4-DMP (ng/g rock) | Total DMP (ng/g rock) | DPI | Vitrinite Reflectance (%Ro) | Interpretation |
| GR-1 | 1500 | 50 | 350 | 0.85 | 0.5 | Immature, significant terrestrial input. |
| GR-2 | 2500 | 30 | 420 | 0.60 | 0.8 | Mature (early oil window), terrestrial input. |
| GR-3 | 3500 | 10 | 280 | 0.35 | 1.2 | Late mature (late oil window), terrestrial input. |
Interpretation of Results:
-
The consistent presence of 1,4-dimethylphenanthrene across all depths confirms a persistent input of terrestrial organic matter throughout the depositional history of this section of the basin.
-
The decreasing Dimethylphenanthrene Index (DPI) with increasing depth and vitrinite reflectance indicates a clear trend of increasing thermal maturity.
-
The data suggests that the source rocks at a depth of around 2500 m are within the optimal window for oil generation.
Conclusion
1,4-Dimethylphenanthrene is a powerful biomarker that provides a direct link to terrestrial higher plant input in sedimentary environments. Its diagenetic origin from abietic acid is well-established, making it a reliable indicator of the presence of conifer-derived organic matter. Furthermore, the systematic changes in the distribution of its isomers with increasing thermal stress allow for its use as a sensitive molecular geothermometer. The analytical techniques for its extraction and identification are robust and well-established in the field of organic geochemistry. A thorough understanding and application of 1,4-dimethylphenanthrene analysis can significantly enhance our ability to interpret the geological history recorded in sedimentary rocks, with direct implications for resource exploration and paleoenvironmental reconstruction.
References
- Escobar, M., et al. (2011). Organic geochemical indicators of paleoenvironmental conditions of sedimentation. Journal of Petroleum Science and Engineering, 76(3-4), 143-153.
- Fiveable. (n.d.).
- Carreira, R. S., et al. (2010). Geochemical Markers as a Tool to Assess Sedimentary Organic Matter Sources of the Laguna Estuarine System, South Brazil: Aliphatic and Polycyclic Aromatic Hydrocarbons. Journal of the Brazilian Chemical Society, 21(12), 2307-2317.
- Li, Y., et al. (2021). Source Indication and Geochemical Significance of Sedimentary Organic Matters from the Xisha Area, the South China Sea. Minerals, 11(11), 1253.
- Brassell, S. C. (1993). Biomarkers in Sediments, Sedimentary Rocks and Petroleums: Biological Origins, Geological Fate and Applications. In Organic Geochemistry (pp. 699-738). Springer, Boston, MA.
- Huang, H., et al. (2019). Relative abundance of methylphenanthrene isomers in oils from the Bongor Basin, SW Chad. Journal of Petroleum Science and Engineering, 182, 106311.
- Armstroff, A., et al. (2006). Aromatic hydrocarbon biomarkers in terrestrial organic matter of Devonian to Permian age. Organic Geochemistry, 37(10), 1175-1192.
- National Center for Biotechnology Information. (n.d.). 1,4-Dimethylphenanthrene.
- González, M. A. (2006). Synthesis and biological evaluation of abietic acid derivatives. European Journal of Medicinal Chemistry, 41(6), 747-752.
- Allmpus. (n.d.). Abietic Acid.
- Funk, C., & Croteau, R. (1994). Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid. Archives of Biochemistry and Biophysics, 308(1), 258-266.
- Meier, S., et al. (2024). Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene. Science of The Total Environment, 918, 170496.
- The Good Scents Company. (n.d.). Abietic acid.
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1,4-Dimethylphenanthrene: A Guide to its Natural Origins and Environmental Behavior
An In-depth Technical Guide for Researchers and Environmental Scientists
Abstract
1,4-Dimethylphenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a naturally occurring compound primarily associated with fossil fuels. Its presence and distribution in the environment are of significant interest to researchers and environmental scientists due to its potential as a biomarker for petroleum contamination and its role in the broader context of PAH toxicology. This guide provides a comprehensive overview of the known natural sources of 1,4-dimethylphenanthrene, its distribution in various environmental compartments, and the analytical methodologies employed for its detection and quantification.
Introduction to 1,4-Dimethylphenanthrene
1,4-Dimethylphenanthrene is a tricyclic aromatic hydrocarbon with the chemical formula C₁₆H₁₄. It belongs to the group of alkylated PAHs, which are characterized by the presence of one or more alkyl groups attached to the aromatic ring structure. While parent PAHs (those without alkyl substituents) have been extensively studied, alkylated PAHs like 1,4-dimethylphenanthrene are often more abundant in petroleum and can exhibit different toxicological properties. Understanding the sources and environmental fate of this specific isomer is crucial for accurate environmental assessment and forensic investigations of contamination events.
Natural Sources of 1,4-Dimethylphen
An In-depth Technical Guide to the Toxicological Profile and Metabolic Pathways of 1,4-Dimethylphenanthrene
Abstract
1,4-Dimethylphenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, characterized by its three-ring aromatic core with two methyl group substitutions.[1] As with many alkylated PAHs, it is an environmental constituent found in tobacco smoke and urban air, raising concerns about its potential impact on human health.[2] This technical guide provides a comprehensive overview of the current scientific understanding of 1,4-Dimethylphenanthrene, focusing on its toxicological properties and the intricate metabolic pathways that govern its bioactivation and detoxification. We will delve into its genotoxic and carcinogenic potential, explore the enzymatic systems responsible for its biotransformation, and detail the key metabolites formed. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of this specific alkylated PAH.
Introduction to 1,4-Dimethylphenanthrene
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[3][4] Their presence is ubiquitous in the environment, and human exposure is unavoidable.[3][4] While parent PAHs have been studied extensively, their alkylated derivatives, such as 1,4-Dimethylphenanthrene, are often more abundant in environmental sources like crude oil.[5][6]
The addition of alkyl groups to the PAH backbone can significantly alter its physical, chemical, and toxicological properties. These substitutions can influence metabolic pathways, shifting the balance between detoxification and bioactivation, which in turn affects the compound's mutagenic and carcinogenic potential.[7] 1,4-Dimethylphenanthrene serves as an important case study for understanding the unique challenges posed by alkylated PAHs in toxicological risk assessment.
Toxicological Profile
The toxicological data for 1,4-Dimethylphenanthrene, while not as extensive as for some parent PAHs like benzo[a]pyrene, points towards a clear genotoxic and tumor-initiating profile.
Genotoxicity and Mutagenicity
-
Bacterial Mutagenesis: 1,4-Dimethylphenanthrene has been shown to be mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test).[2] Crucially, this mutagenic activity is dependent on the presence of an exogenous metabolic activation system (e.g., a rat liver S9 fraction), indicating that the parent compound itself is not the ultimate mutagen. Instead, its metabolites are responsible for the observed genetic damage.[2]
-
DNA Damage: In vitro studies using cultured primary rat hepatocytes have demonstrated that 1,4-Dimethylphenanthrene can induce unscheduled DNA synthesis (UDS).[2] UDS is a form of DNA repair that is triggered by DNA damage, providing further evidence of the compound's genotoxic potential.
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified 1,4-Dimethylphenanthrene in Group 3: Not classifiable as to its carcinogenicity to humans .[1] This classification stems from inadequate data on its carcinogenicity in experimental animals.[2]
However, it is critical to note that the compound has demonstrated clear activity as a tumor initiator in mouse-skin initiation-promotion assays.[1][2] This means that while a single exposure may not be sufficient to cause tumors, it can induce the initial genetic changes (initiation) that can then be promoted into tumors by subsequent exposure to a promoting agent. This tumor-initiating capacity is a hallmark of many carcinogenic PAHs and is directly linked to the formation of DNA-damaging metabolites.
Developmental and Other Toxicities
Currently, there is no available data on the teratogenicity (ability to cause birth defects) of 1,4-Dimethylphenanthrene.[2] However, studies on a wide range of PAHs, including other methylated phenanthrenes, have shown developmental toxicity in models like the zebrafish embryo, often linked to the activation of the aryl hydrocarbon receptor (AHR).[8][9]
Table 1: Summary of Toxicological Data for 1,4-Dimethylphenanthrene
| Endpoint | Result/Classification | Key Findings | Reference |
| Carcinogenicity (IARC) | Group 3 | Inadequate evidence in experimental animals. | [1] |
| Tumor Initiation | Active | Demonstrated tumor-initiating activity in mouse skin assays. | [2] |
| Mutagenicity (Ames Test) | Positive | Mutagenic to S. typhimurium with metabolic activation. | [2] |
| Genotoxicity (UDS) | Positive | Induced unscheduled DNA synthesis in rat hepatocytes. | [2] |
| Teratogenicity | No Data Available | N/A | [2] |
Metabolic Pathways of 1,4-Dimethylphenanthrene
The toxicity of 1,4-Dimethylphenanthrene is inextricably linked to its metabolism. The process of biotransformation, primarily occurring in the liver, is a double-edged sword: it can lead to detoxification and excretion, or it can produce highly reactive electrophilic intermediates that damage cellular macromolecules like DNA.[10] This process is generally divided into Phase I and Phase II reactions.[10][11]
Phase I Metabolism: Bioactivation and Detoxification
Phase I reactions, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the PAH structure.[11][12][13] For alkylated phenanthrenes, metabolism can occur at two primary sites: the aromatic ring system and the alkyl side chains.
-
Aromatic Ring Oxidation: This is the primary bioactivation pathway. CYP enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP1B1, oxidize the aromatic ring to form epoxides.[14][15] These epoxides are then hydrated by epoxide hydrolase to form trans-dihydrodiols. Further epoxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides , which are considered the ultimate carcinogenic metabolites of many PAHs. These diol epoxides can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.
-
Side-Chain Oxidation: A competing and generally detoxifying pathway involves the hydroxylation of the methyl groups.[7][16] This process, also mediated by CYPs, forms hydroxymethyl-phenanthrenes.[6] These more polar metabolites can then be more readily conjugated in Phase II for excretion. Studies on 1-methylphenanthrene have shown that side-chain hydroxylation is a major metabolic pathway.[6]
-
Formation of Polycyclic Aromatic Acids (PAAs): Recent research has identified PAAs as metabolites in fish exposed to 1,4-Dimethylphenanthrene.[5] This suggests that the hydroxymethyl metabolites can undergo further oxidation to form carboxylic acids, representing another potential detoxification route and a promising biomarker for exposure assessment.[5]
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous, water-soluble molecules. This process significantly increases their polarity, facilitating their excretion from the body via urine or bile. Key Phase II enzymes include:
-
UDP-glucuronosyltransferases (UGTs): Conjugate metabolites with glucuronic acid.
-
Sulfotransferases (SULTs): Conjugate metabolites with sulfate.
-
Glutathione S-transferases (GSTs): Conjugate metabolites with glutathione.
These conjugation reactions are essential for detoxifying and eliminating the potentially harmful metabolites generated during Phase I.
Diagram of Postulated Metabolic Pathways
The following diagram illustrates the key biotransformation routes for 1,4-Dimethylphenanthrene, based on established PAH metabolic pathways.
Caption: Postulated metabolic pathways of 1,4-Dimethylphenanthrene.
Key Experimental Methodologies
To assess the toxicological profile of compounds like 1,4-Dimethylphenanthrene, standardized and validated assays are essential. The Ames test is a cornerstone for evaluating mutagenic potential.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the steps for assessing the mutagenicity of 1,4-Dimethylphenanthrene using a plate incorporation method, as its activity is dependent on metabolic activation.
1. Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation (reversion) in the histidine gene, restoring the bacterium's ability to synthesize histidine and thus grow into visible colonies on a histidine-deficient plate.
2. Materials:
-
Test Substance: 1,4-Dimethylphenanthrene dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100).
-
Metabolic Activation System: S9 fraction (a 9,000 x g supernatant from a homogenate of rat liver induced with a CYP inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone) mixed with a cofactor solution (NADP+, G6P) to form the S9 mix.
-
Media: Nutrient broth, minimal glucose agar plates (Vogel-Bonner Medium E), top agar containing a trace amount of histidine and biotin.
-
Controls: Negative (solvent) control, positive controls (known mutagens like 2-aminoanthracene for S9-activated conditions).
3. Procedure:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of 1-2 x 10⁹ cells/mL.
-
Assay Preparation: To sterile test tubes, add in the following order:
-
0.1 mL of the bacterial culture.
-
0.05 mL of the test substance at various concentrations.
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
-
-
Pre-incubation: Gently vortex the tubes and pre-incubate the mixture for 20-30 minutes at 37°C.
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
4. Data Analysis & Interpretation:
-
The mean number of revertant colonies per plate for each concentration is calculated.
-
A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean of the solvent control.
-
The results for 1,4-Dimethylphenanthrene are expected to be positive only in the presence of the S9 mix, confirming its status as a pro-mutagen.[2]
Diagram of Ames Test Workflow
Caption: Workflow for the Ames Test (Plate Incorporation Method).
Conclusion and Future Directions
1,4-Dimethylphenanthrene is a pro-mutagenic and tumor-initiating PAH.[2] Its toxicity is dependent on metabolic activation by Phase I enzymes, which can generate DNA-reactive diol epoxides, while competing detoxification pathways like side-chain oxidation also occur. The available data, though limited, firmly places this compound in a category of concern for human health, particularly in contexts of chronic exposure such as tobacco smoke and polluted urban environments.[2]
Future research should focus on several key areas:
-
Comprehensive Carcinogenicity Studies: Long-term animal bioassays are needed to definitively evaluate the carcinogenic potential of 1,4-Dimethylphenanthrene and move beyond its current IARC Group 3 classification.
-
Metabolite Profiling: Advanced analytical techniques, such as high-resolution mass spectrometry, should be employed to fully characterize the metabolite profile in human-relevant systems (e.g., human liver microsomes, hepatocytes) to better quantify the balance between activation and detoxification pathways.
-
AHR Activation: Investigating the interaction of 1,4-Dimethylphenanthrene and its metabolites with the aryl hydrocarbon receptor is crucial for understanding its role in inducing CYP enzymes and potentially mediating other toxic effects.
-
Biomarker Development: The identification of unique metabolites, such as PAAs, could lead to the development of specific biomarkers for monitoring human exposure to this and other alkylated PAHs.[5]
A deeper understanding of the toxicology and metabolism of 1,4-Dimethylphenanthrene will enhance our ability to conduct accurate risk assessments and protect public health.
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International Agency for Research on Cancer (IARC). (1983). 1,4-Dimethylphenanthrene (IARC Summary & Evaluation, Volume 32). Inchem.org. [Link]
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Donald, C. E., et al. (2024). Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene. Science of The Total Environment, 918, 170496. [Link]
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Huang, M., et al. (2017). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 30(12), 2140-2150. [Link]
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Huang, M., et al. (2017). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. PubMed, 30(12), 2140-2150. [Link]
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Geier, M. C., et al. (2018). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Environmental Health Perspectives, 126(8), 087002. [Link]
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Schober, W., et al. (2010). Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice. Chemico-Biological Interactions, 183(1), 57-66. [Link]
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An In-depth Technical Guide to 1,4-Dimethylphenanthrene: Physicochemical Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with two methyl group substituents. As a member of the extensive family of PAHs, which are of significant interest in environmental science, toxicology, and materials science, a thorough understanding of its physical and chemical properties is paramount for researchers. This technical guide provides a comprehensive overview of 1,4-Dimethylphenanthrene, including its physicochemical characteristics, synthetic routes, spectroscopic data, chemical reactivity, and analytical protocols.
Molecular Structure and Identification
The foundational step in understanding the properties of 1,4-Dimethylphenanthrene is to visualize its molecular architecture. The arrangement of its constituent atoms dictates its reactivity, spectral behavior, and physical attributes.
Caption: A generalized synthetic workflow for 1,4-Dimethylphenanthrene via a cyclodehydration route.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 1,4-Dimethylphenanthrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Singlets for the two methyl groups (CH₃) in the aliphatic region.
-
A complex pattern of signals in the aromatic region corresponding to the eight protons on the phenanthrene ring. The chemical shifts and coupling patterns will be influenced by the positions of the methyl groups.
-
-
¹³C NMR:
-
Signals for the two methyl carbons in the upfield region.
-
A series of signals in the downfield aromatic region corresponding to the fourteen carbons of the phenanthrene core. The quaternary carbons will typically exhibit lower intensities.
-
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. For 1,4-Dimethylphenanthrene, the IR spectrum is expected to show:
-
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=C stretching vibrations: Aromatic ring stretching vibrations will give rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-H bending vibrations: Out-of-plane bending vibrations for the aromatic hydrogens will be present in the 675-900 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 1,4-Dimethylphenanthrene, the mass spectrum will show:
-
Molecular Ion (M⁺): A prominent peak at m/z = 206, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of a proton (M-1) or a methyl group (M-15), leading to fragment ions at m/z = 205 and m/z = 191, respectively. Further fragmentation of the aromatic core may also be observed.
Analytical Methodologies
The accurate and sensitive determination of 1,4-Dimethylphenanthrene in various matrices is crucial for environmental monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the analysis of PAHs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and definitive identification of PAHs. A typical workflow for the analysis of 1,4-Dimethylphenanthrene in an environmental sample (e.g., soil or water) is outlined below.
Sources
1,4-Dimethylphenanthrene as a derivative of phenanthrene
An In-Depth Technical Guide to 1,4-Dimethylphenanthrene: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview of 1,4-Dimethylphenanthrene, a significant derivative of the polycyclic aromatic hydrocarbon, phenanthrene. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core scientific principles, from its synthesis and characterization to its biological implications and applications. The narrative is structured to provide not just procedural steps but a deep-seated understanding of the causality behind experimental choices, ensuring a robust and self-validating framework for scientific inquiry.
Introduction to Phenanthrene and its Alkylated Derivatives
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, forming the structural backbone for a variety of natural and synthetic compounds.[1] Its derivatives, particularly alkylated phenanthrenes, are of significant interest due to their prevalence in petrogenic sources and their diverse biological activities.[2][3] The position and nature of alkyl substituents on the phenanthrene core profoundly influence the molecule's physicochemical properties and biological interactions.[4][5] 1,4-Dimethylphenanthrene, with methyl groups at the C1 and C4 positions, presents a unique case study in steric and electronic effects on the phenanthrene system. This guide will focus specifically on this isomer, providing a detailed exploration of its scientific landscape.
Physicochemical Properties of 1,4-Dimethylphenanthrene
1,4-Dimethylphenanthrene (C₁₆H₁₄) is a colorless solid at room temperature.[6] A summary of its key physical and chemical properties is presented in the table below. Understanding these properties is fundamental for its handling, purification, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [6][7][8] |
| Molecular Weight | 206.28 g/mol | [6][7] |
| CAS Number | 22349-59-3 | [6][7][8] |
| Melting Point | 77 °C | [6] |
| Boiling Point | 368.1 °C at 760 mmHg | [6][9] |
| Density | 1.084 g/cm³ | [6][9] |
| Flash Point | 167.4 °C | [6][9] |
| Vapor Pressure | 2.76E-05 mmHg at 25°C | [6][9] |
| Refractive Index | 1.676 | [6] |
| LogP (Predicted) | 5.60 | [6] |
Synthesis of 1,4-Dimethylphenanthrene
The synthesis of 1,4-Dimethylphenanthrene can be achieved through several routes, with cyclodehydration methods being particularly effective.[10][11][12] The following protocol details a robust and validated approach, explaining the rationale behind each step.
Synthetic Pathway Overview
The synthesis begins with the Grignard reaction of p-xylene bromide with ethylene oxide to form β-(p-Xylyl)-ethanol. This alcohol is then used to alkylate cyclohexanone, followed by cyclodehydration and subsequent dehydrogenation to yield the final product.
Caption: Synthetic pathway for 1,4-Dimethylphenanthrene.
Detailed Experimental Protocol
Step 1: Synthesis of β-(p-Xylyl)-ethanol
-
Rationale: This initial step creates the necessary side chain that will be used to build the phenanthrene ring system. The Grignard reaction is a classic and efficient method for forming carbon-carbon bonds.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings.
-
Add a solution of p-xylene bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the flask in an ice bath and add a solution of ethylene oxide in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain β-(p-Xylyl)-ethanol.[11]
-
Step 2: Synthesis of p-Xylylethyl cyclohexanol
-
Rationale: This step attaches the xylyl ethyl side chain to a six-membered ring, which will become one of the peripheral rings of the final phenanthrene structure.
-
Procedure:
-
Prepare the Grignard reagent from β-(p-Xylyl)-ethyl bromide (prepared from the corresponding alcohol) and magnesium in anhydrous diethyl ether.
-
To this Grignard reagent, add a solution of cyclohexanone in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition, stir the reaction mixture at room temperature for 3 hours.
-
Work up the reaction as described in Step 1 to yield p-Xylylethyl cyclohexanol.
-
Step 3: Cyclodehydration and Dehydrogenation
-
Rationale: The cyclodehydration step, typically acid-catalyzed, forms the third ring of the phenanthrene system. Subsequent dehydrogenation aromatizes the newly formed ring and the cyclohexyl ring to yield the stable aromatic product. Selenium or sulfur are commonly used dehydrogenating agents at high temperatures.
-
Procedure:
-
Heat the p-Xylylethyl cyclohexanol with a dehydrating agent such as concentrated sulfuric acid or anhydrous oxalic acid to effect cyclization to the octahydro derivative.
-
Isolate the crude octahydro-1,4-dimethylphenanthrene.
-
In a fume hood, mix the octahydro derivative with selenium powder or sulfur.
-
Heat the mixture to a high temperature (typically 250-300 °C) for several hours until the evolution of hydrogen selenide or hydrogen sulfide ceases.
-
Cool the reaction mixture and dissolve it in a suitable solvent like toluene.
-
Filter to remove any inorganic solids.
-
Purify the crude 1,4-Dimethylphenanthrene by column chromatography on silica gel followed by recrystallization from ethanol or methanol.[11]
-
Spectroscopic Characterization
The structural elucidation of the synthesized 1,4-Dimethylphenanthrene is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns will be complex due to coupling between adjacent protons on the phenanthrene core. The two methyl groups at the C1 and C4 positions will give rise to sharp singlet signals in the upfield region (around 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The aromatic carbons will resonate in the 120-140 ppm range, with the quaternary carbons appearing at the lower field end of this region. The methyl carbons will show characteristic signals in the upfield region (around 20-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 206, corresponding to the molecular formula C₁₆H₁₄.[8] Fragmentation patterns may include the loss of a methyl group (M-15) or other characteristic fragments of the phenanthrene core.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region). The C-H bending vibrations of the aromatic rings will be observed in the fingerprint region (below 900 cm⁻¹).
Caption: Workflow for the characterization of 1,4-Dimethylphenanthrene.
Biological Activity and Toxicological Profile
Biological Activity
Phenanthrene derivatives have been investigated for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[13] The biological activity of alkylated phenanthrenes is of particular interest in environmental toxicology. Studies on fish embryos have shown that phenanthrene and its alkylated homologs can be cardiotoxic.[4][5] Interestingly, the mechanism of toxicity appears to shift with increasing alkylation. While the parent phenanthrene can directly block K⁺ and Ca²⁺ ion currents, more heavily alkylated derivatives like retene (1-methyl-7-isopropylphenanthrene) are thought to exert their effects through the aryl hydrocarbon receptor (AHR) pathway.[4][5] The specific biological activities of 1,4-Dimethylphenanthrene are less well-characterized and represent an area for further research.
Toxicology
From a toxicological perspective, 1,4-Dimethylphenanthrene is classified by the International Agency for Research on Cancer (IARC) as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans".[7] This classification is based on insufficient evidence in humans and inadequate evidence in experimental animals. As a component of petrogenic mixtures, human exposure to alkylated phenanthrenes is a public health concern, particularly in the context of oil spills.[14] Metabolic studies have shown that alkylated phenanthrenes can be processed in the liver, with side-chain hydroxylation being a major metabolic pathway.[14]
Applications and Future Perspectives
1,4-Dimethylphenanthrene serves as a valuable building block in organic synthesis.[6] Its rigid, planar aromatic structure makes it a candidate for incorporation into advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, it can be used in the synthesis of specialized dyes and as a starting material for more complex pharmaceutical compounds.[6]
The unique substitution pattern of 1,4-Dimethylphenanthrene also makes it a useful standard for environmental analysis, particularly in the characterization of crude oil and other fossil fuel samples where alkylated PAHs are abundant.[2]
Future research may focus on elucidating the specific biological targets of 1,4-Dimethylphenanthrene, exploring its potential as a scaffold in medicinal chemistry, and leveraging its photophysical properties for the development of novel organic electronic materials.
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Papa, D., Perlman, D., & Bogert, M. T. (1938). The Synthesis of 1,4-Dimethylphenanthrene by Cyclodehydration Methods. Journal of the American Chemical Society, 60(2), 319–321. Available at: [Link]
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Unraveling the Carcinogenic Profile of 1,4-Dimethylphenanthrene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), has been the subject of toxicological evaluation to determine its carcinogenic potential. This technical guide provides a comprehensive analysis of the available scientific evidence, with a primary focus on its classification by the International Agency for Research on Cancer (IARC). The IARC has classified 1,4-Dimethylphenanthrene as a Group 3 agent , meaning it is "not classifiable as to its carcinogenicity to humans". This classification stems from inadequate evidence of carcinogenicity in humans and limited or inadequate evidence in experimental animals. This guide will delve into the foundational studies that led to this classification, including its demonstrated activity as a tumor initiator and its mutagenic properties, while also exploring the broader mechanistic context of PAH carcinogenicity.
The IARC Carcinogen Classification Framework
The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, is the authoritative body for evaluating evidence on the carcinogenicity of various agents. The IARC's classification system is a globally recognized framework that helps regulatory agencies and the scientific community in risk assessment. The classifications are divided into four main groups:
-
Group 1: Carcinogenic to humans
-
Group 2A: Probably carcinogenic to humans
-
Group 2B: Possibly carcinogenic to humans
-
Group 3: Not classifiable as to its carcinogenicity to humans
-
Group 4: Probably not carcinogenic to humans
1,4-Dimethylphenanthrene: The Evidence Behind the Group 3 Classification
The IARC's evaluation of 1,4-Dimethylphenanthrene, leading to its Group 3 classification, was based on a review of the available, albeit limited, experimental data. The primary evidence pointed towards genotoxic potential and tumor-initiating activity, but a full carcinogenicity bioassay was lacking.
Tumor-Initiating Activity in Mouse Skin
A key piece of evidence in the assessment of 1,4-Dimethylphenanthrene is its activity as a tumor initiator in the well-established two-stage mouse skin carcinogenesis model. In this model, a single, sub-carcinogenic dose of an "initiator" is applied to the skin, followed by repeated applications of a "promoter" agent that stimulates cell proliferation.
In studies, 1,4-Dimethylphenanthrene was shown to be active as a tumor initiator.[4][5] Initiating doses of 300 micrograms and 1.0 milligram of 1,4-dimethylphenanthrene, followed by promotion with tetradecanoylphorbol acetate (TPA), resulted in significant incidences of skin tumors in mice.[4] This demonstrates the compound's ability to induce irreversible genetic alterations in cells, a critical first step in carcinogenesis. The structural features of 1,4-dimethylphenanthrene, specifically the presence of a bay-region methyl group and a free peri position adjacent to an unsubstituted angular ring, are thought to contribute to its tumorigenic activity.[4][6]
Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay
-
Animal Model: Female SENCAR or CD-1 mice, known for their sensitivity in skin carcinogenesis studies, are typically used.[3]
-
Initiation: A single topical application of 1,4-Dimethylphenanthrene, dissolved in a suitable solvent like acetone, is administered to the shaved dorsal skin of the mice.
-
Promotion: Beginning one to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.[1][3]
-
Observation: The mice are monitored for the appearance and development of skin tumors (papillomas and carcinomas) over a period of 20-50 weeks.[1]
-
Data Analysis: The tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) are recorded and statistically analyzed.
Genotoxicity and Mutagenic Potential
Further supporting its role as a potential carcinogen, 1,4-Dimethylphenanthrene has demonstrated genotoxic effects in in vitro assays.
1,4-Dimethylphenanthrene was found to be mutagenic in the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test.[5][7][8] This assay utilizes bacterial strains with pre-existing mutations in the histidine synthesis pathway, rendering them unable to grow in a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. The mutagenicity of 1,4-Dimethylphenanthrene was observed in the presence of an exogenous metabolic activation system (S9 mix), indicating that its mutagenic activity is dependent on its biotransformation into reactive metabolites.[5] Specifically, it was shown to be decidedly more genotoxic than other dimethylphenanthrene regioisomers.[7][8]
Experimental Protocol: Ames Test (Salmonella typhimurium)
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium, such as TA98 and TA100, are used to detect frameshift and base-pair substitution mutations, respectively.[9][10][11]
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system, typically a liver homogenate from Aroclor-pretreated rats (S9 fraction), to mimic mammalian metabolism.[4][9]
-
Exposure: The bacterial strains are exposed to various concentrations of 1,4-Dimethylphenanthrene in a minimal glucose agar medium.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
1,4-Dimethylphenanthrene has also been shown to induce unscheduled DNA synthesis (UDS) in cultured primary rat hepatocytes. The UDS assay detects DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle, which is a hallmark of DNA damage and subsequent repair.[12][13] A positive result in the UDS assay indicates that the compound or its metabolites can cause DNA damage that elicits a cellular repair response.
Experimental Protocol: Unscheduled DNA Synthesis (UDS) Assay in Primary Rat Hepatocytes
-
Cell Culture: Primary hepatocytes are isolated from rats and cultured.[14][15]
-
Treatment: The cultured hepatocytes are treated with various concentrations of 1,4-Dimethylphenanthrene in the presence of radiolabeled thymidine (e.g., ³H-thymidine).
-
Autoradiography: After treatment, the cells are fixed, and autoradiography is performed.
-
Quantification: The incorporation of radiolabeled thymidine into the DNA of non-S-phase cells is quantified by counting the silver grains over the nuclei. A significant increase in the number of grains per nucleus in treated cells compared to control cells indicates the induction of UDS.
The Mechanistic Underpinnings: Metabolic Activation of Polycyclic Aromatic Hydrocarbons
The carcinogenic and genotoxic effects of many PAHs, including the observed activities of 1,4-Dimethylphenanthrene, are not exerted by the parent compound itself but by its reactive metabolites.[12][15] The metabolic activation of PAHs is a complex process primarily mediated by cytochrome P450 (CYP) enzymes.
The generally accepted pathway for PAH activation involves the formation of dihydrodiol epoxides.[9][12] This process can be summarized as follows:
-
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group onto the aromatic ring system of the PAH.
-
Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYP enzymes at a different position on the molecule, often in the "bay region," forms a highly reactive dihydrodiol epoxide.[4]
These dihydrodiol epoxides are ultimate carcinogens that can covalently bind to DNA, forming bulky adducts.[12][15] These DNA adducts can lead to mutations during DNA replication if not repaired, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.
The tumor-initiating activity of 1,4-dimethylphenanthrene is consistent with the formation of a bay-region dihydrodiol-epoxide.[4] Its in vitro metabolism has been shown to produce the 7,8-dihydrodiol, which is the precursor to the formation of a bay-region dihydrodiol-epoxide.[4]
Diagram: Metabolic Activation of Polycyclic Aromatic Hydrocarbons
Caption: Generalized pathway for the metabolic activation of PAHs to carcinogenic diol epoxides.
Quantitative Data Summary
| Assay | Endpoint Measured | Result for 1,4-Dimethylphenanthrene | Key Finding |
| Mouse Skin Carcinogenesis | Tumor Initiation | Active | Induced significant tumor incidence when followed by a promoter.[4] |
| Ames Test (S. typhimurium) | Gene Mutation (Reversion) | Mutagenic | Induced mutations in the presence of metabolic activation (S9 mix).[5] |
| Unscheduled DNA Synthesis (UDS) | DNA Repair Synthesis | Positive | Induced DNA repair in primary rat hepatocytes, indicating DNA damage. |
Conclusion and Future Perspectives
The IARC's classification of 1,4-Dimethylphenanthrene as a Group 3 agent accurately reflects the state of the scientific evidence. While there is clear in vitro and in vivo evidence of its genotoxic and tumor-initiating properties, a comprehensive long-term carcinogenicity bioassay in animals has not been reported, and human data is non-existent.
For researchers and drug development professionals, this classification underscores the importance of a weight-of-evidence approach in toxicological risk assessment. The positive findings in short-term genotoxicity and initiation-promotion assays serve as a significant hazard identification flag. Any potential human exposure to 1,4-Dimethylphenanthrene should be minimized.
Future research should aim to fill the existing data gaps. A complete two-year rodent carcinogenicity bioassay would provide the necessary data for a more definitive IARC classification. Further mechanistic studies could also elucidate the specific DNA adducts formed by its metabolites and their role in mutagenesis. For drug development professionals, understanding the structural features of molecules like 1,4-Dimethylphenanthrene that confer genotoxic potential is crucial for the early-stage screening and design of safer pharmaceutical candidates.
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Methodological & Application
Quantitative Analysis of 1,4-Dimethylphenanthrene Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed and robust protocol for the quantification of 1,4-Dimethylphenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) class, in environmental matrices. The methodology employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing step-by-step instructions, instrumental parameters, and quality control procedures to ensure data accuracy, precision, and reliability. The described method is sensitive and selective, making it suitable for trace-level analysis of this semi-volatile organic compound.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1] These compounds are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in air, water, and soil.[2] 1,4-Dimethylphenanthrene (C₁₆H₁₄, Molar Mass: ~206.28 g/mol ) is a methylated PAH, often found in crude oil and released into the environment through petroleum spills and industrial processes.[3][4][5][6] Its analysis is critical for environmental assessment and toxicological studies.
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of PAHs. Its high chromatographic resolution effectively separates complex mixtures of isomers, while the mass spectrometer provides definitive identification and high sensitivity. This document provides a comprehensive workflow, from sample preparation to data analysis, grounded in established analytical principles for trace PAH determination.
Principle of the Method
The analytical workflow begins with the extraction of 1,4-Dimethylphenanthrene and other PAHs from the sample matrix. Solid-phase extraction (SPE) is a widely used technique that offers excellent cleanup and concentration, reducing matrix interference and improving detection limits.[7][8] The choice of a sorbent like silica or Florisil is effective for trapping PAHs while allowing interfering polar compounds to be washed away.[7][9]
Following extraction and concentration, the sample extract is introduced into the GC-MS system. A pulsed splitless injection is often employed to maximize the transfer of analytes onto the analytical column, which is critical for achieving low detection limits.[10] The gas chromatograph separates the analytes based on their boiling points and interaction with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.[4][5][6]
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Solid-Phase Extraction (SPE) Manifold
-
Nitrogen Evaporation System (e.g., N-EVAP)
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Centrifuge
-
Glassware: Volumetric flasks, pipettes, test tubes, GC vials with inserts
Chemicals and Standards
-
Solvents (Pesticide or HPLC Grade): Dichloromethane (DCM), Hexane, Acetone
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)
-
Standards:
-
1,4-Dimethylphenanthrene analytical standard (≥98% purity).[11]
-
Internal Standard (IS): Phenanthrene-d10 or Chrysene-d12.
-
Surrogate Standard: Naphthalene-d8 or Acenaphthene-d10.
-
-
SPE Cartridges: 6 mL glass cartridges packed with 1 g of activated Silica gel or Florisil.
Methodology
The entire analytical process, from sample preparation to data reporting, is a multi-step procedure requiring careful attention to detail to prevent contamination and analyte loss.
Workflow Overview
Caption: Overall workflow for 1,4-Dimethylphenanthrene analysis.
Standard Preparation
-
Primary Stock Standard (100 µg/mL): Accurately weigh ~10 mg of 1,4-Dimethylphenanthrene standard into a 100 mL volumetric flask. Dissolve and bring to volume with dichloromethane.
-
Working Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock standard. A typical concentration range is 0.05 to 5.0 ng/µL.[2][12]
-
Internal Standard (IS) Stock (50 µg/mL): Prepare a stock solution of Phenanthrene-d10.
-
Final Standards: Fortify each calibration standard, sample, and QC sample with the internal standard to a final concentration of 1.0 ng/µL just prior to analysis.
Sample Preparation (Aqueous Matrix Example)
-
Sample Collection: Collect a 1-liter water sample in a pre-cleaned amber glass bottle.
-
Spiking: Add a known amount of the surrogate standard to the sample to monitor extraction efficiency.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[13]
-
Cartridge Drying: After loading, dry the cartridge by drawing nitrogen or air through it for 10-15 minutes to remove residual water.[13]
-
Analyte Elution: Elute the trapped PAHs from the cartridge with 2 x 5 mL portions of dichloromethane into a collection tube.[13]
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.
-
Final Volume: Add the internal standard and adjust the final volume to 1.0 mL with hexane or another appropriate solvent for GC injection.
GC-MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Pulsed Splitless | Maximizes analyte transfer for trace analysis.[10] |
| Inlet Temperature | 300°C | Ensures volatilization of semi-volatile PAHs without thermal degradation. |
| Carrier Gas | Helium or Hydrogen (99.999% purity) | Hydrogen can offer faster analysis and is compatible with modern inert sources.[10] |
| Column | Agilent J&W DB-EUPAH (20 m x 0.18 mm, 0.14 µm) or equivalent | Specialized PAH column provides excellent resolution of isomers.[10] |
| Oven Program | Initial 80°C (hold 1 min), ramp to 320°C at 10°C/min, hold 5 min | Optimized temperature gradient to separate PAHs by boiling point. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| MS Source Temp. | 320°C | High temperature prevents condensation and contamination from high-boiling PAHs.[10] |
| MS Quad Temp. | 150°C | Standard setting for quadrupole stability. |
| Transfer Line Temp. | 320°C | Prevents analyte loss between the GC and MS.[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compounds.[14] |
Data Analysis and Quality Control
Identification and Quantification
-
Identification: The retention time of the analyte must be within ±0.1 minutes of the average retention time from the calibration standards. The ratio of the qualifier ion(s) to the quantifier ion must be within ±20% of the theoretical ratio.
-
Quantification: A multi-point calibration curve (minimum 5 points) is generated by plotting the response ratio (analyte peak area / IS peak area) against the concentration ratio. A linear regression with a coefficient of determination (r²) ≥ 0.995 is required.[2]
Expected Mass Spectrum
For 1,4-Dimethylphenanthrene (C₁₆H₁₄), the primary ion for quantification will be the molecular ion (M⁺).
-
Molecular Weight: 206.28 g/mol [3]
-
Quantifier Ion (m/z): 206
-
Qualifier Ion(s) (m/z): 205 (M-1), 191 (M-15, loss of -CH₃)
Quality Control
To ensure the trustworthiness of the results, a rigorous QC protocol is mandatory.
| QC Sample | Frequency | Acceptance Criteria |
| Method Blank | 1 per 20 samples | Below Limit of Quantitation (LOQ) |
| Lab Control Sample (LCS) | 1 per 20 samples | 70-130% recovery of spiked analytes.[2][15] |
| Matrix Spike/Spike Duplicate | 1 per 20 samples | 70-130% recovery; Relative Percent Difference (RPD) <20%. |
| Surrogate Standard | Every sample | 60-140% recovery. |
| Internal Standard | Every sample | Area counts within ±50% of the average from calibration standards. |
Conclusion
This application note outlines a comprehensive and reliable GC-MS method for the quantitative analysis of 1,4-Dimethylphenanthrene. The protocol emphasizes robust sample preparation through solid-phase extraction and highly selective instrumental analysis using SIM mode. By adhering to the detailed steps and implementing the prescribed quality control measures, laboratories can achieve high-quality, defensible data for environmental monitoring, risk assessment, and related scientific research. The principles described herein are also adaptable for the analysis of a broader range of polycyclic aromatic hydrocarbons.
References
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Peng, P. L., & Lim, L. H. (2021). Polycyclic Aromatic Hydrocarbons' (PAHs) Sample Preparation and Analysis in Beverages: a Review. Food Analytical Methods. Available at: [Link]
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Boczkaj, G., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Rastegar, H., et al. (2014). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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FSA. (2007). Single-laboratory validation of a GC/MS method for the determination of 27 polycyclic aromatic hydrocarbons (PAHs) in oils and fats. Food Additives & Contaminants. Available at: [Link]
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FMS, Inc. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. YouTube. Available at: [Link]
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Souza, D. A., et al. (2015). Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. ResearchGate. Available at: [Link]
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Boczkaj, G., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. ResearchGate. Available at: [Link]
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Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. Available at: [Link]
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Jo, A., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules. Available at: [Link]
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FSA. (2007). Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. ResearchGate. Available at: [Link]
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NIST. (n.d.). 1,4-dimethylphenanthrene. NIST WebBook. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dimethylphenanthrene. PubChem. Available at: [Link]
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IGI Ltd. (2014). GC/MS Aromatics Report FPC_317734. IGI Ltd. Available at: [Link]
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IGI Ltd. (2013). GC/MS Aromatics Report FPC_64735. IGI Ltd. Available at: [Link]
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IGI Ltd. (2011). GC/MS Aromatics Report FPC_61215. IGI Ltd. Available at: [Link]
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LookChem. (n.d.). 1,4-Dimethylphenanthrene. LookChem. Available at: [Link]
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Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. Available at: [Link]
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PubChemLite. (n.d.). 1,4-dimethylphenanthrene (C16H14). PubChemLite. Available at: [Link]
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Agilent Technologies. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. Available at: [Link]
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Application Note: A Guide to the Structural Elucidation of 1,4-Dimethylphenanthrene using ¹H and ¹³C NMR Spectroscopy
Abstract
This comprehensive guide details the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of 1,4-dimethylphenanthrene. Aimed at researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for sample preparation and data acquisition but also a deep dive into the causal reasoning behind experimental choices and a thorough analysis of the resulting spectral data. By integrating ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC NMR experiments, a complete and confident assignment of the molecular structure is achieved.
Introduction: The Significance of Aromatic Hydrocarbon Analysis
Polycyclic Aromatic Hydrocarbons (PAHs) and their alkylated derivatives are a significant class of organic molecules prevalent in environmental and materials science.[1] 1,4-Dimethylphenanthrene (C₁₆H₁₄) is a methylated PAH whose precise structural identification is crucial for understanding its chemical behavior, toxicity, and fate in various systems.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the definitive structural determination of such organic molecules in solution.[4][5]
This application note serves as a practical guide to leveraging the power of modern NMR spectroscopy for the structural analysis of 1,4-dimethylphenanthrene. We will explore a systematic approach, beginning with fundamental 1D experiments and progressing to more sophisticated 2D techniques to resolve spectral ambiguities and confirm atomic connectivity.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states, and the precise frequency required for this transition is known as the resonance frequency or chemical shift (δ).
The chemical shift is highly sensitive to the local electronic environment of each nucleus.[7] Electronegative atoms or anisotropic effects from π-systems can deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups will shield it, shifting the resonance to a lower frequency (upfield).[6] This sensitivity to the chemical environment is what makes NMR an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[7]
Experimental Design & Protocols
A successful NMR analysis is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols outlined below represent a robust workflow for acquiring high-quality NMR data for 1,4-dimethylphenanthrene.
Sample Preparation
The quality of the NMR spectrum is directly impacted by the quality of the sample. Therefore, careful preparation is paramount.
Protocol 1: Preparation of the NMR Sample
-
Weighing the Analyte: Accurately weigh approximately 10-20 mg of purified 1,4-dimethylphenanthrene. This concentration is generally sufficient for ¹H NMR and adequate for obtaining a ¹³C spectrum in a reasonable timeframe.[8]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for non-polar compounds like PAHs due to its good dissolving power and relatively simple residual solvent signal.[9]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, small vial.[8] Gentle vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[9] However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
NMR Data Acquisition
The following are generalized acquisition protocols. Optimization may be necessary based on the specific spectrometer and sample concentration.
Protocol 2: ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is used.
-
Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise (S/N).
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6 ppm, will encompass the aromatic and aliphatic regions.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
Protocol 3: ¹³C{¹H} NMR Acquisition
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30') is employed to produce a spectrum with singlets for each unique carbon.[7]
-
Number of Scans (NS): Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width (SW): A wide spectral width of ~220 ppm is used to ensure all carbon resonances are captured.[4]
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
Protocol 4: DEPT-135 Acquisition
-
Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[10][11]
-
Pulse Program: A standard DEPT-135 pulse sequence is used.
-
Output: In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[10]
Protocol 5: 2D NMR (COSY & HSQC) Acquisition
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds (²JHH, ³JHH).[12][13] It is invaluable for tracing out proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[12] It is a powerful tool for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons.
Spectral Interpretation and Structural Elucidation
The following section details the analysis of the expected NMR spectra for 1,4-dimethylphenanthrene, leading to its complete structural assignment.
Molecular Structure and Symmetry
First, let's visualize the structure of 1,4-dimethylphenanthrene and number the atoms for assignment purposes. The molecule lacks any plane of symmetry that would make protons or carbons chemically equivalent, meaning we expect to see distinct signals for each unique proton and carbon.
Diagram 1: Numbered Structure of 1,4-Dimethylphenanthrene
Caption: Numbering scheme for 1,4-Dimethylphenanthrene.
Diagram 2: NMR Elucidation Workflow
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Aromatic Region (δ ~7.5-8.8 ppm): Phenanthrene itself exhibits a complex series of multiplets in this region.[14][15] For 1,4-dimethylphenanthrene, we expect eight distinct signals for the eight aromatic protons. Protons in sterically hindered positions or adjacent to the methyl groups will show unique shifts. For instance, H-10, being in the bay region, is expected to be significantly deshielded and appear far downfield.
-
Aliphatic Region (δ ~2.5-3.0 ppm): Two distinct singlets are expected in this region, corresponding to the two methyl groups (C1-CH₃ and C4-CH₃). Each singlet will integrate to 3 protons. Their slightly different chemical shifts arise from their non-equivalent positions on the phenanthrene core.
¹³C{¹H} and DEPT-135 Spectrum Analysis
The proton-decoupled ¹³C spectrum will show 16 distinct signals, corresponding to the 16 carbon atoms of the molecule.
-
DEPT-135 Analysis: This experiment is key to categorizing the carbon signals.
-
Positive Signals: These will correspond to the 8 methine (CH) carbons in the aromatic region and the 2 methyl (CH₃) carbons in the aliphatic region.
-
Negative Signals: No negative signals are expected as there are no methylene (CH₂) groups in the molecule.
-
Absent Signals: The signals present in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum correspond to the 6 quaternary (Cq) carbons.
-
2D NMR Correlation: Putting the Pieces Together
-
COSY Analysis: The COSY spectrum will reveal the coupling networks between adjacent protons. For example, a cross-peak between the signals for H-2 and H-3 will confirm their ortho relationship. Similarly, the spin system from H-5 through H-8 can be traced. This is critical for assigning protons within the same aromatic ring.
-
HSQC Analysis: The HSQC spectrum provides the definitive link between the proton and carbon skeletons. Each cross-peak in the HSQC spectrum connects a proton signal on the F2 (¹H) axis to the carbon signal on the F1 (¹³C) axis to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons (CH and CH₃).
Data Summary and Assignments
Based on known chemical shifts for phenanthrene and substituted derivatives, the following table presents the expected assignments for 1,4-dimethylphenanthrene.[16][17][18]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| H-10 | ~8.7 - 8.8 | d | 1H |
| H-5 | ~8.6 - 8.7 | d | 1H |
| H-9 | ~7.9 - 8.0 | d | 1H |
| H-8 | ~7.8 - 7.9 | m | 1H |
| H-6 | ~7.6 - 7.7 | m | 1H |
| H-7 | ~7.6 - 7.7 | m | 1H |
| H-2 | ~7.5 - 7.6 | d | 1H |
| H-3 | ~7.4 - 7.5 | d | 1H |
| 1-CH₃ | ~2.7 - 2.8 | s | 3H |
| 4-CH₃ | ~2.6 - 2.7 | s | 3H |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Carbon Type | DEPT-135 |
| C4b | ~132 | Cq | Absent |
| C8a | ~131 | Cq | Absent |
| C10a | ~130 | Cq | Absent |
| C4a | ~129 | Cq | Absent |
| C1 | ~134 | Cq | Absent |
| C4 | ~133 | Cq | Absent |
| C10 | ~128 | CH | Positive |
| C5 | ~127 | CH | Positive |
| C8 | ~126 | CH | Positive |
| C6 | ~125 | CH | Positive |
| C7 | ~124 | CH | Positive |
| C9 | ~123 | CH | Positive |
| C2 | ~128 | CH | Positive |
| C3 | ~127 | CH | Positive |
| 1-CH₃ | ~20 | CH₃ | Positive |
| 4-CH₃ | ~19 | CH₃ | Positive |
Conclusion
The structural elucidation of 1,4-dimethylphenanthrene is systematically and robustly achieved through the combined application of 1D and 2D NMR spectroscopy. The ¹H NMR spectrum provides initial information on proton environments and their relative numbers. The ¹³C{¹H} and DEPT-135 spectra allow for the definitive identification of all carbon types (CH, CH₃, and quaternary). Finally, 2D COSY and HSQC experiments establish the critical H-H and C-H connectivities, enabling a full and unambiguous assignment of the molecular structure. This workflow represents a powerful and essential strategy for any researcher involved in the synthesis, identification, or analysis of complex organic molecules.
References
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SpectraBase. Phenanthrene - Optional[1H NMR] - Spectrum. Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information for article. Available at: [Link]
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Biological Magnetic Resonance Bank. bmse000560 Phenanthrene. Available at: [Link]
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ResearchGate. 300-MHz Proton NMR spectra of the standard phenanthrene. Available at: [Link]
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University of Leicester. NMR Sample Preparation. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
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OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
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Application of 1,4-Dimethylphenanthrene as a petroleum biomarker for oil-source correlation
Application Notes & Protocols
Leveraging 1,4-Dimethylphenanthrene as a Diagnostic Biomarker in Petroleum Oil-Source Correlation Studies
Abstract
This technical guide provides a comprehensive overview of the application of 1,4-Dimethylphenanthrene, in conjunction with other alkylated phenanthrenes, as a robust biomarker for oil-source correlation in petroleum geochemistry. We delve into the geochemical principles underpinning the use of these aromatic hydrocarbons, detailing their formation, distribution, and diagnostic significance. A detailed, field-proven protocol for the analysis of dimethylphenanthrenes using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, alongside data interpretation strategies. This guide is intended for researchers and scientists in the fields of geochemistry, petroleum exploration, and environmental forensics.
Introduction: The Role of Alkylated Phenanthrenes in Geochemistry
Petroleum biomarkers, often referred to as "molecular fossils," are complex organic compounds found in crude oil that provide invaluable insights into the origin, thermal history, and depositional environment of their source rocks.[1][2] Among the vast array of biomarkers, aromatic hydrocarbons, particularly phenanthrene and its alkylated derivatives, are powerful tools for geochemical analysis.[3] Their inherent resistance to biodegradation compared to other hydrocarbon classes, such as n-alkanes, makes them particularly useful for correlating oils, even those that have undergone secondary alteration processes.[4][5]
The distribution of phenanthrene and its methylated and dimethylated isomers is not random; it is controlled by the type of organic matter in the source rock and the thermal maturity it has undergone.[5][6] While methylphenanthrene isomers have been extensively used to develop widely accepted maturity indices like the Methylphenanthrene Index (MPI), the diagnostic potential of dimethylphenanthrene isomers, including 1,4-Dimethylphenanthrene, in oil-source correlation is also significant.[7][8][9] These compounds can provide a more detailed "fingerprint" of the oil, allowing for more definitive correlations between different oil samples or between an oil and its putative source rock.[10]
Geochemical Significance of 1,4-Dimethylphenanthrene
The distribution of dimethylphenanthrene isomers in crude oil is influenced by several factors, primarily the organic matter input of the source rock and the thermal stress it has experienced. Different isomers exhibit varying degrees of thermal stability, which forms the basis for their use as maturity indicators.[11] However, for oil-source correlation, the initial distribution of these isomers, which is related to the precursor molecules in the original biomass, is of paramount importance.
While specific precursor-product relationships for individual dimethylphenanthrene isomers are complex and not fully elucidated, it is understood that terrigenous versus marine organic matter can yield different initial distributions of these compounds. For instance, some studies have suggested that certain phenanthrene derivatives can be linked to terrestrial plant matter.[12] Therefore, the relative abundance of 1,4-Dimethylphenanthrene compared to other dimethylphenanthrene isomers (e.g., 3,4-dimethylphenanthrene) can serve as a characteristic signature of the depositional environment and organic facies of the source rock.[13]
By comparing the detailed distribution patterns of dimethylphenanthrenes across a suite of oil samples, geochemists can establish genetic relationships, effectively grouping oils into families that originated from the same or similar source rocks.[10] This is a critical step in petroleum systems analysis, aiding in the identification of new exploration targets and understanding hydrocarbon migration pathways.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of dimethylphenanthrenes in crude oil is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15] This technique provides the necessary chromatographic resolution to separate the various isomers and the mass spectral data to confirm their identity.[16]
Sample Preparation
Prior to GC-MS analysis, crude oil samples must be fractionated to isolate the aromatic hydrocarbon fraction. This is a crucial step to remove interferences from other compound classes, such as saturates and resins.[1][17]
Protocol for Sample Fractionation:
-
Deasphalting: Weigh approximately 100 mg of crude oil into a vial. Add a 40-fold excess of n-hexane to precipitate the asphaltenes. Allow the mixture to stand for at least 4 hours, or overnight, to ensure complete precipitation.
-
Filtration: Filter the mixture through a 0.45 µm PTFE filter to separate the maltene fraction (containing saturates, aromatics, and resins) from the asphaltenes.
-
Column Chromatography: Prepare a chromatography column packed with activated silica gel and alumina. Apply the maltene fraction to the top of the column.
-
Elution:
-
Elute the saturated hydrocarbon fraction with n-hexane.
-
Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and dichloromethane (e.g., 1:1 v/v).[1]
-
Elute the resin fraction with a more polar solvent system, such as dichloromethane and methanol.
-
-
Concentration: Concentrate the aromatic fraction under a gentle stream of nitrogen to a final volume of approximately 1 mL for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of dimethylphenanthrenes. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | 50°C (hold 2 min), ramp at 6°C/min to 300°C (hold 20 min)[16] |
| Mass Spectrometer | Agilent 5973 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Monitored Ions (m/z) | 178 (Phenanthrene), 192 (Methylphenanthrenes), 206 (Dimethylphenanthrenes)[18] |
| Detector Temperature | 300 °C |
Data Interpretation and Application
The primary output from the GC-MS analysis is a series of chromatograms. For oil-source correlation using dimethylphenanthrenes, the Extracted Ion Chromatogram (EIC) for m/z 206 is of particular interest as it selectively displays the distribution of C2-phenanthrenes.
Peak Identification
The identification of 1,4-Dimethylphenanthrene and other isomers is based on their retention times relative to known standards and their mass spectra. The mass spectrum for dimethylphenanthrene is characterized by a strong molecular ion at m/z 206.[19][20]
Diagnostic Ratios
Quantitative analysis of the peak areas of the different dimethylphenanthrene isomers allows for the calculation of diagnostic ratios. These ratios can be used to "fingerprint" the oil and compare it with other samples. While specific, universally accepted ratios for 1,4-Dimethylphenanthrene in oil-source correlation are still a subject of ongoing research, the following conceptual ratios can be applied:
-
1,4-DMP / ΣDMPs: The ratio of 1,4-Dimethylphenanthrene to the sum of all identified dimethylphenanthrene isomers.
-
1,4-DMP / 3,4-DMP: The ratio of 1,4-Dimethylphenanthrene to another structurally similar isomer.
These ratios, when cross-plotted for a suite of oils, can reveal distinct groupings, suggesting common or different source kitchens.
Case Study Example (Hypothetical)
Consider a study with oil samples from three different reservoirs (A, B, and C). After GC-MS analysis, the diagnostic ratios involving 1,4-Dimethylphenanthrene are calculated and plotted. If oils from reservoirs A and B cluster together on the cross-plot, while oil from reservoir C plots in a distinct area, it provides strong evidence that oils A and B share a common source, which is different from the source of oil C.
Visualizations
Chemical Structure of 1,4-Dimethylphenanthrene
Caption: Workflow for 1,4-Dimethylphenanthrene analysis.
Principle of Oil-Source Correlation
Caption: Principle of oil-source correlation using geochemical fingerprints.
Conclusion
The detailed analysis of dimethylphenanthrene isomers, including 1,4-Dimethylphenanthrene, provides a powerful tool for high-resolution oil-source correlation. When used in conjunction with other biomarker data and integrated within a sound geological framework, these aromatic compounds can significantly enhance the understanding of petroleum systems. The protocol outlined in this guide provides a robust methodology for obtaining high-quality data, which is essential for accurate geochemical interpretations.
References
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Stojanović, K., Jovančićević, B., Pevneva, G.S., Golovko, J.A., Golovko, A.K., and Pfendt, P. (2002). Phenanthrene and Methylphenanthrene Isomers in Maturity Assessment of Biodegraded Crude Oils (Sakhalin, Russia). Eurasian Chemico-Technological Journal, 4, 213-220. [Link]
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Stojanović, K., et al. (2002). Phenanthrene and Methylphenanthrene Isomers in Maturity Assessment of Biodegraded Crude Oils (Sakhalin, Russia). Eurasian Chemico-Technological Journal. [Link]
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Chen, J., et al. (2016). Novel Maturity Parameters for Mature to Over-Mature Source Rocks and Oils Based on the Distribution of Phenanthrene Series Compounds. Heliyon, 2(3), e00085. [Link]
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U.S. Geological Survey. (n.d.). PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. [Link]
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Nakken, C. L., et al. (2024). Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene. Science of The Total Environment, 918, 170496. [Link]
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Agilent Technologies. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF. [Link]
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SCION Instruments. (n.d.). Crude Oil Analysis and Biomarker Testing Using GC-MS. [Link]
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Gas Chromatography-Mass Spectroscopy for Determining Biomarkers in Crude Oils. (n.d.). [Link]
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El Nady, M. M., et al. (2021). Thermal maturity assessment of some Egyptian crude oils as implication from naphthalene, phenanthrene and alkyl substituents. Egyptian Journal of Petroleum, 30(1), 1-9. [Link]
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Relative abundance of C2-alkylphenanthrene isomers in oils from the Bongor Basin. (n.d.). [Link]
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Toleulova, A., et al. (2023). Analysis of Kazakhstan Crude Oil Biomarkers by Gas Chromatography in Combination with Mass Spectrometry. Molecules, 28(22), 7545. [Link]
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Wang, T., et al. (2019). Biodegradation influence on alkylphenanthrenes in oils from Bongor Basin, SW Chad. Scientific Reports, 9(1), 13019. [Link]
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A new ternary diagram to decipher the evolution of maturity and biodegradation of crude oil using ESI FT-ICR MS. (n.d.). [Link]
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Kashirtsev, V. A., et al. (2018). Phenanthrene biomarkers in the organic matter of Precambrian and Phanerozoic deposits and in the oils of the Siberian Platform. Russian Geology and Geophysics, 59(10), 1284-1294. [Link]
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Correlation diagram of maturity parameters of alkyl phenanthrene in bitumen from Qinglong paleo-oil reservoir. (n.d.). [Link]
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Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene. (2024). [Link]
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Nakken, C. L., et al. (2024). Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene. The Science of The Total Environment, 918, 170496. [Link]
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Wang, Z., & Stout, S. A. (2007). Forensic Fingerprinting of Biomarkers for Oil Spill Characterization and Source Identification. Environmental Forensics, 8(1-2), 1-13. [Link]
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Anyadiegwu, C. I. C., et al. (2018). Compositional significance of phenanthrenes for geochemical correlation of two commingled Niger Delta crude oils. [Link]
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Kashirtsev, V. A., et al. (2018). Phenanthrene biomarkers in the organic matter of Precambrian and Phanerozoic deposits and in the oils of the Siberian Platform. [Link]
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Hsu, C. S., et al. (2013). Novel Analytical Technique for Petroleum Biomarker Analysis. AGRIS, 2013. [Link]
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LECO Corporation. (n.d.). Petroleum Forensics: Identifying Biomarkers in Crude Oil. [Link]
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Geochemical characteristics of aromatic hydrocarbons in saline lacustrine crude oils and their significance as exemplified by the south area of western Qaidam Basin. (n.d.). [Link]
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Oil-oil and oil-source rock correlation. (2022). AAPG Wiki. [Link]
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Willsch, H., et al. (1997). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. [Link]
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The application of the phenanthrene indicator in the oil and gas geochemical exploration. (n.d.). [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dimethylphenanthrene. PubChem Compound Database. [Link]
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Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal maturities. (n.d.). [Link]
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National Institute of Standards and Technology. (n.d.). 1,4-dimethylphenanthrene. NIST Chemistry WebBook. [Link]
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Zhang, L., et al. (2023). Geochemical Characteristics and Significance of Aromatic Hydrocarbons in Crude Oil from the East Fukang Sag, Junggar Basin, NW China. Frontiers in Earth Science, 10, 1089101. [Link]
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Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin. (n.d.). [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Dimethylphenanthrene. PubChem Compound Database. [Link]
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A Study on the Applicability of Aromatic Parameters in the Maturity Evaluation of Lacustrine Source Rocks and Oils Based on Pyrolysis Simulation Experiments. (2023). ACS Omega, 8(29), 26369–26381. [Link]
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A Case Study Describing a Community-Engaged Approach for Evaluating Polycyclic Aromatic Hydrocarbon Exposure in a Native American Community. (2021). International Journal of Environmental Research and Public Health, 18(11), 5991. [Link]
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Investigation of Petroleum Hydrocarbon Fingerprints of Water and Sediment Samples of the Nestos River Estuary in Northern Greece. (2022). Applied Sciences, 12(19), 9901. [Link]
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Application Note: Quantification of 1,4-Dimethylphenanthrene in Crude Oil Samples
<
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are critical in the geochemical evaluation of petroleum. Among these, alkylated phenanthrenes, and specifically 1,4-dimethylphenanthrene, serve as significant biomarkers. The relative abundance of different alkylphenanthrene isomers can provide valuable information regarding the thermal maturity and depositional environment of the source rock from which the crude oil was generated. This application note provides a detailed protocol for the quantification of 1,4-dimethylphenanthrene in crude oil samples using gas chromatography-mass spectrometry (GC-MS), a robust and widely adopted analytical technique for this purpose.
The accurate quantification of 1,4-dimethylphenanthrene is essential for petroleum forensics and in understanding the geochemical history of crude oil. Ratios of specific biomarker compounds, including alkylated PAHs, are crucial for differentiating various sources of crude oil, as these "molecular fossils" are resistant to weathering and other forms of degradation.[1] This protocol is designed for researchers, scientists, and professionals in the petroleum industry to achieve reliable and reproducible results.
Principle
This method involves the isolation of the aromatic fraction from the crude oil sample, followed by instrumental analysis using GC-MS. The complex matrix of crude oil necessitates a sample preparation step to separate the aromatic compounds from the saturated hydrocarbons and asphaltenes.[2][3] Solid-Phase Extraction (SPE) is a commonly used and efficient technique for this fractionation.[2][4][5][6] Following fractionation, the aromatic extract is analyzed by GC-MS, which provides both the high-resolution separation of gas chromatography and the specific identification and quantification capabilities of mass spectrometry.[7][8][9] Quantification is achieved by using an internal standard and a multi-point calibration curve.
Materials and Reagents
-
Solvents: n-Hexane (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade), Acetone (HPLC grade)
-
Standards: 1,4-Dimethylphenanthrene (certified reference material), Phenanthrene-d10 (internal standard, certified reference material)
-
Solid-Phase Extraction (SPE) Cartridges: Silica gel cartridges (e.g., 500 mg, 3 mL)
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps
-
Equipment: Analytical balance, vortex mixer, sonicator, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS)
Experimental Protocols
Part 1: Sample Preparation and Fractionation
The goal of this initial phase is to isolate the aromatic compounds, including 1,4-dimethylphenanthrene, from the complex crude oil matrix. This cleanup step is critical for preventing contamination of the GC-MS system and for reducing analytical interferences.
Protocol:
-
Crude Oil Dissolution: Accurately weigh approximately 100 mg of the crude oil sample into a glass vial. Dissolve the sample in 10 mL of n-hexane. Sonicate the mixture for 10 minutes to ensure complete dissolution.[7]
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of n-hexane through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Carefully load the dissolved crude oil sample onto the conditioned SPE cartridge.
-
Elution of Saturated Hydrocarbons: Elute the saturated hydrocarbon fraction by passing 10 mL of n-hexane through the cartridge. Collect this fraction for separate analysis if desired, but it is not used for the quantification of 1,4-dimethylphenanthrene.
-
Elution of Aromatic Hydrocarbons: Elute the aromatic hydrocarbon fraction by passing 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane through the cartridge.[10] Collect this fraction in a clean collection tube.
-
Concentration: Evaporate the solvent from the aromatic fraction under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
-
Internal Standard Addition: Add a known amount of the internal standard, phenanthrene-d10, to the concentrated aromatic fraction.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL with n-hexane. The sample is now ready for GC-MS analysis.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for the extraction and fractionation of aromatic compounds from crude oil.
Part 2: GC-MS Analysis
The prepared aromatic fraction is injected into the GC-MS system for separation, identification, and quantification of 1,4-dimethylphenanthrene.
Protocol:
-
GC-MS System Configuration:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating PAHs.[9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 6°C/min to 310°C.
-
Hold: 10 minutes at 310°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[12][13]
-
Ions to Monitor:
-
1,4-Dimethylphenanthrene (Quantifier): m/z 206
-
1,4-Dimethylphenanthrene (Qualifier): m/z 191
-
Phenanthrene-d10 (Internal Standard): m/z 188
-
-
-
Injection: Inject 1 µL of the prepared sample extract into the GC-MS.
Diagram of the Analytical Workflow:
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Application Note: Assessing Thermal Maturity of Organic Matter Using Alkylphenanthrene Distributions
Abstract
The thermal maturity of sedimentary organic matter is a critical parameter in petroleum geochemistry, dictating the generation of oil and gas. This guide provides a comprehensive overview and detailed protocols for using the distribution of phenanthrene and its alkylated homologues, such as methylphenanthrenes (MPs) and dimethylphenanthrenes (DMPs), as robust chemical proxies for thermal maturity. The underlying principle is the progressive isomerization of less stable isomers to their more thermodynamically stable counterparts with increasing thermal stress. We detail the complete workflow, from sample extraction and fractionation to instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and the calculation of established maturity indices like the Methylphenanthrene Index (MPI-1). This document is intended for geochemists, research scientists, and petroleum exploration professionals seeking to apply these molecular parameters for source rock evaluation.
Introduction: The Significance of Thermal Maturity
In sedimentary basins, organic matter undergoes a series of complex chemical transformations in response to increasing temperature and pressure during burial. This process, known as thermal maturation, is the primary control on the conversion of kerogen—the insoluble organic component of sedimentary rocks—into petroleum and natural gas.[1][2] Accurately assessing the thermal maturity of a potential source rock is therefore fundamental to evaluating its hydrocarbon potential and predicting the type of hydrocarbons it may have generated.[3]
While optical methods like vitrinite reflectance (Ro) are a cornerstone of maturity assessment, they can be compromised by factors such as kerogen type, bitumen impregnation, or a scarcity of vitrinite macerals.[4][5] Molecular maturity parameters, derived from the analysis of specific organic compounds (biomarkers) in rock extracts or oils, offer a powerful and complementary chemical approach. Polycyclic aromatic compounds (PACs), particularly phenanthrene and its alkylated derivatives, are exceptionally useful because their molecular structures change systematically and predictably across the entire oil generation window.[6][7]
Geochemical Principles: Isomerization of Alkylphenanthrenes
The utility of alkylphenanthrenes as maturity indicators is rooted in the principles of thermodynamic stability. During catagenesis, complex chemical reactions, including isomerization, methylation, and dealkylation, alter the distribution of different alkylphenanthrene isomers.[8]
Methylphenanthrenes (MPs)
Phenanthrene possesses two primary types of substitution sites: the sterically hindered α-positions (1, 8, 9, 10) and the more accessible β-positions (2, 3, 6, 7). Methylphenanthrene isomers with methyl groups at the β-positions (2-MP and 3-MP) are thermodynamically more stable than those with methyl groups at the α-positions (1-MP and 9-MP).[9][10] As thermal maturity increases, the less stable α-isomers are progressively converted into the more stable β-isomers. This predictable shift forms the basis of the most widely used phenanthrene-based maturity parameter, the Methylphenanthrene Index (MPI-1), developed by Radke and Welte (1983).[11][12][13]
Dimethylphenanthrenes (DMPs)
The same principle of increasing thermodynamic stability applies to dimethylphenanthrene isomers. While a single, universally applied index like MPI-1 is less common for DMPs, the systematic changes in their distribution provide valuable, complementary maturity information.[6][7] For instance, isomers like 1,7-DMP are often considered relatively stable. The analysis of specific DMP ratios, such as the Dimethylphenanthrene Ratio (DMPR), which compares various stable and unstable isomers, can refine maturity assessments, especially in complex geological settings.[7][14] The abundance of 1,4-dimethylphenanthrene, as part of the overall DMP distribution, contributes to this comprehensive maturity evaluation.
Figure 1: Conceptual diagram of methylphenanthrene isomerization.
Experimental Workflow and Protocols
The accurate determination of alkylphenanthrene ratios requires a meticulous multi-step process involving sample preparation, instrumental analysis, and data processing.
Figure 2: Overall experimental workflow from sample to interpretation.
Protocol 1: Sample Preparation and Fractionation
Objective: To extract the soluble organic matter (bitumen) from the rock matrix and isolate the aromatic hydrocarbon fraction for analysis.
Materials:
-
Pulverized rock sample (~20-100 g)
-
Dichloromethane (DCM), analytical grade
-
n-Hexane, analytical grade
-
Methanol, analytical grade
-
Activated copper filings (for sulfur removal)
-
Pre-extracted cellulose thimbles
-
Soxhlet or automated solvent extraction system (e.g., Soxtec™)[15]
-
Rotary evaporator
-
Glass chromatography column
-
Silica gel (activated at 120°C for 12 hours)
-
Glass wool
Procedure:
-
Solvent Extraction: a. Accurately weigh the pulverized rock sample and place it into a cellulose thimble. b. Add activated copper to the boiling flask to remove elemental sulfur. c. Extract the sample for 8-24 hours using an azeotropic mixture of DCM:Methanol (e.g., 93:7).[15] d. After extraction, carefully evaporate the solvent using a rotary evaporator to yield the total extractable organic matter (EOM).
-
Fractionation: a. Prepare a chromatography column by placing a small plug of glass wool at the bottom and dry-packing with activated silica gel. b. Dissolve a known amount of the EOM in a minimal volume of n-hexane and load it onto the column. c. Elute the Aliphatic Fraction: Add n-hexane to the column and collect the eluate. This fraction contains the saturated hydrocarbons.[16][17] d. Elute the Aromatic Fraction: Once the aliphatic elution is complete, change the collection flask and elute the column with a more polar solvent, typically dichloromethane (DCM) or a mixture of hexane and DCM. This eluate is the aromatic fraction containing phenanthrenes.[16][17] e. Concentrate both fractions separately to a final volume of ~1 mL for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis
Objective: To separate, identify, and quantify phenanthrene, methylphenanthrenes, and dimethylphenanthrenes in the aromatic fraction.
Instrumentation & Conditions:
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column.[18]
-
Column: HP-5MS (or equivalent), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness.[18]
-
Carrier Gas: Helium, constant flow mode (~1.2 mL/min).
-
Injection: 1 µL, splitless mode.
-
Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 4°C/min to 300°C.
-
Final Hold: 300°C for 20 min. (Note: This program should be optimized for your specific instrument and sample complexity.)
-
-
MS Parameters:
Data Analysis and Interpretation
Calculation of Maturity Indices
-
Peak Identification: Identify the peaks for phenanthrene and its alkylated isomers in the GC-MS chromatogram based on their characteristic mass spectra and relative retention times. The elution order on a non-polar column is typically 3-MP, 2-MP, 9-MP, and finally 1-MP.
-
Peak Area Integration: Integrate the peak areas for each target compound from the extracted ion chromatograms (e.g., integrate the 2-MP and 1-MP peaks from the m/z 192 chromatogram).
-
Index Calculation: Use the integrated peak areas to calculate the maturity indices.
-
Methylphenanthrene Index (MPI-1): [9][20] MPI-1 = 1.5 * (Area 2-MP + Area 3-MP) / (Area P + Area 1-MP + Area 9-MP)
-
Calculated Vitrinite Reflectance (%Rc): An empirical correlation allows the conversion of MPI-1 to an equivalent vitrinite reflectance value, which is highly useful for comparing with optical data.[21]
-
For maturities in the oil window (%Ro < 1.35%): %Rc = (0.60 * MPI-1) + 0.40
-
For higher maturities (%Ro > 1.35%): %Rc = (-0.60 * MPI-1) + 2.30
-
Interpreting the Results
The calculated MPI-1 and %Rc values provide a quantitative measure of the thermal maturity of the organic matter. This data can be used to map maturity trends within a basin and identify areas where source rocks have entered the oil or gas generation windows.
| Maturity Stage | Typical MPI-1 Range | Calculated %Rc Range | Hydrocarbon Generation |
| Immature | < 0.5 | < 0.7% | Biogenic methane only |
| Early Oil Window | 0.5 - 0.8 | 0.7% - 0.88% | Onset of oil generation |
| Peak Oil Window | 0.8 - 1.2 | 0.88% - 1.12% | Main phase of oil generation |
| Late Oil / Wet Gas | 1.2 - 1.5 | 1.12% - 1.30% | Oil cracking to gas begins |
| Dry Gas Window | > 1.5 | > 1.30% | Primarily dry gas generation |
Table 1: Correlation of MPI-1 values with thermal maturity stages and hydrocarbon generation.
Conclusion
The analysis of alkylphenanthrene distributions provides a robust and reliable method for assessing the thermal maturity of organic matter. The Methylphenanthrene Index (MPI-1) is a field-proven parameter that correlates well with traditional maturity indicators like vitrinite reflectance. By following the detailed protocols for extraction, fractionation, and GC-MS analysis outlined in this guide, researchers can confidently apply this technique to evaluate source rock potential and reduce risk in hydrocarbon exploration. The complementary analysis of dimethylphenanthrene isomers further enhances the resolution of these maturity assessments.
References
- Integration of Fluid and Rock Geochemical Parameters to Constrain Thermal Maturity Indicators in Paleozoic Organic-Rich Source Intervals - Illinois Experts. (n.d.).
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY - TDI-Brooks. (n.d.).
- Geochemical Parameters Describing Level of Thermal Maturation - ResearchGate. (n.d.).
- Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science. (n.d.).
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Application Notes & Protocols: Sample Preparation for the Analysis of 1,4-Dimethylphenanthrene in Environmental Matrices
Introduction: The Environmental Significance of 1,4-Dimethylphenanthrene
1,4-Dimethylphenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds composed of multiple fused aromatic rings.[1][2] These compounds are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials.[1][3] Sources are both natural, such as forest fires, and anthropogenic, including industrial emissions and vehicle exhaust.[1] Due to their carcinogenic and mutagenic properties, the presence of PAHs like 1,4-Dimethylphenanthrene in the environment is a significant concern for human health and ecosystem integrity.[1]
The hydrophobic nature of 1,4-Dimethylphenanthrene, characterized by its low water solubility and high octanol-water partition coefficient (Kow), causes it to adsorb strongly to organic matter in soil and sediment, making it persistent in the environment.[1][4] Accurate quantification of 1,4-Dimethylphenanthrene in complex environmental matrices such as soil, water, and sediment is therefore crucial for environmental monitoring and risk assessment. This requires robust and efficient sample preparation techniques to isolate and concentrate the analyte from interfering matrix components prior to instrumental analysis, typically performed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[2][5][6]
This application note provides a detailed guide to the most effective and commonly employed sample preparation techniques for the analysis of 1,4-Dimethylphenanthrene in environmental samples. We will delve into the mechanistic principles behind each method, offer step-by-step protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific analytical needs.
Physicochemical Properties of 1,4-Dimethylphenanthrene
A thorough understanding of the physicochemical properties of 1,4-Dimethylphenanthrene is fundamental to designing effective extraction and clean-up strategies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [7][8][9] |
| Molecular Weight | 206.28 g/mol | [9] |
| Melting Point | 49.5-51 °C | [4][10] |
| Boiling Point | 368.1 °C at 760 mmHg | [7] |
| Water Solubility | Very low (hydrophobic) | [1] |
| Log Kₒw | High | [1] |
| Appearance | Colorless solid, white needles | [4][7] |
These properties, particularly its low water solubility and high lipophilicity (indicated by a high Log Kow), dictate that extraction methods must efficiently partition 1,4-Dimethylphenanthrene from the aqueous or solid matrix into an organic solvent.
Core Sample Preparation Techniques
The choice of sample preparation technique is contingent on the specific environmental matrix, the concentration of the analyte, and the desired level of throughput and automation. The most prevalent and validated methods for PAH analysis are discussed below.
Solid-Phase Extraction (SPE)
Principle of Operation: SPE is a versatile and widely used technique for the extraction and preconcentration of analytes from liquid samples.[11][12] It relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent. For nonpolar compounds like 1,4-Dimethylphenanthrene, reversed-phase SPE is the method of choice, utilizing a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (the aqueous sample).[13] The hydrophobic 1,4-Dimethylphenanthrene adsorbs to the C18 sorbent while more polar impurities pass through. The analyte is then eluted with a small volume of a nonpolar organic solvent.[12][14]
Causality of Experimental Choices:
-
Sorbent Selection: C18 is the most common sorbent for PAH extraction from water due to its strong hydrophobic interactions with the aromatic rings.[13]
-
Solvent Conditioning: The sorbent is first conditioned with a water-miscible organic solvent (e.g., methanol) to wet the stationary phase and enable interaction with the aqueous sample. This is followed by an equilibration step with water to remove the organic solvent and ensure proper retention of the analyte.[12][14]
-
Elution Solvent: A strong, nonpolar solvent like acetonitrile or a mixture of dichloromethane and hexane is used to overcome the hydrophobic interactions between 1,4-Dimethylphenanthrene and the sorbent, effectively eluting the analyte.[12][13]
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction of 1,4-Dimethylphenanthrene.
Detailed Protocol for SPE of 1,4-Dimethylphenanthrene from Water:
-
Cartridge Conditioning: Pass 10 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water.[12] Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.[12]
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained 1,4-Dimethylphenanthrene with 5 mL of acetonitrile.[12]
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[15]
-
Analysis: The concentrated extract is now ready for instrumental analysis.
Liquid-Liquid Extraction (LLE)
Principle of Operation: LLE is a classic extraction technique that separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] For the extraction of 1,4-Dimethylphenanthrene from water, a water-immiscible organic solvent with a high affinity for the analyte, such as dichloromethane or hexane, is used.[16] The sample is vigorously mixed with the organic solvent, allowing the hydrophobic 1,4-Dimethylphenanthrene to partition into the organic phase. The two phases are then separated, and the organic layer containing the analyte is collected.
Causality of Experimental Choices:
-
Solvent Selection: Dichloromethane is a common choice due to its high volatility (facilitating concentration) and its ability to dissolve a wide range of organic compounds. A combination of solvents, such as dichloromethane followed by n-hexane, can be used to extract a broader range of organic pollutants with varying polarities.[16]
-
pH Adjustment: While not always necessary for neutral PAHs like 1,4-Dimethylphenanthrene, pH adjustment can be critical when co-extracting acidic or basic compounds to ensure they are in their non-ionized, more organic-soluble form.
-
Salting Out: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous layer.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction of 1,4-Dimethylphenanthrene.
Detailed Protocol for LLE of 1,4-Dimethylphenanthrene from Water:
-
Sample Preparation: Place 1 L of the water sample into a 2 L separatory funnel.
-
Solvent Addition: Add 60 mL of dichloromethane to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the organic layer to separate from the aqueous phase.
-
Collection: Drain the lower organic layer into a flask.
-
Repeat: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts.
-
Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract using a Kuderna-Danish apparatus to a final volume of 1 mL.
-
Analysis: The concentrated extract is ready for instrumental analysis.
Soxhlet Extraction
Principle of Operation: Soxhlet extraction is a traditional and exhaustive technique primarily used for extracting analytes from solid samples like soil and sediment.[1][17] The solid sample is placed in a thimble, and a suitable organic solvent is heated in a flask. The solvent vapor travels up a bypass arm to a condenser, where it liquefies and drips back onto the sample in the thimble.[1] The solvent fills the thimble and, once a certain level is reached, siphons back into the flask, carrying the extracted analytes with it. This continuous process ensures that the sample is repeatedly extracted with fresh solvent, leading to high extraction efficiencies.[1][17]
Causality of Experimental Choices:
-
Solvent Selection: A solvent or solvent mixture with a boiling point appropriate for the analyte's stability and a high solubility for 1,4-Dimethylphenanthrene is chosen. Common choices for PAHs include hexane, acetone, or a mixture of both.[2]
-
Sample Pre-treatment: The solid sample is typically dried and mixed with a drying agent like anhydrous sodium sulfate to prevent water from interfering with the extraction.[17][18]
-
Extraction Time: The extraction is run for an extended period (16-24 hours) to ensure complete removal of the analyte from the solid matrix.[17]
Experimental Workflow: Soxhlet Extraction
Caption: Workflow for Soxhlet Extraction of 1,4-Dimethylphenanthrene.
Detailed Protocol for Soxhlet Extraction from Soil/Sediment:
-
Sample Preparation: Weigh 10 g of the homogenized and dried soil/sediment sample and mix it with 10 g of anhydrous sodium sulfate.[17]
-
Thimble Loading: Place the mixture into an extraction thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor. Add approximately 300 mL of a 1:1 (v/v) mixture of hexane and acetone to a 500 mL round-bottom flask containing boiling chips.
-
Extraction: Assemble the apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[17]
-
Cooling: After extraction, allow the apparatus to cool.
-
Concentration: Concentrate the extract to about 5 mL using a Kuderna-Danish apparatus.
-
Solvent Exchange and Clean-up: Exchange the solvent to hexane and perform a clean-up step using a silica gel column to remove polar interferences.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
-
Analysis: The extract is ready for instrumental analysis.
Microwave-Assisted Extraction (MAE)
Principle of Operation: MAE is a more modern and rapid technique for extracting analytes from solid matrices.[12][19] The sample is mixed with a suitable solvent in a closed vessel and exposed to microwave radiation. The microwave energy heats the solvent and the residual moisture in the sample, leading to a rapid increase in temperature and pressure.[20] This facilitates the desorption of the analyte from the sample matrix into the solvent. The elevated temperatures and pressures allow for faster and more efficient extractions compared to traditional methods like Soxhlet.[21]
Causality of Experimental Choices:
-
Solvent Selection: Solvents with a high dielectric constant are more efficient at absorbing microwave energy. A mixture of a polar solvent (like acetone) and a nonpolar solvent (like hexane) is often used to achieve both efficient heating and good solubility for PAHs.[20][22]
-
Temperature and Time: The extraction temperature and time are optimized to maximize recovery without causing thermal degradation of the analyte.[20][22]
-
Closed vs. Focused Systems: Closed-vessel systems allow for extractions at temperatures above the solvent's boiling point, significantly enhancing efficiency.[22] Focused systems operate at atmospheric pressure.
Experimental Workflow: Microwave-Assisted Extraction (MAE)
Caption: Workflow for Microwave-Assisted Extraction of 1,4-Dimethylphenanthrene.
Detailed Protocol for MAE from Soil/Sediment:
-
Sample Preparation: Weigh approximately 2 g of the homogenized soil/sediment sample into a microwave extraction vessel.
-
Solvent Addition: Add 30 mL of a 1:1 (v/v) mixture of hexane and acetone to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extractor. Heat the sample to 140°C and hold for 15-20 minutes.[20][22]
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove solid particles.
-
Concentration and Clean-up: Concentrate the extract and perform a clean-up step as described for the Soxhlet method.
-
Final Concentration: Adjust the final volume to 1 mL.
-
Analysis: The extract is ready for instrumental analysis.
Method Validation and Performance Comparison
The validation of an analytical method is crucial to ensure the reliability of the results.[23] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility).[2][3] The following table provides a comparative overview of the performance of the described sample preparation techniques for PAH analysis. It is important to note that these values are indicative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) |
| Applicable Matrices | Water, Aqueous Extracts | Water | Soil, Sediment, Solid Waste | Soil, Sediment |
| Typical Recovery (%) | 80 - 115 | 70 - 110 | 80 - 100 | 80 - 110 |
| Precision (RSD %) | < 15 | < 20 | < 15 | < 15 |
| Solvent Consumption | Low | High | High | Moderate |
| Extraction Time | Short | Moderate | Long (16-24h) | Very Short (15-30 min) |
| Throughput | High (amenable to automation) | Low | Low | High |
Conclusion and Recommendations
The selection of an appropriate sample preparation technique for the analysis of 1,4-Dimethylphenanthrene is a critical step that significantly influences the quality and reliability of the analytical data.
-
For water samples , Solid-Phase Extraction (SPE) is generally the recommended method due to its high efficiency, low solvent consumption, and amenability to automation, making it ideal for routine analysis of a large number of samples.[11][12] Liquid-Liquid Extraction (LLE) remains a viable, low-cost alternative, although it is more labor-intensive and uses larger volumes of organic solvents.[11]
-
For solid matrices such as soil and sediment, Microwave-Assisted Extraction (MAE) offers a significant advantage in terms of speed and efficiency, drastically reducing extraction times compared to traditional methods.[12][21] Soxhlet extraction , while time-consuming and solvent-intensive, is still considered a benchmark method and may be required by certain regulatory protocols.[1]
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the matrix type, the number of samples, available resources, and any applicable regulatory guidelines. Method validation is imperative to ensure that the chosen sample preparation technique provides accurate and reproducible results for the determination of 1,4-Dimethylphenanthrene in the environmental matrix of interest.
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High-performance liquid chromatography (HPLC) methods for separating phenanthrene isomers
Introduction: The Analytical Challenge of Phenanthrene Isomerism
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its numerous isomers are of significant interest across environmental, toxicological, and pharmaceutical research.[1][2] Due to their structural similarity, isomers of phenanthrene and its derivatives often exhibit nearly identical physicochemical properties, making their separation a formidable analytical task.[3][4] However, achieving this separation is critical, as subtle differences in isomeric structure can lead to profound variations in biological activity, toxicity, and carcinogenic potential.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for tackling this challenge, offering a versatile and powerful platform for the resolution of complex isomeric mixtures.[5][6] The success of an HPLC separation hinges on the strategic selection of the stationary phase, mobile phase, and detection parameters, each of which must be tailored to exploit the subtle structural nuances between isomers.
This comprehensive guide provides detailed application notes and validated protocols for the separation of phenanthrene isomers by HPLC. We will delve into both achiral and chiral separation strategies, elucidating the scientific principles that underpin method development and offering practical, field-proven insights to guide your experimental design.
Part 1: Achiral Separation of Positional Isomers
The separation of non-chiral phenanthrene isomers, such as substituted phenanthrenes or related PAHs like anthracene, relies on exploiting differences in hydrophobicity, planarity, and electronic interactions. The choice of stationary phase is paramount in achieving the desired selectivity.
Stationary Phase Selection: Beyond Standard C18
While traditional C18 (octadecyl) columns are a common starting point for reversed-phase chromatography, their purely hydrophobic interactions may be insufficient to resolve structurally similar phenanthrene isomers.[5][6] For enhanced selectivity, stationary phases that offer alternative interaction mechanisms are often superior.
-
Phenyl-Hexyl Phases: These columns are a significant step up for aromatic isomer separations.[5][7][8] The phenyl groups on the stationary phase engage in π-π interactions with the aromatic rings of the phenanthrene isomers.[5][9] This, combined with the hydrophobic interactions from the hexyl chain, provides a dual-mode separation mechanism that can differentiate between isomers based on the accessibility and electron density of their π-systems.[8][9][10]
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating positional isomers, especially those containing polar functional groups. They offer a complex interplay of dipole-dipole, ion-dipole, and π-π interactions, providing unique selectivity that is often orthogonal to that of C18 and Phenyl-Hexyl phases.
-
Specialized PAH Columns: Several manufacturers offer columns with proprietary bonding chemistries specifically engineered for the analysis of PAHs.[6] These columns often provide excellent resolution and shorter analysis times for complex mixtures of PAHs, including phenanthrene and its isomers.[6]
Mobile Phase Optimization: The Driving Force of Separation
In reversed-phase HPLC, the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, controls the elution of analytes.[11]
-
Solvent Composition and Gradient: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary for separating a mixture of PAHs with varying hydrophobicities.[4] Acetonitrile is often preferred over methanol for PAH analysis as it can provide different selectivity and better peak shapes. The starting and ending percentages of the organic modifier, as well as the gradient slope, are critical parameters to optimize for achieving baseline resolution.[11]
-
Flow Rate and Temperature: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally increases the number of theoretical plates and improves resolution, albeit at the cost of a longer run time.[7][11] Column temperature affects mobile phase viscosity and mass transfer kinetics.[7] While higher temperatures can lead to sharper peaks and shorter retention times, the effect on selectivity is compound-specific and should be evaluated empirically.[7]
Detection: Visualizing the Separation
Phenanthrene and its isomers possess strong chromophores, making them amenable to UV and fluorescence detection.
-
UV Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used.[1][5] Wavelengths around 254 nm are frequently employed for general PAH analysis.[1][5] However, acquiring spectra across a range of wavelengths can aid in peak identification and purity assessment.
-
Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection is the method of choice.[2] By setting specific excitation and emission wavelengths, one can selectively detect fluorescent isomers while minimizing interference from non-fluorescent matrix components.
Protocol 1: Reversed-Phase HPLC Separation of Phenanthrene and its Isomers
This protocol provides a starting point for the separation of a mixture of phenanthrene and other PAH isomers using a Phenyl-Hexyl stationary phase.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a DAD or FLD.
-
Phenyl-Hexyl HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phenanthrene isomer standard mix.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Fluorescence Detection | Excitation: 250 nm, Emission: 360 nm (example, optimize for specific isomers) |
Procedure:
-
Prepare a stock solution of the phenanthrene isomer standard mix in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to the desired working concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solution and acquire the chromatogram.
-
Optimize the gradient profile, flow rate, and temperature as needed to achieve baseline separation of all isomers of interest.
Part 2: Chiral Separation of Phenanthrene Enantiomers
Many phenanthrene derivatives, particularly metabolites like dihydrodiols, are chiral.[1] The enantiomers of these compounds can exhibit different biological activities and toxicities, making their separation essential.[1] Chiral HPLC is the most effective method for this purpose, employing a chiral stationary phase (CSP) to differentiate between enantiomers.
Chiral Stationary Phases (CSPs): The Key to Enantiorecognition
CSPs are designed with a chiral selector immobilized on a solid support (typically silica). The separation of enantiomers occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and stabilities.[1]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[12][13] These CSPs, often coated or immobilized on silica, can separate a wide range of chiral compounds, including phenanthrene derivatives.[12] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[12]
-
Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity.[14][15] They can form inclusion complexes with molecules that fit into their cavity.[14] Derivatization of the hydroxyl groups on the rim of the cyclodextrin creates additional interaction sites, enhancing their enantioselective capabilities.[16][17]
-
Pirkle-Type CSPs: These CSPs are based on small chiral molecules that are covalently bonded to the silica support.[1] They are known for their high efficiency and are particularly effective in normal-phase chromatography.[1] The chiral recognition mechanism is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1]
Mobile Phase Modes for Chiral Separations
The choice of mobile phase is highly dependent on the type of CSP and the nature of the analyte.
-
Normal Phase: This mode typically uses a non-polar mobile phase, such as a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).[1][18] It is commonly used with Pirkle-type and polysaccharide-based CSPs.[1][18] The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP.
-
Reversed Phase: This mode uses a polar mobile phase, such as a mixture of water or buffer with acetonitrile or methanol. It is often used with cyclodextrin-based and some immobilized polysaccharide-based CSPs.[14]
Protocol 2: Normal-Phase Chiral HPLC Separation of Phenanthrene Dihydrodiol Enantiomers
This protocol provides a method for the baseline separation of phenanthrene dihydrodiol enantiomers using a polysaccharide-based CSP.[1][18]
Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a UV or DAD detector.
-
Chiral Stationary Phase Column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) based, 250 mm x 4.6 mm, 5 µm).[18]
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) (HPLC grade).
-
Phenanthrene dihydrodiol racemic standard.
Chromatographic Conditions:
| Parameter | Condition A | Condition B |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
| Detector Wavelength | 254 nm | 254 nm |
Procedure:
-
Prepare a stock solution of the racemic phenanthrene dihydrodiol standard in methanol or another suitable solvent.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).[1]
-
Equilibrate the chiral column with the chosen mobile phase for at least 30-60 minutes or until a stable baseline is observed.
-
Inject the standard solution. The two enantiomers should elute as separate peaks.
-
If separation is not optimal, adjust the ratio of hexane to alcohol modifier. A lower percentage of the alcohol will generally increase retention and may improve resolution.
Data Presentation and Visualization
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing an HPLC method for phenanthrene isomer separation.
Caption: Logical workflow for HPLC method development for phenanthrene isomers.
Chiral Recognition Mechanism
The diagram below illustrates the principle of chiral recognition on a chiral stationary phase.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Conclusion
The successful HPLC separation of phenanthrene isomers is an achievable goal with a systematic and informed approach to method development. For positional isomers, moving beyond standard C18 columns to stationary phases like Phenyl-Hexyl that offer alternative selectivities is key. For enantiomeric separations, the vast array of available chiral stationary phases, particularly polysaccharide and cyclodextrin-based columns, provides powerful tools for achieving baseline resolution. By carefully optimizing the interplay between the stationary phase, mobile phase, and detection parameters, researchers can develop robust and reliable methods for the accurate quantification of phenanthrene isomers in a variety of matrices.
References
- BenchChem. (2025). HPLC method for separation of phenanthrene dihydrodiol enantiomers.
- BenchChem. (2025). Refinement of Chiral Separation Methods for Phenanthrene Enantiomers.
- BenchChem. (2025). A Researcher's Guide to High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.).
- Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns.
- BenchChem. (2025). Chiral Chromatography of Phenanthrene Diol Enantiomers.
- Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene.
- Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
- Capital Analytical. (n.d.). CommaSil® Phenyl Hexyl HPLC Column.
- Restek. (2020).
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- Advanced Materials Technology. (n.d.).
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- Separation Methods Technologies Inc. (1996).
- U.S. Environmental Protection Agency. (n.d.). Method 1654, Revision A: PAH Content of Oil by HPLC/UV.
- National Center for Biotechnology Information. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
- MDPI. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
- National Center for Biotechnology Information. (2015).
- SpringerLink. (n.d.).
- Journal of Chromatographic Science. (n.d.). Preparation and Characterization of Modified 3-Aminopropylsilyl Silica Phases with 1,8-Naphthalic Anhydrides in HPLC.
- ResearchGate. (n.d.). HPLC detection of phenanthrene-9,10-quinone metabolites in HepG2 cells....
- National Center for Biotechnology Information. (n.d.). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS for Phenanthrene Diol Analysis.
- MDPI. (n.d.).
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- SIELC Technologies. (n.d.). Separation of Phenanthrene, 9-chloro- on Newcrom R1 HPLC column.
- Phenomenex. (n.d.).
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Application Note: Mass Spectrometry Fragmentation Analysis of 1,4-Dimethylphenanthrene
Abstract
This document provides a detailed technical guide on the characteristic mass spectrometry (MS) fragmentation patterns of 1,4-dimethylphenanthrene, a significant alkylated polycyclic aromatic hydrocarbon (PAH). Understanding the fragmentation pathways under Electron Ionization (EI) is critical for its unambiguous identification in complex matrices, such as environmental samples and petroleum products. This guide elucidates the primary fragmentation mechanisms, presents a summary of expected fragment ions, and provides a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis.
Introduction: The Significance of Alkylated PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds of significant environmental and toxicological concern. While the 16 PAHs prioritized by the U.S. EPA are widely studied, their alkylated derivatives (APAHs) are often more abundant in petrogenic sources and can exhibit higher toxicity and persistence.[1] 1,4-Dimethylphenanthrene (C16H14, M.W. 206.28 g/mol ) is a prominent APAH used in forensic environmental chemistry to identify and characterize petroleum contamination sources.[2] Its analysis relies heavily on mass spectrometry, where a foundational understanding of its fragmentation behavior is paramount for accurate data interpretation.
Principles of 1,4-Dimethylphenanthrene Fragmentation
Under standard 70 eV Electron Ionization (EI), the fragmentation of 1,4-dimethylphenanthrene is governed by the stability of its aromatic core and the reactivity of its methyl substituents. The general fragmentation behavior of aromatic compounds involves the formation of a highly stable molecular ion, as the fused ring system can effectively delocalize the charge.[3] For alkyl-substituted aromatics, specific pathways become dominant.
Causality of Fragmentation Pathways:
-
Benzylic Cleavage (Loss of Methyl Radical): The most energetically favorable and diagnostically significant fragmentation pathway is the cleavage of a C-C bond beta to the aromatic ring (benzylic cleavage). The loss of a methyl radical (•CH3, 15 Da) from the molecular ion results in the formation of a highly stable, resonance-delocalized methylphenanthrenyl cation. This process is analogous to the fragmentation of simpler dimethylbenzenes (xylenes), which readily lose a methyl group to form a stable tropylium-like ion.[4]
-
Loss of a Hydrogen Radical: A common fragmentation for many organic molecules, including PAHs, is the loss of a single hydrogen atom (•H, 1 Da) to form an [M-1]⁺ ion.[4] This ion is often observed but is typically less abundant than the product of benzylic cleavage.
-
Ring Fragmentation (Loss of Acetylene): Following the initial loss of an alkyl substituent, the remaining PAH core can undergo further fragmentation. A characteristic pathway for PAH cations is the elimination of a neutral acetylene molecule (C2H2, 26 Da).[5][6] This is a key indicator of the breakdown of the aromatic ring structure itself.
Characteristic Mass Spectrum and Fragmentation Summary
The EI mass spectrum of 1,4-dimethylphenanthrene is characterized by a few dominant ions that are direct products of the mechanisms described above.
| m/z (mass-to-charge) | Proposed Ion Structure | Fragmentation Mechanism | Significance |
| 206 | [C16H14]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. Expected to be a high-intensity peak due to the stable aromatic system.[7][8][9] |
| 205 | [C16H13]⁺ | Loss of a hydrogen radical (•H) from the molecular ion. | Common fragment for aromatic compounds. |
| 191 | [C15H11]⁺ | Benzylic cleavage with loss of a methyl radical (•CH3). | Base Peak or Most Abundant Fragment. This is the primary diagnostic ion for dimethylphenanthrene isomers. |
| 189 | [C15H9]⁺ | Loss of H2 from the m/z 191 fragment. | Minor fragment. |
| 165 | [C13H9]⁺ | Loss of acetylene (C2H2) from the m/z 191 fragment. | Indicates fragmentation of the core aromatic structure.[5] |
Visualizing the Fragmentation Pathway
The logical flow of ion formation can be visualized to better understand the relationships between the major fragments observed in the mass spectrum.
Caption: Primary EI fragmentation pathway for 1,4-Dimethylphenanthrene.
Protocol: GC-MS Analysis of 1,4-Dimethylphenanthrene
This protocol outlines a robust method for the separation and identification of 1,4-dimethylphenanthrene from a complex matrix using a standard Gas Chromatography-Mass Spectrometry system.
Sample Preparation (General Protocol for Soil)
-
Weighing: Accurately weigh 5 grams of a dried, homogenized soil sample into a glass extraction vessel.[10]
-
Spiking: Spike the sample with an appropriate internal standard (e.g., d10-phenanthrene).
-
Extraction: Add 30 mL of a 1:1 (v/v) solution of dichloromethane and acetone.[10]
-
Agitation: Agitate the sample overnight using a wrist-action shaker or sonicator.
-
Filtration & Concentration: Filter the extract to remove particulates. Reduce the filtrate volume using a gentle stream of nitrogen or a rotary evaporator to a final volume of 1 mL.
Instrumentation and Method Parameters
The following parameters are recommended for an Agilent GC-MS system (or equivalent) for optimal performance.[1][10][11]
| Parameter | Setting | Rationale |
| System | Agilent 8890 GC (or equivalent) | Provides robust and reproducible chromatographic performance. |
| Inlet | Split/Splitless | Pulsed splitless mode maximizes analyte transfer to the column.[10] |
| Inlet Temp. | 300 °C | Ensures complete vaporization of high-boiling point PAHs. |
| Injection Vol. | 1.0 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good separation efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent retention times and peak shapes.[1] |
| Column | Agilent DB-5ms (30m x 0.25mm, 0.25µm) | A non-polar column providing excellent separation for PAHs.[1] |
| Oven Program | Initial 70°C (hold 1 min), ramp 15°C/min to 180°C, ramp 10°C/min to 300°C (hold 5 min). | A multi-step ramp effectively separates a wide range of PAHs by boiling point.[1] |
| Parameter | Setting | Rationale |
| System | Agilent 7000D QQQ or 5977 MSD | Provides high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Industry standard for generating comparable library spectra.[1] |
| Source Temp. | 320 °C | High temperature minimizes source contamination from heavy matrix components.[10] |
| Transfer Line Temp. | 320 °C | Prevents condensation of analytes between the GC and MS.[10] |
| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Full scan for qualitative analysis and pattern confirmation; SIM for quantitative analysis.[1][2] |
| SIM Ions | Quantifier: m/z 191; Qualifier: m/z 206 | Monitoring the most abundant and the molecular ion provides high selectivity and confidence in identification. |
Data Analysis Workflow
Caption: Workflow for qualitative identification of 1,4-Dimethylphenanthrene.
Conclusion
The mass spectrometric fragmentation of 1,4-dimethylphenanthrene is highly predictable and primarily driven by the formation of a stable benzylic cation. The molecular ion at m/z 206 and the base peak at m/z 191 (from the loss of a methyl group) are the key diagnostic ions for its identification. The protocol provided herein offers a validated starting point for the robust and reliable analysis of this and other alkylated PAHs in challenging matrices. By combining this foundational knowledge with sound analytical methodology, researchers can achieve high-confidence identification and quantification of this important environmental marker.
References
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1,4-Dimethylphenanthrene | C16H14 | CID 62758 - PubChem. National Center for Biotechnology Information. [Link]
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Total Alkylated Polycyclic Aromatic Hydrocarbon Characterization and Quantitative Comparison of Selected Ion Monitoring Versus Full Scan Gas chromatography/mass Spectrometry Based on Spectral Deconvolution. PubMed. [Link]
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Dissociation of polycyclic aromatic hydrocarbons: molecular dynamics studies. National Center for Biotechnology Information. [Link]
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GC/MS Aromatics Report (FPC_64735). IGI Ltd. [Link]
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GC/MS Aromatics Report (FPC_61215). IGI Ltd. [Link]
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Simplified diagram of the most important fragmentation channels for PAH... ResearchGate. [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. [Link]
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GC/MS Aromatics Report (FPC_317734). IGI Ltd. [Link]
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Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies. [Link]
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Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]
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1,4-dimethylphenanthrene (C16H14) - PubChemLite. PubChem. [Link]
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C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern. Doc Brown's Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Phenanthrene, 1,7-dimethyl-. NIST WebBook. [Link]
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Alkylated Polycyclic Aromatic Hydrocarbons Are the Largest Contributor to Polycyclic Aromatic Compound Concentrations in the Topsoil of Huaibei Coalfield, China. National Center for Biotechnology Information. [Link]
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Application Note: Synthesis and Calibration of 1,4-Dimethylphenanthrene Reference Standards
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1,4-dimethylphenanthrene for use as a reference standard in analytical applications. Detailed protocols are outlined to ensure the production of a high-purity standard suitable for precise analytical calibration. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who require accurately characterized polycyclic aromatic hydrocarbon (PAH) standards.
Introduction: The Significance of 1,4-Dimethylphenanthrene
1,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a three-ring aromatic system with methyl groups at the 1 and 4 positions. As with other PAHs, it is formed from the incomplete combustion of organic materials and is of interest in environmental monitoring and toxicological studies. The accurate quantification of 1,4-dimethylphenanthrene in various matrices necessitates the availability of a high-purity, well-characterized reference standard. This application note details a robust synthetic route and subsequent analytical protocols to produce and validate such a standard.
The synthesis of phenanthrene and its derivatives can be achieved through several established methods, including the Haworth synthesis, the Pschorr cyclization, and modern cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5][6] For the specific synthesis of 1,4-dimethylphenanthrene, a cyclodehydration approach has been previously reported and serves as a reliable foundation for producing this target molecule.[7][8][9]
Strategic Approach to Synthesis
The chosen synthetic strategy is a multi-step process designed for its reliability and adaptability. The overall workflow is depicted below.
Caption: Workflow for the synthesis and certification of 1,4-dimethylphenanthrene.
Detailed Synthesis Protocol
This protocol is adapted from established cyclodehydration methods for synthesizing dimethylphenanthrenes.[7][8][9]
Materials and Reagents
| Reagent | Purity | Supplier |
| bromo-p-xylene | ≥98% | Sigma-Aldrich |
| Ethylene oxide | ≥99.5% | Sigma-Aldrich |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich |
| Anhydrous diethyl ether | ≥99.7% | Sigma-Aldrich |
| Cyclohexanone | ≥99.5% | Sigma-Aldrich |
| Anhydrous aluminum chloride | ≥99% | Sigma-Aldrich |
| Selenium | ≥99.5% | Sigma-Aldrich |
| Dichloromethane | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Silica gel (for column chromatography) | 60 Å, 230-400 mesh | MilliporeSigma |
Step-by-Step Synthesis
Step 1: Synthesis of β-(p-Xylyl)-ethanol
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromo-p-xylene in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux until most of the magnesium has reacted.
-
Reaction with Ethylene Oxide: Cool the Grignard solution in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous ether. The reaction is exothermic and should be controlled carefully.
-
Work-up: After the addition is complete, stir the mixture at room temperature for 2 hours. Hydrolyze the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution. Separate the ethereal layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude β-(p-xylyl)-ethanol.
Step 2: Cyclization to 1,4-Dimethyl-1,2,3,4,5,6,7,8-octahydrophenanthrene
-
Friedel-Crafts Alkylation: Dissolve the crude β-(p-xylyl)-ethanol and cyclohexanone in a suitable solvent such as carbon disulfide or nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Pour the mixture onto crushed ice and hydrochloric acid. Separate the organic layer, wash, dry, and concentrate to yield the crude octahydrophenanthrene derivative.
Step 3: Dehydrogenation to 1,4-Dimethylphenanthrene
-
Aromatization: Mix the crude octahydrophenanthrene derivative with selenium powder in a reaction flask equipped with an air condenser.
-
Heating: Heat the mixture to a high temperature (typically 300-340 °C) for several hours until the evolution of hydrogen selenide ceases. Caution: This step must be performed in a well-ventilated fume hood as hydrogen selenide is extremely toxic.
-
Isolation: Cool the reaction mixture and extract the product with a suitable solvent like toluene. Filter to remove selenium residues and concentrate the solvent to obtain crude 1,4-dimethylphenanthrene.
Purification of 1,4-Dimethylphenanthrene
The crude product from the synthesis will contain unreacted starting materials, intermediates, and side products. A multi-step purification process is crucial to achieve the high purity required for a reference standard.[10][11][12][13][14]
Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude 1,4-dimethylphenanthrene in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a non-polar solvent system, such as a gradient of hexane and dichloromethane. Collect fractions and monitor by thin-layer chromatography (TLC) with UV visualization.
-
Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent.
Recrystallization
-
Solvent Selection: Dissolve the product from column chromatography in a minimal amount of a hot solvent like ethanol or a mixture of ethanol and water.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point of pure 1,4-dimethylphenanthrene is approximately 50°C.[15][16]
Characterization and Quality Control
The identity and purity of the synthesized 1,4-dimethylphenanthrene must be rigorously confirmed.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic aromatic proton signals and two distinct methyl proton singlets.
-
¹³C NMR will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS):
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase C18 column with a UV detector. A single sharp peak should be observed, and the purity can be calculated based on the peak area percentage.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique provides an orthogonal assessment of purity.[19]
| Analytical Technique | Expected Result for High-Purity Standard |
| ¹H NMR | Signals consistent with the 1,4-dimethylphenanthrene structure. |
| ¹³C NMR | Correct number of aromatic and methyl carbon signals. |
| GC-MS | Molecular ion at m/z ≈ 206.3. |
| HPLC-UV | Purity ≥ 99.5%. |
| GC-FID | Purity ≥ 99.5%. |
| Melting Point | Sharp melting point around 50°C.[15][16] |
Preparation and Use of Calibration Standards
Stock Solution Preparation
-
Accurately weigh a precise amount of the purified 1,4-dimethylphenanthrene using a calibrated analytical balance.
-
Dissolve the compound in a Class A volumetric flask using a suitable high-purity solvent (e.g., acetonitrile, hexane, or dichloromethane) to create a stock solution of known concentration (e.g., 1000 µg/mL).[20]
Working Standard Preparation
-
Prepare a series of working standards by serial dilution of the stock solution using calibrated micropipettes and Class A volumetric flasks.
-
The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.
Storage and Stability
PAH standards can be susceptible to degradation, particularly when exposed to light and heat.[21][22][23][24]
-
Store stock and working solutions in amber glass vials to protect from light.
-
Store solutions at low temperatures (e.g., 4°C or -20°C) to minimize solvent evaporation and degradation.
-
It is recommended to prepare fresh working standards from the stock solution regularly.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis, purification, and characterization of high-purity 1,4-dimethylphenanthrene. Adherence to these procedures will enable laboratories to produce their own reliable reference standards, ensuring the accuracy and validity of analytical data for this important polycyclic aromatic hydrocarbon.
References
-
ACS Publications. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology. Retrieved from [Link]
-
Chen, Y.C., & Chen, B.H. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(1). Retrieved from [Link]
-
Ghafari, S., & Atkinson, J. D. (2019). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. Aerosol and Air Quality Research, 19(3), 543-564. Retrieved from [Link]
-
Chemistry Online. (2023). Haworth phenanthrene synthesis. Retrieved from [Link]
-
Chen, Y.C., & Chen, B.H. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(1). Retrieved from [Link]
-
Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]
-
ACS Publications. (2008). Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pschorr cyclization. Retrieved from [Link]
-
Dąbrowska, L., et al. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Polish Journal of Environmental Studies, 17(5), 665-673. Retrieved from [Link]
-
Organic Chemistry Portal. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. Retrieved from [Link]
-
Semantic Scholar. (2008). Direct one-pot synthesis of phenanthrenes via Suzuki-Miyaura coupling/aldol condensation cascade reaction. Retrieved from [Link]
-
ACS Publications. (1938). The Synthesis of 1,4-Dimethylphenanthrene by Cyclodehydration Methods. Journal of the American Chemical Society. Retrieved from [Link]
-
Saha, A., et al. (n.d.). PAH: Anthracene and phenanthrene. Study Guide to Organic Chemistry, 5. Retrieved from [Link]
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Cambridge University Press. (n.d.). Pschorr Synthesis. Retrieved from [Link]
-
ACS Publications. (1979). The scope of the Haworth synthesis. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (1938). The Synthesis of 1,4-Dimethylphenanthrene by Cyclodehydration Methods. Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (1952). Internuclear Cyclisation. Part III. An Extension of the Pschorr Phenanthrene Synthesis to the Synthesis of Phenanthridones. Retrieved from [Link]
-
ResearchGate. (n.d.). Heo's phenanthrene synthesis by utilizing Suzuki‐Miyaura reaction. Retrieved from [Link]
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Transtutors. (2020). The Pschorr reaction is a method of synthesis of phenanthrenes... Retrieved from [Link]
-
Puragen. (2025). The Importance of PAH Removal and Other Contaminants. Retrieved from [Link]
-
ACS Publications. (2013). Directed Metalation–Suzuki–Miyaura Cross-Coupling Strategies: Regioselective Synthesis of Hydroxylated 1-Methyl-phenanthrenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
IEEE Xplore. (2011). Removal efficiency of polycyclic aromatic hydrocarbons (PAHs) by different purified water techniques in Hangzhou, China. Retrieved from [Link]
-
ACS Publications. (1937). The Synthesis of 1,4-Dimethylphenanthrene by the Pschorr Reaction, and the Non-identity of the Product with the 1,4-Dimethylphenanthrene of Bardhan and Sengupta 1. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2022). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Retrieved from [Link]
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ResearchGate. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Retrieved from [Link]
-
ACS Publications. (1938). The Synthesis of 1,4-Dimethylphenanthrene by Cyclodehydration Methods. Journal of the American Chemical Society. Retrieved from [Link]
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HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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LookChem. (2025). 1,4-dimethylphenanthrene. Retrieved from [Link]
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NIST. (n.d.). 1,4-dimethylphenanthrene. NIST WebBook. Retrieved from [Link]
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NIH. (n.d.). 1,4-Dimethylphenanthrene. PubChem. Retrieved from [Link]
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Umweltbundesamt. (n.d.). Development of a chemical analysis concept for substances derived from coal and petroleum stream. Retrieved from [Link]
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LookChem. (2025). 1,4-dimethylphenanthrene. Retrieved from [Link]
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ScienceDirect. (1981). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Journal of Chromatography A. Retrieved from [Link]
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Application Note & Protocol: Monitoring 1,4-Dimethylphenanthrene Exposure in Occupational Health Studies
Abstract
This document provides a comprehensive guide for researchers and occupational health professionals on the principles and methodologies for monitoring workplace exposure to 1,4-Dimethylphenanthrene (1,4-DMP), a specific alkylated polycyclic aromatic hydrocarbon (PAH). Alkylated PAHs are significant components of crude oil and various petroleum products, yet their biomonitoring is less established than for their unsubstituted counterparts. This application note moves beyond generic PAH monitoring to propose a targeted strategy for 1,4-DMP, detailing the scientific rationale for biomarker selection, comprehensive protocols for sample collection and analysis, and a framework for data interpretation in the context of occupational health.
Introduction: The Case for Specific Alkylated PAH Biomonitoring
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals formed during the incomplete combustion of organic materials, posing significant health risks due to the carcinogenic potential of some members of the class.[1] Occupational exposure is a primary concern in industries such as coke production, aluminum smelting, coal tar application, and petroleum refining.[2] While regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set permissible exposure limits (PELs) for PAH mixtures, these are often based on crude measures like the benzene-soluble fraction of coal tar pitch volatiles (0.2 mg/m³) or for coke oven emissions (0.15 mg/m³).[3]
Biomonitoring, which measures the internal dose of a chemical by analyzing its metabolites in biological fluids, offers a more accurate assessment of individual exposure than ambient air monitoring alone, as it accounts for all routes of exposure, including dermal absorption and inhalation, and reflects individual metabolic differences.[1] The most widely used biomarker for general PAH exposure is urinary 1-hydroxypyrene, a metabolite of pyrene.[2][4] However, this approach has limitations when assessing exposure to specific PAH mixtures, particularly those rich in alkylated PAHs, such as crude oil. Alkylated PAHs can constitute over 80% of the total PAH content in petroleum sources.
1,4-Dimethylphenanthrene (1,4-DMP) is a three-ring alkylated PAH. While the International Agency for Research on Cancer (IARC) classifies 1,4-DMP in Group 3 ("Not classifiable as to its carcinogenicity to humans"), the toxicology of many individual alkylated PAHs is not well understood, and monitoring their uptake is crucial for comprehensive risk assessment.[5] This guide provides the scientific and methodological framework to specifically monitor for 1,4-DMP exposure.
Scientific Foundation: Biomarker Selection for 1,4-DMP
The selection of an appropriate biomarker is the cornerstone of any biomonitoring program. For PAHs, this typically involves identifying a major urinary metabolite.
Metabolism of Alkylated Phenanthrenes
The metabolism of unsubstituted phenanthrene is well-documented, proceeding through cytochrome P450-mediated oxidation to form phenols (hydroxyphenanthrenes) and dihydrodiols.[6][7] However, the presence of alkyl groups significantly alters the metabolic pathway. Studies on various alkylated PAHs suggest that metabolism preferentially shifts towards oxidation of the alkyl side chain rather than the aromatic ring.[6][7] For instance, the metabolism of 1-methylphenanthrene is dominated by side-chain hydroxylation.[6]
Recent research on fish exposed to 1,4-DMP has identified polycyclic aromatic acids (PAAs) as key metabolites, formed through the oxidation of a methyl group to a carboxylic acid.[8] This is consistent with findings for other alkylated PAHs and provides a strong basis for proposing a primary biomarker for 1,4-DMP.
Proposed Primary Biomarker: 4-Methylphenanthrene-1-carboxylic acid (1-COOH-4-Me-PHE)
Based on the current understanding of alkylated PAH metabolism, we propose 4-methylphenanthrene-1-carboxylic acid as the most promising urinary biomarker for 1,4-DMP exposure. The metabolic activation is hypothesized to proceed via the P450-mediated oxidation of the methyl group at the 1-position. A secondary, or alternative, biomarker could be 1-hydroxymethyl-4-methylphenanthrene .
The rationale for selecting the carboxylic acid metabolite is its likely higher abundance and greater polarity, which facilitates urinary excretion.
Caption: Proposed metabolic pathway of 1,4-Dimethylphenanthrene.
Physical and Chemical Properties of 1,4-Dimethylphenanthrene
A clear understanding of the parent compound's properties is essential for developing analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄ | [5] |
| Molecular Weight | 206.28 g/mol | [5] |
| CAS Number | 22349-59-3 | [5] |
| Appearance | Solid (at standard conditions) | Inferred |
| Melting Point | 50 °C | [9] |
| LogP (Octanol/Water) | 5.6 | [5] |
| Carcinogenicity | IARC Group 3 | [5] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the biomonitoring of 1,4-DMP.
Study Design and Sample Collection
Rationale: The timing of sample collection is critical for accurately reflecting workplace exposure. PAH metabolites generally have short biological half-lives (5 to 35 hours), making end-of-shift samples ideal for capturing recent exposure.[10] Collection at the end of the work week accounts for potential accumulation over several days.[5]
Protocol:
-
Participant Recruitment: Recruit volunteers and obtain informed consent. Collect demographic, occupational history, and lifestyle (e.g., smoking, diet) information via a questionnaire.
-
Sample Timing: Collect urine samples at the end of the final shift of a work week.
-
Collection: Provide participants with sterile 50 mL polypropylene collection cups.
-
Aliquoting: Immediately after collection, aliquot the urine into pre-labeled cryovials (polypropylene or glass). A minimum of 2 mL per vial is recommended.
-
Storage and Transport: Freeze samples at -20°C or, ideally, -80°C as soon as possible.[10] Ship samples frozen on dry ice to the analytical laboratory.
Analytical Methodology: Proposed Protocol for Urinary Metabolite Quantification
Rationale: This protocol is adapted from established methods for other urinary PAH metabolites.[10][11] It incorporates enzymatic hydrolysis to release the metabolites from their conjugated forms (glucuronides and sulfates), followed by solid-phase extraction (SPE) for sample clean-up and concentration, and finally, analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Critical Prerequisite: Synthesis of Analytical Standards
-
Challenge: Authentic analytical standards for 4-methylphenanthrene-1-carboxylic acid and its isotopically labeled internal standard analog are not currently commercially available.
-
Solution: These standards must be custom synthesized. The synthesis of related methylated PAH metabolites has been described in the literature and can serve as a starting point for a qualified synthetic chemistry lab.[12] Method validation and accurate quantification are impossible without these standards.
Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge a 2 mL aliquot to pellet any sediment.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
-
Internal Standard Spiking:
-
Spike the 1 mL urine aliquot with an appropriate amount of isotopically labeled internal standard (e.g., ¹³C- or D-labeled 4-methylphenanthrene-1-carboxylic acid). This is crucial for correcting for matrix effects and variations in extraction efficiency.
-
-
Enzymatic Hydrolysis:
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add approximately 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[11]
-
Incubate the mixture in a shaking water bath at 37°C for at least 4 hours (overnight is common). This step cleaves the glucuronide and sulfate conjugates to yield the free metabolite.
-
-
Solid-Phase Extraction (SPE):
-
Column: Use a polymeric SPE cartridge (e.g., Oasis HLB or equivalent).
-
Conditioning: Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the hydrolyzed sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the target analytes with 3 mL of methanol or a suitable organic solvent into a clean collection tube.
-
-
Derivatization (for GC-MS):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The carboxylic acid metabolite must be derivatized to increase its volatility for GC-MS analysis. A common method is methylation using diazomethane or silylation using BSTFA. Reconstitute the dry residue in the derivatizing agent according to the manufacturer's protocol.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for PAH analysis.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for the derivatized native metabolite and the derivatized internal standard.
-
Data Analysis and Interpretation
-
Quantification: Create a calibration curve using the synthesized analytical standards. Calculate the concentration of the metabolite by relating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Creatinine Correction: Urinary dilution can vary significantly. To normalize for this, measure the creatinine concentration in each urine sample and express the final metabolite concentration as µg per gram of creatinine (µg/g creatinine).
-
Statistical Analysis: Compare the creatinine-corrected metabolite concentrations between exposed and control groups. Use non-parametric tests (e.g., Mann-Whitney U test) if the data are not normally distributed.
-
Interpretation: Elevated levels of 4-methylphenanthrene-1-carboxylic acid in the urine of an occupational cohort, relative to a non-exposed control group, would be indicative of workplace exposure to 1,4-DMP.
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of 1,4-Dimethylphenanthrene and its Isomers
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the difficult separation of 1,4-Dimethylphenanthrene (1,4-DMP) from its structural isomers. Due to their similar physicochemical properties, resolving these polycyclic aromatic hydrocarbon (PAH) isomers requires a nuanced and optimized approach. This document provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Foundational Concepts & Column Selection
Q1: What makes the separation of 1,4-Dimethylphenanthrene and its isomers so challenging?
The primary difficulty lies in their structural similarity. Dimethylphenanthrene (DMP) isomers are positional isomers, meaning they share the same chemical formula and molecular weight but differ in the placement of the two methyl groups on the phenanthrene backbone. This results in very subtle differences in boiling points and polarity, making them difficult to resolve with standard gas chromatography (GC) or high-performance liquid chromatography (HPLC) columns.[1][2][3] Many conventional stationary phases separate compounds primarily by boiling point, which is insufficient for these isomers. Complete resolution is often not achieved on standard columns, leading to co-elution where two or more isomers exit the column at the same time, appearing as a single, misleading peak.[1][4][5]
Q2: What is the single most critical factor for improving the resolution of DMP isomers?
Without question, the most critical factor is stationary phase selectivity . Selectivity (α) is a measure of how well a column can distinguish between two analytes based on their chemical and physical properties. To resolve structurally similar isomers, you need a stationary phase that interacts differently with each compound's unique geometry. This is often referred to as "shape selectivity." While optimizing parameters like temperature and flow rate is important, these adjustments cannot compensate for a column that lacks the fundamental selectivity for the critical isomer pairs.[4][6][7]
Q3: Which type of Gas Chromatography (GC) column is most effective for separating 1,4-DMP and its isomers?
For this specific challenge, a mid-polarity or specialized shape-selective column is highly recommended over standard non-polar phases (like a 5% phenyl-methylpolysiloxane).
-
Mid-Polarity Phenyl Phases (e.g., 50% Phenyl-methylpolysiloxane): Columns like the Restek Rxi-17Sil MS or Agilent DB-17ms offer enhanced selectivity for aromatic compounds through π-π interactions.[8][9][10] The higher phenyl content allows for better discrimination between the planar structures of PAH isomers compared to less polar phases.[7][8] These columns are an excellent starting point and are often used for the analysis of complex PAH mixtures.[11][12][13]
-
Shape-Selective Liquid Crystal Phases: For the most challenging separations, ionic liquid or nematic liquid crystal stationary phases provide the highest degree of shape selectivity.[6][14][15] These phases have highly ordered, rod-like structures that can differentiate between isomers based on their length-to-breadth ratio and overall planarity.[6][15] More linear or planar isomers can penetrate this ordered structure more effectively, leading to longer retention and exceptional resolution that is unattainable on conventional columns.[15]
Q4: Can High-Performance Liquid Chromatography (HPLC) be used, and what columns are suitable?
Yes, reversed-phase HPLC (RP-HPLC) is a viable alternative. The major challenge in HPLC is that many standard C18 columns lack the shape selectivity to resolve the isomers.[3] To overcome this, consider columns with alternative selectivities:
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases: These columns provide π-π and dipole-dipole interactions, which can improve the resolution of aromatic isomers where C18 phases fail.[16][17]
-
Specialized PAH Columns: Some manufacturers offer columns with proprietary bonding schemes specifically designed for shape recognition of PAHs, which can significantly improve isomer separation.[3]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics. By adjusting mobile phase pH and buffer concentration, the column's surface properties can be fine-tuned to achieve the desired selectivity for difficult separations.[18]
Section 2: Gas Chromatography (GC) Method Optimization
Q5: My critical DMP isomer pair is co-eluting. How can I improve resolution by changing the oven temperature program?
The temperature program is the most powerful parameter for optimizing resolution after column selection.[19][20] If your critical pair is eluting too close together, the goal is to increase the time they spend interacting with the stationary phase.
The Causality: A slower temperature ramp rate decreases the migration speed of the analytes through the column. This gives them more time to interact with the stationary phase, allowing the subtle differences in their chemical properties to manifest as a larger separation in retention time.[21][22][23] An increase of approximately 30°C can halve the retention time, so a slower program will significantly extend it.[19][22]
Troubleshooting Steps:
-
Lower the Initial Temperature: Start with an initial oven temperature at least 20°C below the boiling point of the earliest eluting DMP isomer.
-
Decrease the Ramp Rate: If the isomers elute during a temperature ramp, reduce the ramp rate significantly. For example, if you are using a 10°C/min ramp, try reducing it to 3-5°C/min through the elution window of the DMPs.
-
Introduce an Isothermal Hold: If a slower ramp isn't sufficient, add an isothermal (constant temperature) hold period about 45°C below the elution temperature of the critical pair.[22] This can dramatically improve the separation of closely eluting compounds.
Q6: My peaks are sharp, but still overlapping. Besides temperature, what else can I adjust in my GC method?
If selectivity is still an issue, you can make adjustments to the carrier gas flow rate. The goal is to operate at the optimal linear velocity for your carrier gas (Helium is common), which provides the highest column efficiency (the greatest number of theoretical plates). While this won't change the fundamental selectivity (α) of the column, it will produce narrower peaks, which can turn partially merged peaks into two distinct, quantifiable ones. Consult your column's documentation or use a method translator tool to find the optimal flow rate for your column dimensions.
Q7: My peaks are broad and tailing, which is hurting my resolution. What are the likely causes?
Broad or tailing peaks are typically a sign of a problem outside of pure chromatographic theory and often point to issues with the system's setup or cleanliness.[24][25]
-
Cause 1: Inlet Contamination: The inlet liner is a common source of problems. Non-volatile matrix components can accumulate in the liner, creating "active sites" that interact undesirably with analytes, causing peak tailing.
-
Cause 2: Column Contamination: The first few meters of the column can become contaminated over time.
-
Cause 3: Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can create "dead volume," leading to peak broadening.[24]
-
Solution: Reinstall the column, carefully following the instrument manufacturer's specifications for the correct insertion distance.
-
Data & Visualization
Table 1: Comparison of GC Stationary Phases for DMP Isomer Resolution
| Stationary Phase Type | Phase Composition | Separation Mechanism | Pros | Cons | Recommended Use |
| Standard Non-Polar | 5% Phenyl-Methylpolysiloxane | Primarily boiling point, weak π-π | Robust, widely available | Poor selectivity for DMP isomers, significant co-elution[2] | Not recommended for 1,4-DMP isomer analysis |
| Mid-Polarity | 50% Phenyl-Methylpolysiloxane | Enhanced π-π interactions | Good selectivity for many PAH isomers[7][8] | May not resolve all critical DMP pairs | Recommended starting point for complex PAH mixtures |
| Shape-Selective | Ionic Liquid / Liquid Crystal | Molecular geometry recognition | Exceptional resolution of isomers based on shape[14][15] | Higher cost, may have lower temperature limits | Gold standard for resolving difficult isomers like DMPs |
Diagrams
Caption: Troubleshooting workflow for poor resolution of DMP isomers.
Caption: Mechanism of shape-selective separation on a liquid crystal phase.
Experimental Protocols
Protocol 1: Baseline GC-MS Method for PAH Isomer Screening
This protocol serves as a starting point to assess the complexity of your sample.
-
Column: Restek Rxi-17Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) [cat.# 14123 or equivalent].[11][13]
-
Injection: 1 µL splitless injection at 320°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 330°C.
-
Final hold: Hold at 330°C for 10 minutes.
-
-
MS Detector: Transfer line at 320°C, source at 230°C. Scan from m/z 50-500.
Protocol 2: Optimized GC-MS Method for 1,4-DMP Resolution
This protocol applies the troubleshooting principles to enhance the separation of a critical isomer pair.
-
Column: Same as Protocol 1 (Rxi-17Sil MS or equivalent mid-polarity column).[8][9]
-
Injection: 1 µL splitless injection at 320°C.
-
Carrier Gas: Helium at an optimized constant flow of 1.2 mL/min (or as determined by a method calculator for maximum efficiency).
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 180°C (to quickly elute lighter compounds).
-
Ramp 2 (Optimization): 3°C/min to 260°C (slow ramp through the DMP elution window).
-
Ramp 3: 15°C/min to 330°C (to elute heavy compounds).
-
Final hold: Hold at 330°C for 5 minutes.
-
-
MS Detector: Same as Protocol 1.
References
- National Center for Biotechnology Information. (n.d.). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. National Institutes of Health.
-
Axion Labs. (2024, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]
-
Barceló-Barrachina, E., et al. (2010). Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology. Journal of Chromatography A, 1217(16), 2758-2766. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Phenomenex. Retrieved from [Link]
-
Chrom Tech. (n.d.). Restek Rxi-17Sil MS GC Column. Chrom Tech. Retrieved from [Link]
-
Chromatography Today. (n.d.). Achieve Exceptional Resolution of PAHs, Including Several Isomer Sets, using SLB®-ILPAH Capillary GC Columns. Chromatography Today. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 18). What Are The Advantages Of Temperature Programming In Gas Chromatography? YouTube. Retrieved from [Link]
-
Rovida, C. (1995). The Analysis of Dimethylphenanthrenes by Direct Deposition Gas Chromatography – Fourier Transform Infrared Spectroscopy (GC-FTIR). Polycyclic Aromatic Compounds, 9(1-4), 19-26. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Retrieved from [Link]
-
Hrouzková, S., et al. (2018). Liquid Crystals as Stationary Phases in Chromatography. Molecules, 23(11), 2993. Retrieved from [Link]
-
Restek. (n.d.). Polycyclic Aromatic Hydrocarbons on Rxi-17Sil MS. Restek. Retrieved from [Link]
-
Agilent. (n.d.). DB-17ms GC column. Agilent. Retrieved from [Link]
-
Separation Science. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2021). Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples. Journal of King Saud University - Science, 33(5), 101463. Retrieved from [Link]
-
GL Sciences. (2023, May 9). GC Troubleshooting Guide. GL Sciences. Retrieved from [Link]
-
Restek. (2022, May 11). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Restek. Retrieved from [Link]
-
LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. Retrieved from [Link]
-
Agilent. (2010, May 25). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent. Retrieved from [Link]
-
Aerosol Science and Technology. (2015, November 7). New Methodology for Quantifying Polycyclic Aromatic Hydrocarbons (PAHs) Using High-Resolution Aerosol Mass Spectrometry. Taylor & Francis Online. Retrieved from [Link]
-
Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek. Retrieved from [Link]
-
Belinky, B. R. (1980). Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. CDC Stacks. Retrieved from [Link]
-
Agilent. (n.d.). Improved GC/MS Analysis of Priority PAHs in Food Using a Highly Selective GC Column. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast gas chromatography: The effect of fast temperature programming. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]
-
LCGC International. (n.d.). GC Columns for the Analysis of Polynuclear Aromatic Hydrocarbons. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex. Retrieved from [Link]
-
Restek. (n.d.). Rxi-17Sil MS GC Capillary Column, 30 m, 0.25 mm ID, 0.25 µm. Restek. Retrieved from [Link]
-
Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. SMT. Retrieved from [Link]
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Agilent. (2010). GC Analysis of PAHs using an Agilent J&W FactorFour VF-17ms Column with EZ-Guard. Agilent. Retrieved from [Link]
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Figshare. (2016, January 20). New Methodology for Quantifying Polycyclic Aromatic Hydrocarbons (PAHs) Using High-Resolution Aerosol Mass Spectrometry. Figshare. Retrieved from [Link]
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Scribd. (n.d.). PAH On Rxi-17Sil MS. Scribd. Retrieved from [Link]
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Restek. (n.d.). Rxi-17Sil MS Secondary GC Capillary Column for GCxGC, 2 m, 0.25 mm ID, 0.25 µm. Restek. Retrieved from [Link]
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Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Welch Materials. Retrieved from [Link]
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News-Medical.Net. (n.d.). Capillary DB-EUPAH GC Columns from Agilent. News-Medical.Net. Retrieved from [Link]
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Agilent. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 11). How Does A Gas Chromatography Separate Compounds? YouTube. Retrieved from [Link]
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Michigan State University. (n.d.). Chapter 22 - Gas Chromatography. MSU Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Retrieved from [Link]
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Fuji Silysia Chemical. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Fuji Silysia Chemical. Retrieved from [Link]
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Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted... ResearchGate. Retrieved from [Link]
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Technical Support Center: Overcoming Matrix Effects in the Analysis of 1,4-Dimethylphenanthrene
Welcome to the technical support center for the analysis of 1,4-Dimethylphenanthrene (1,4-DMP) and other polycyclic aromatic hydrocarbons (PAHs). As a Senior Application Scientist, I have designed this guide to provide you with expert insights and practical, field-proven solutions to the common challenges posed by complex sample matrices. This resource is structured to help you diagnose issues, implement robust protocols, and ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-Dimethylphenanthrene and why is its analysis in complex samples critical?
1,4-Dimethylphenanthrene is an alkylated polycyclic aromatic hydrocarbon (APAH). PAHs are a class of organic compounds that are ubiquitous environmental pollutants, often formed from the incomplete combustion of organic materials like fossil fuels.[1] Their analysis is crucial because many PAHs and their derivatives are known to be carcinogenic and mutagenic, posing significant risks to human health and the environment.[1][2] 1,4-DMP, specifically, is often analyzed as part of a broader profile of PAHs to assess contamination from sources like petroleum spills and industrial emissions in complex matrices such as food, water, and soil.[3]
Q2: What are "matrix effects," and how do they specifically interfere with 1,4-DMP analysis?
A matrix effect is the alteration of an analytical signal (either suppression or enhancement) caused by the co-eluting components of the sample matrix, separate from the analyte itself (1,4-DMP).[4][5] In complex samples like food, sediment, or biological tissues, components such as lipids, proteins, salts, and pigments can interfere with the analysis.[6][7]
For 1,4-DMP, these effects are most pronounced in mass spectrometry-based methods (GC-MS, LC-MS). The co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal (ion suppression) or, less commonly, an increased signal (ion enhancement).[5][8][9] This directly impacts the accuracy and precision of quantification, potentially leading to an underestimation or overestimation of the contaminant level.[4]
Q3: What are the primary analytical techniques used for 1,4-DMP, and which is more susceptible to matrix effects?
The most common methods for analyzing PAHs like 1,4-DMP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or MS detectors.[10]
-
GC-MS is highly effective due to its excellent separation capabilities and sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.[11]
-
LC-MS/MS is also a powerful tool, but it is generally more susceptible to matrix effects, particularly when using Electrospray Ionization (ESI), as the ionization process is more easily disrupted by non-volatile matrix components.[5][9] Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less prone to these effects than ESI.[9]
Q4: How can I determine if my analysis is suffering from matrix effects?
There are several diagnostic approaches to identify matrix effects:
-
Post-Column Infusion: This qualitative method involves continuously infusing a standard solution of 1,4-DMP into the mobile phase after the analytical column but before the MS detector.[9] You then inject a blank matrix extract. A dip or rise in the constant analyte signal indicates the retention times where matrix components are eluting and causing suppression or enhancement.[9][12]
-
Quantitative Matrix Effect Study: This involves comparing the peak response of an analyte in a pure solvent standard to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The ratio of these responses quantifies the matrix effect.[4][13]
-
Internal Standard Response: If you are using an isotopically labeled internal standard that co-elutes with your analyte, a significant and inconsistent variation in its peak area across different sample injections can indicate a variable matrix effect.[14]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: "My 1,4-DMP signal is significantly lower than expected (Signal Suppression), or my recovery is poor."
Primary Cause: This is the classic sign of ion suppression. Co-eluting compounds from your sample matrix, such as lipids or humic acids, are competing with your analyte for ionization in the MS source.[8][9] This reduces the number of 1,4-DMP ions that reach the detector, leading to a weaker signal and inaccurate quantification.
Solutions:
-
Improve Sample Cleanup: The most effective strategy is to remove interfering components before analysis.[9]
-
Solid-Phase Extraction (SPE): Use SPE cartridges with sorbents like C18, Florisil, or silica to selectively retain the PAHs while allowing matrix components to be washed away.[6][15]
-
Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible solvents (e.g., water and an organic solvent like hexane or dichloromethane), leaving many interferences behind.[9][16][17]
-
QuEChERS: Originally for pesticides, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is excellent for complex food and environmental matrices.[2][18] It involves an extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step.[19][20]
-
-
Optimize Chromatography: Modify your GC or HPLC gradient to better separate 1,4-DMP from the interfering matrix components. Even a slight shift in retention time can move your analyte out of a zone of suppression.[14]
-
Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[7][13] However, this may compromise your limits of detection.
-
Switch Ionization Source: If using LC-MS, consider switching from ESI to APCI, as APCI is often less susceptible to matrix effects for nonpolar compounds like PAHs.[9]
Issue 2: "My results are inconsistent and not reproducible, even for sample replicates."
Primary Cause: Inconsistent results often stem from variable matrix effects between samples or from contamination introduced during sample preparation. If the composition of the matrix varies from sample to sample, the degree of signal suppression or enhancement will also vary, leading to poor precision.
Solutions:
-
Implement an Isotope-Labeled Internal Standard: This is the most robust solution for correcting variability. Use a deuterated (e.g., phenanthrene-d10) or ¹³C-labeled analog of a PAH.[21][22] This internal standard is added to the sample before extraction and experiences the same matrix effects and procedural losses as the native analyte. By calculating the ratio of the analyte to the internal standard, the variability is normalized, leading to highly reproducible results. ¹³C-labeled standards are often preferred as they do not suffer from potential deuterium exchange.[21]
-
Use Matrix-Matched Calibration: Instead of preparing your calibration standards in a clean solvent, prepare them in a blank matrix extract that is free of your target analyte.[19][23][24] This ensures that the standards and the samples experience the same matrix effect, thus correcting for the systematic error.[23][25]
-
Standardize Sample Preparation: Ensure every step of your extraction and cleanup protocol is performed identically for all samples, standards, and blanks. Automation can significantly improve reproducibility.[26][27]
-
Perform Regular Instrument Maintenance: A dirty injector liner in a GC or a contaminated ion source in an MS can act as a site for matrix components to accumulate, leading to carryover and inconsistent results.[28][29]
Issue 3: "My chromatogram has high background noise and many interfering peaks."
Primary Cause: This indicates that your sample cleanup is not selective enough, and many non-target matrix components are being carried through to the final analysis. Contamination from solvents, glassware, or the instrument itself can also contribute.
Solutions:
-
Increase Cleanup Selectivity:
-
Multi-Step Cleanup: For extremely complex matrices like petroleum residue or fatty foods, a single cleanup step may be insufficient. Consider a two-step process, such as size-exclusion chromatography followed by adsorption chromatography (e.g., on silica gel).[15]
-
Targeted d-SPE Sorbents (QuEChERS): In the QuEChERS cleanup step, use specific sorbents to target your interferences. For example, use C18 to remove fats and lipids, Primary Secondary Amine (PSA) to remove sugars and fatty acids, and Graphitized Carbon Black (GCB) to remove pigments like chlorophyll.[20][30]
-
-
Check for Contamination:
-
Improve Chromatographic Resolution: Use a high-resolution capillary column in GC-MS (e.g., Rxi-SVOCms) to better separate your target analyte from closely eluting interferences.[11]
Comparison of Common Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Improved Sample Cleanup | Physically remove interfering matrix components before analysis. | Highly effective; reduces instrument contamination. | Can be time-consuming and may lead to analyte loss. | Very complex or "dirty" matrices (e.g., sludge, fatty foods). |
| Isotope-Labeled Internal Standard | A labeled analog co-elutes and experiences the same matrix effects, allowing for mathematical correction. | Corrects for both matrix effects and procedural losses; highly accurate. | Can be expensive; requires availability of appropriate standards. | Achieving the highest accuracy and reproducibility in all matrix types. |
| Matrix-Matched Calibration | Calibrants are prepared in a blank matrix to mimic the effect seen in samples. | Effectively corrects for systematic matrix effects; less expensive than labeled standards. | Requires a representative blank matrix; does not correct for sample-to-sample variability. | Routine analysis where the matrix type is consistent. |
| Standard Addition | Aliquots of the sample are spiked with increasing amounts of standard. The analyte concentration is extrapolated. | Corrects for matrix effects specific to each individual sample. | Labor-intensive; requires a larger sample volume; not practical for high-throughput analysis. | Unique or highly variable samples where a blank matrix is unavailable. |
Experimental Protocols & Workflows
Workflow: Choosing the Right Sample Preparation Method
Caption: How a co-eluting internal standard corrects for signal suppression.
References
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Polycyclic Aromatic Hydrocarbons' (PAHs) Sample Preparation and Analysis in Beverages: a Review. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
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Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. (2022, August 2). MDPI. Retrieved January 16, 2026, from [Link]
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QuEChERS method enhances detection of harmful compounds in food. (2025, September 12). News-Medical.Net. Retrieved January 16, 2026, from [Link]
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Simultaneous hybrid liquid-liquid extraction of PAHs, OCPs, and PCBs from seawater before determination by gas chromatography-mass spectrometry. (2024, December 30). Scientific Reports. Retrieved January 16, 2026, from [Link]
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Researchers uncover high PAHs in common foods - The study reveals hidden carcinogens in cooking oils and meats using advanced QuEChERS-GC-MS detection method. (2025, September 17). chemeurope.com. Retrieved January 16, 2026, from [Link]
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Comparison of extraction techniques on determination of PAHs in drinking water samples. (2023, March 1). IIPCCL. Retrieved January 16, 2026, from [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved January 16, 2026, from [Link]
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Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. (2011, June 7). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Determination of polycyclic aromatic hydrocarbons in surface water using simplified liquid–liquid micro-extraction and pseudo-MRM GC/MS/MS. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 16, 2026, from [Link]
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Avoiding LC-MS Signal Suppression. (n.d.). CHROMacademy. Retrieved January 16, 2026, from [Link]
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Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. (n.d.). HELCOM. Retrieved January 16, 2026, from [Link]
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Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. (2023, August 18). MDPI. Retrieved January 16, 2026, from [Link]
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PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. (2025, August 2). YouTube. Retrieved January 16, 2026, from [Link]
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(PDF) Determination of polycyclic aromatic hydrocarbons in water using dispersive liquid-liquid microextraction-gas chromatography-mass spectrometric. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]
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Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. (2018, July 18). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Can anyone suggest different types of internal and surrogate standards for PAH analysis using GC/GC-MS? (2015, May 28). ResearchGate. Retrieved January 16, 2026, from [Link]
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Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods. (2024, May 10). Frontiers. Retrieved January 16, 2026, from [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved January 16, 2026, from [Link]
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PAHs analysis by GC-MS/MS with terrible peak broadening? (2015, July 16). ResearchGate. Retrieved January 16, 2026, from [Link]
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Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. Retrieved January 16, 2026, from [Link]
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LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. Retrieved January 16, 2026, from [Link]
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Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (2022, May 11). Restek. Retrieved January 16, 2026, from [Link]
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TROUBLESHOOTING GUIDE. (n.d.). agilent.com. Retrieved January 16, 2026, from [Link]
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Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Preparation of for matrix matched calibration, with corresponding sample concentrations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Matrix-matched Calibration. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München. Retrieved January 16, 2026, from [Link]
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Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene. (2025, July 31). Request PDF - ResearchGate. Retrieved January 16, 2026, from [Link]
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Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). Gerstel. Retrieved January 16, 2026, from [Link]
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Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). sciencedirect.com. Retrieved January 16, 2026, from [Link]
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Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. (2025, July 7). YouTube. Retrieved January 16, 2026, from [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Contract Laboratory. Retrieved January 16, 2026, from [Link]
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Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances. (2025, December 19). Request PDF - ResearchGate. Retrieved January 16, 2026, from [Link]
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Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Recent advances in solid-phase sorbents for sample preparation prior to chromatographic analysis. (n.d.). sciencedirect.com. Retrieved January 16, 2026, from [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (2015, September 18). International Journal of MediPharm Research. Retrieved January 16, 2026, from [Link]
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matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 16, 2026, from [Link]
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Troubleshooting peak tailing and broadening for 1,4-Dimethylphenanthrene in GC analysis
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak shape during the analysis of 1,4-Dimethylphenanthrene and other polycyclic aromatic hydrocarbons (PAHs). Here, we will explore the root causes of peak tailing and broadening and provide systematic, field-proven troubleshooting strategies to restore the performance and integrity of your chromatographic data.
The Challenge of Analyzing 1,4-Dimethylphenanthrene
1,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH). Due to their semi-volatile and "sticky" nature, PAHs are prone to interacting with any active or contaminated sites within the GC system.[1][2] These interactions disrupt the ideal partitioning process between the carrier gas and the stationary phase, leading to asymmetrical (tailing) or wide (broadened) peaks. Poor peak shape compromises resolution, reduces sensitivity, and ultimately affects the accuracy and reproducibility of quantification.[3][4] This guide provides a logical framework for diagnosing and resolving these common issues.
Troubleshooting Guide: From Symptom to Solution
This section is structured to help you systematically identify the cause of your peak shape problems. The first crucial step is to determine if the issue is global (affecting all peaks) or specific to your analytes of interest.
Q1: My chromatogram shows poor peak shape. Where do I begin?
Answer: First, evaluate the scope of the problem. This initial diagnosis is critical as it differentiates between a systemic physical issue and a more targeted chemical interaction.[5]
-
If most or all peaks, including the solvent peak, are tailing or broad: The problem is likely a physical disruption in the carrier gas flow path. This could be caused by dead volume, leaks, or an improper column installation.[4][5]
-
If only 1,4-Dimethylphenanthrene and other PAH peaks are tailing, while other compounds look fine: This strongly suggests a chemical problem where your specific analytes are interacting with active sites within the system.[5]
The following diagram outlines a systematic troubleshooting workflow.
Caption: A logical workflow for diagnosing GC peak shape issues.
Q2: All of my peaks are tailing. What are the likely physical causes?
Answer: When every peak in your chromatogram is affected, the issue is indiscriminate and points to a disruption in the carrier gas flow path.
-
Cause 1: Improper Column Installation: This is one of the most common sources of universal peak tailing.
-
Poor Column Cut: A jagged or angled cut at the column inlet creates turbulence, leading to peak tailing and broadening.[4][6] The column should be cut with a ceramic wafer or diamond scribe to produce a clean, 90-degree angle.
-
Incorrect Installation Depth: If the column is positioned too high or too low within the inlet, it can create unswept or "dead" volumes where analytes can get trapped and slowly bleed out, causing tailing.[3][4] Always follow the instrument manufacturer's guidelines for the correct installation depth.
-
-
Cause 2: System Leaks: Small leaks, particularly at the inlet septum or column fittings, can allow oxygen into the system. This can degrade the column's stationary phase, creating active sites and causing broad or tailing peaks. An electronic leak detector is the best tool for identifying these issues.
-
Cause 3: Dead Volume: Dead volume refers to any space in the system where the carrier gas flow is not efficiently sweeping the sample through, such as gaps in connections.[7][8] This is often caused by using incorrect ferrules or not seating the column properly in the fitting.
Q3: My 1,4-Dimethylphenanthrene peak is tailing, but my internal standards look fine. What's wrong?
Answer: This scenario points directly to analyte-specific adsorption, a common problem with PAHs.[1] Your analytes are interacting with "active sites" within the GC system. These are locations that are not sufficiently inert and can form bonds (e.g., hydrogen bonds) with analytes, delaying their passage through the system.[4]
-
Cause 1: Contaminated Inlet Liner: The liner is the first point of contact for your sample. Over time, non-volatile residues from previous injections accumulate, creating active sites that trap PAHs.[9][10] Changing the liner is often a quick solution. For PAHs, a deactivated glass liner, potentially with some deactivated glass wool, is recommended to aid vaporization and trap non-volatile matrix components.[1][2]
-
Cause 2: Column Contamination: The first few meters of the analytical column can also accumulate non-volatile residues.[6] This contamination alters the stationary phase, leading to poor peak shape for later-eluting compounds like PAHs.[2] Trimming 15-30 cm from the front of the column can remove this contaminated section and restore performance.[3][9]
-
Cause 3: Insufficiently Inert Column: If you are not using a column designed for trace-level analysis of semi-volatile compounds, it may have exposed silanol groups on the fused silica surface that can interact with PAHs.[4] A column with a 5% phenyl-type stationary phase (e.g., DB-5ms, HP-5ms) is generally recommended for its inertness and selectivity for PAHs.[11][12]
Caption: Active sites in a dirty liner adsorb PAHs, causing peak tailing.
Q4: My 1,4-Dimethylphenanthrene peak is broad and symmetrical, not tailing. What causes this?
Answer: Symmetrical peak broadening is typically not caused by active sites, but rather by issues related to the chromatographic setup and method parameters. This can be due to longitudinal diffusion (analytes spreading out in the column) or poor sample focusing at the time of injection.[8][13]
-
Cause 1: Suboptimal Carrier Gas Flow Rate: If the flow rate is too low, the analyte spends too much time in the column, allowing it to diffuse and broaden the peak.[14] Conversely, an excessively high flow rate may not allow for proper partitioning with the stationary phase. Check your flow rate and ensure it is optimal for your column dimensions.
-
Cause 2: Slow Oven Temperature Ramp: For later-eluting compounds like 1,4-Dimethylphenanthrene, a slow temperature ramp rate increases the analysis time and can lead to broader peaks.[10][14] Increasing the ramp rate can help keep the peaks sharp.
-
Cause 3: Improper Splitless Injection Parameters: In splitless mode, the initial oven temperature must be low enough to "focus" the analytes into a tight band at the head of the column.[3] If the initial temperature is too high, this focusing effect is lost, resulting in broad peaks. A general rule is to set the initial oven temperature about 20°C below the boiling point of the sample solvent.[3]
-
Cause 4: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, often fronting, peaks.[3] This can be resolved by diluting the sample or increasing the split ratio.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal GC column specifications for 1,4-Dimethylphenanthrene analysis?
-
Q: How often should I perform inlet maintenance (liner and septum replacement)?
-
A: This is highly dependent on the cleanliness of your samples. For complex matrices like soil or food extracts, you may need to change the liner daily.[10] For clean standards, it can last for hundreds of injections. A good practice is to monitor peak shape and retention times; a degrading peak shape for PAHs is a strong indicator that the liner needs to be replaced.[16]
-
-
Q: What injection temperature is recommended for PAHs?
-
Q: Can my choice of solvent affect the peak shape?
-
A: Yes, particularly in splitless injection. The "solvent effect" helps to focus analytes at the head of the column. For this to work effectively, the polarity of the solvent should be compatible with the stationary phase.[3] Using a non-polar solvent like hexane or isooctane with a non-polar (5% phenyl) column is a good match.
-
Key Experimental Protocols
Protocol 1: GC Inlet Liner Replacement
-
Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Remove the Old Liner: Once the inlet is cool, use the appropriate wrench to loosen the inlet retaining nut. Carefully remove the nut and any associated hardware. Use clean forceps to gently pull the old liner out of the inlet.
-
Inspect and Clean: Visually inspect the inside of the inlet for any debris or residue. If necessary, gently clean the accessible surfaces with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or hexane).
-
Install the New Liner: Wearing clean, lint-free gloves, take a new, deactivated liner and place the appropriate O-ring on it. Using forceps, carefully insert the new liner into the inlet, ensuring it is seated correctly.
-
Reassemble and Leak Check: Re-install the inlet hardware and tighten the retaining nut until it is finger-tight, then use a wrench to tighten it an additional quarter-turn. Restore the carrier gas flow and perform an electronic leak check around the nut.
-
Equilibrate: Heat the inlet and oven back to their setpoints and allow the system to equilibrate before running samples.
Protocol 2: Trimming the GC Column
-
Cool Down and Prepare: Follow steps 1 and 2 from the liner replacement protocol to access the column connection in the inlet.
-
Disconnect the Column: Carefully loosen the column nut that secures the column to the inlet. Gently slide the nut and ferrule back along the column.
-
Perform the Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, make a light score mark on the column about 15-30 cm from the end. Hold the column on either side of the score and gently flex it to create a clean break.
-
Inspect the Cut: Inspect the new column end with a small magnifier. It should be a clean, flat, 90-degree surface with no jagged edges or shards.[3][4] If the cut is poor, repeat the process.
-
Re-install the Column: Slide the nut and a new ferrule back towards the end of the column. Insert the column into the inlet to the manufacturer-specified depth.
-
Tighten and Leak Check: Tighten the column nut finger-tight, then use a wrench for a final quarter-turn. Restore carrier gas flow and perform a thorough leak check.
Data Summary Tables
Table 1: Typical GC-MS Parameters for 1,4-Dimethylphenanthrene Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Mode | Splitless (Pulsed) | Maximizes transfer of trace-level analytes to the column.[1][2] |
| Inlet Temperature | 300 - 320 °C | Ensures complete vaporization of high-boiling PAHs.[1][2] |
| Liner Type | Deactivated, Single Taper w/ Glass Wool | Provides an inert surface and aids in sample vaporization.[1] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (for 0.25mm ID) | Balances analysis speed and chromatographic efficiency.[18] |
| Column | 30m x 0.25mm ID, 0.25µm film, 5% Phenyl Polysiloxane | Offers excellent inertness and selectivity for PAHs.[11] |
| Oven Program | 70°C (2 min), ramp 15°C/min to 320°C (hold 5 min) | Example program; must be optimized for separation of critical pairs.[17] |
| MS Transfer Line | 320 °C | Prevents condensation of late-eluting compounds.[1] |
| MS Source Temp | 320 °C | Minimizes adsorption and surface interactions in the source.[1] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action(s) |
| All Peaks Tailing | Physical Flow Path Disruption | 1. Re-install column (ensure proper cut and depth).[3][4] 2. Perform a system-wide leak check. |
| Only PAH Peaks Tailing | Chemical Adsorption (Active Sites) | 1. Replace inlet liner and septum.[9] 2. Trim 15-30 cm from the front of the column.[3] 3. Verify use of a high-quality, inert GC column.[11] |
| Symmetrical Broad Peaks | Suboptimal Method Parameters | 1. Check carrier gas flow rate. 2. Optimize oven temperature ramp rate.[14] 3. For splitless, ensure initial oven temp is low enough for analyte focusing.[3] |
| Peak Fronting | Column Overload | 1. Dilute sample. 2. Increase split ratio. 3. Use a column with a thicker film or larger ID for higher capacity.[15] |
References
- Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025).
- What Causes Tailing In Gas Chromatography? - Chemistry For Everyone. (2025).
- Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.).
- GC Troubleshooting—Tailing Peaks - Restek Resource Hub. (2018).
- GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. (n.d.).
- Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. (n.d.).
- Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process - MDPI. (n.d.).
- Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (2022).
- BROADENING OF CHROMATOGRAPHIC PEAKS - Bates College. (n.d.).
- Optimized GC/MS Analysis for PAHs in Challenging Matrices | Agilent. (2019).
- GC/MS Aromatics Report. (2013).
- Broadening of Chromatographic Peaks - Chemistry LibreTexts. (2024).
- What Causes Peak Broadening In Chromatography? - Chemistry For Everyone. (2025).
- Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- GC Troubleshooting—Broad Peaks - Restek Resource Hub. (2018).
- GC/MS Aromatics Report. (2011).
- Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (n.d.).
- The Analysis of Dimethylphenanthrenes by Direct Deposition Gas Chromatography – Fourier Transform Infrared Spectroscopy (GC-FTIR) - Taylor & Francis Online. (1996).
- PAHs analysis by GC-MS/MS with terrible peak broadening? - ResearchGate. (2015).
- GC Column Selection Guide. (n.d.).
- Tailing problem with PAH analysis - Chromatography Forum. (2016).
- PAH Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. (n.d.).
- GC Columns and Accessories - Thermo Fisher Scientific. (n.d.).
- GC Column Selection Guide - Sigma-Aldrich. (n.d.).
- Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US. (n.d.).
- GC Column Troubleshooting Guide - Phenomenex. (2025).
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- 6. m.youtube.com [m.youtube.com]
- 7. bates.edu [bates.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. youtube.com [youtube.com]
- 14. GC Troubleshooting—Broad Peaks [discover.restek.com]
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- 18. gcms.cz [gcms.cz]
Technical Support Center: Optimization of Injection Parameters for Trace-Level Detection of 1,4-Dimethylphenanthrene
Welcome to the technical support center for the analysis of 1,4-Dimethylphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing injection parameters for trace-level detection. As polycyclic aromatic hydrocarbons (PAHs) like 1,4-Dimethylphenanthrene are often analyzed at very low concentrations, proper sample introduction is critical for achieving accurate and reproducible results.
Troubleshooting Guide: Injection-Related Issues
This section addresses common problems encountered during the gas chromatography (GC) analysis of 1,4-Dimethylphenanthrene, with a focus on issues originating from the injection port.
Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
Symptoms:
-
Asymmetrical peaks, with the tail extending from the back of the peak (tailing) or the front of the peak (fronting).
-
Reduced peak height and poor resolution from neighboring peaks.
Possible Causes & Solutions:
-
Active Sites in the Injection Port: 1,4-Dimethylphenanthrene can interact with active sites in the liner or on the metal surfaces of the inlet, leading to peak tailing.
-
Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature plays a crucial role in focusing the analytes at the head of the column.
-
Solvent-Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the GC column's stationary phase can cause peak distortion.[2]
-
Solution: Ensure the solvent is compatible with the column phase. For common non-polar columns like those with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS), use a non-polar solvent like hexane or isooctane.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or use a higher split ratio if sensitivity allows. Alternatively, use a column with a thicker film or larger internal diameter to increase capacity.[6]
-
Problem 2: Low or No Analyte Response
Symptoms:
-
The peak for 1,4-Dimethylphenanthrene is much smaller than expected or completely absent.
Possible Causes & Solutions:
-
Inadequate Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of 1,4-Dimethylphenanthrene.
-
Incorrect Splitless Hold Time: In splitless mode, the split vent is closed for a set period to allow the sample to be transferred to the column. If this time is too short, a significant portion of the analyte will be lost.
-
Analyte Degradation: Although generally stable, very high injector temperatures or active sites can cause degradation.
-
Solution: As mentioned, ensure a thoroughly deactivated system. If degradation is suspected, try lowering the injector temperature in increments while monitoring the response.
-
-
Syringe Issues: A clogged or faulty syringe can prevent the sample from being introduced into the injector.
-
Solution: Inspect the syringe for blockages and ensure it is functioning correctly. Try a new or proven syringe.[6]
-
Problem 3: Poor Reproducibility (Inconsistent Peak Areas)
Symptoms:
-
The peak area for 1,4-Dimethylphenanthrene varies significantly between replicate injections.
Possible Causes & Solutions:
-
Backflash: This occurs when the sample solvent rapidly expands upon injection, and the vapor volume exceeds the volume of the liner. This can lead to sample loss and contamination of the gas lines.[1][2]
-
Septum Leak: A worn or cored septum can cause a leak in the injection port, leading to variable sample introduction.
-
Solution: Establish a regular replacement schedule for septa. Use high-quality septa designed for the injector temperature and pressures being used.
-
-
Inconsistent Injection Speed: The speed of injection can affect the vaporization process and, consequently, the amount of sample transferred to the column.
-
Solution: Use an autosampler for consistent and reproducible injections. If performing manual injections, strive for a consistent and rapid injection technique.
-
Experimental Protocol: Optimizing Splitless Injection Hold Time
This protocol outlines the steps to determine the optimal splitless hold time for trace-level analysis of 1,4-Dimethylphenanthrene.
-
Prepare a Standard: Prepare a standard solution of 1,4-Dimethylphenanthrene at a concentration relevant to your trace-level analysis.
-
Initial GC/MS Conditions:
-
Injector Temperature: 300°C
-
Liner: 4 mm single taper with deactivated glass wool
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at a temperature 10°C below the solvent's boiling point.
-
-
Vary Splitless Hold Time: Perform a series of injections, varying the splitless hold time in 10-second increments (e.g., 20, 30, 40, 50, 60, 70, 80, 90 seconds).
-
Data Analysis:
-
Integrate the peak area for 1,4-Dimethylphenanthrene for each injection.
-
Plot the peak area versus the splitless hold time.
-
-
Determine Optimal Time: The optimal splitless hold time is the point at which the peak area response reaches a plateau, indicating that the majority of the analyte is being transferred to the column.
Data Presentation: Injection Parameter Optimization
| Parameter | Sub-Optimal Setting & Observation | Optimized Setting & Rationale |
| Injector Temperature | < 280°C: Low response for 1,4-Dimethylphenanthrene, potential for carryover. | 300-320°C: Ensures complete and rapid vaporization of semi-volatile PAHs, minimizing discrimination.[4][5][9] |
| Splitless Hold Time | < 30 seconds: Significant loss of analyte, poor sensitivity and reproducibility. | 45-90 seconds: Allows for efficient transfer of the sample to the column, maximizing analyte response.[4][5] |
| Initial Oven Temp. | Too high (e.g., >20°C above solvent b.p.): Broad or split peaks due to poor analyte focusing. | 10-15°C below solvent boiling point: Promotes "cold trapping," leading to sharp, well-defined peaks.[2] |
| Liner Type | Straight, narrow-bore liner without deactivation: Peak tailing, poor reproducibility due to backflash and active sites. | 4 mm single or double taper liner with deactivated glass wool: Accommodates solvent vapor expansion and provides an inert surface for vaporization.[1][4][5] |
Visualization of Troubleshooting Logic
Below is a diagram illustrating the decision-making process for troubleshooting common injection-related issues.
Caption: Troubleshooting workflow for GC injection issues.
Frequently Asked Questions (FAQs)
Q1: What is the best injection mode for trace-level analysis of 1,4-Dimethylphenanthrene: split or splitless?
A1: For trace-level analysis, splitless injection is the preferred mode.[10] In this mode, the split vent is closed during the injection, allowing for the transfer of nearly the entire sample onto the GC column, which maximizes sensitivity. Split injection is used for more concentrated samples where only a small portion of the sample is needed for analysis.[3][8]
Q2: How can I prevent carryover of 1,4-Dimethylphenanthrene in subsequent injections?
A2: Carryover can result from contamination in the syringe, injector, or the front of the GC column. To prevent this, ensure the use of a proper solvent wash for the syringe in the autosampler sequence. A high injector temperature (300-320°C) helps to vaporize semi-volatile compounds like PAHs effectively.[4][5] If carryover persists, you may need to bake out the system at a high temperature or trim the front end of the GC column. Mid-column backflushing is also an effective technique for removing high-boiling contaminants.[9][11]
Q3: Should I use glass wool in my inlet liner?
A3: Yes, for the analysis of semi-volatile compounds like 1,4-Dimethylphenanthrene, using deactivated glass wool in the liner is generally recommended.[2] The glass wool provides a large surface area that aids in the vaporization of less volatile components, wipes the syringe needle to prevent discrimination, and helps to trap non-volatile matrix components, protecting the column.[2][3] Ensure the glass wool is properly deactivated to prevent it from becoming a source of activity.[1]
Q4: What is a pulsed splitless injection and should I consider it?
A4: A pulsed splitless injection involves increasing the pressure in the injector for a short period at the beginning of the injection. This higher pressure pushes the sample onto the column more quickly, which can lead to sharper peaks and reduce the time analytes spend in the hot injector, minimizing potential degradation.[4][5][8] It is a valuable technique to consider, especially for transferring higher boiling PAHs onto the column efficiently.[4][5][9]
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8310: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Restek Corporation. (2018). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Food. Retrieved from [Link]
-
Chemetrix. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
UCT, Inc. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) – A Historical Perspective on the 16 US EPA Priority Pollutant PAHs. Retrieved from [Link]
-
Wise, S. A. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. Polycyclic Aromatic Compounds, 35(2-4), 147-183. Retrieved from [Link]
-
Vinas, P., et al. (2012). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Molecules, 17(8), 9345-9360. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Snow, N. H. (2023). Splitless Injections: Resolving Target Compounds from the Solvent. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Restek Corporation. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
LabRulez GCMS. (2025). PAH Analysis in Environment: Overcoming GC-MS Challenges. Retrieved from [Link]
-
Restek Corporation. (2020). Optimizing Splitless Injections: Introduction. Retrieved from [Link]
-
Saiz, J., et al. (2022). Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Journal of Chromatography A, 1685, 463626. Retrieved from [Link]
-
Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]
-
ResearchGate. (2014). How I can determine Quantification and Detection limits in PAH analysis (GC/MS)?. Retrieved from [Link]
-
De Vos, J., et al. (2014). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Molecules, 19(11), 18337-18352. Retrieved from [Link]
-
Chromaleont. (n.d.). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
Sources
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- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
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- 9. agilent.com [agilent.com]
- 10. Optimizing Splitless Injections: Introduction [discover.restek.com]
- 11. hpst.cz [hpst.cz]
Technical Support Center: Minimizing Degradation of 1,4-Dimethylphenanthrene During Sample Analysis
Welcome to the technical support guide for the robust analysis of 1,4-Dimethylphenanthrene. As a substituted polycyclic aromatic hydrocarbon (PAH), 1,4-Dimethylphenanthrene presents unique challenges during sample preparation. Its susceptibility to degradation can lead to inaccurate quantification, compromising research and development outcomes. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your analyte from collection to analysis.
Section 1: Frequently Asked Questions - Understanding the Degradation Risks
This section addresses the fundamental principles governing the stability of 1,4-Dimethylphenanthrene. Understanding these mechanisms is the first step toward preventing analyte loss.
Q1: What are the primary degradation pathways for 1,4-Dimethylphenanthrene during sample preparation?
A: The degradation of 1,4-Dimethylphenanthrene, like other PAHs, is primarily driven by three mechanisms:
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly from sunlight or fluorescent laboratory lighting, can induce photochemical reactions. This is a significant risk for PAHs in solution.[1]
-
Chemical Oxidation: The aromatic rings of the phenanthrene structure are susceptible to attack by oxidizing agents. This can include residual peroxides in extraction solvents (e.g., older ethers), dissolved oxygen, or contaminants like ozone.[2][3] The methyl groups can also be potential sites for initial oxidative attack.
-
Extreme pH: While generally stable, highly acidic or basic conditions during extraction can potentially catalyze degradation, although this is a lesser risk compared to oxidation and photodegradation.
Q2: Which experimental factors are most likely to cause degradation of my analyte?
A: Several common laboratory conditions can inadvertently promote degradation:
-
Use of clear glassware: Allows for maximum exposure to ambient light.
-
High-temperature processing: Techniques like heated solvent evaporation can accelerate oxidative decay.
-
Prolonged sample workup times: Increased exposure to air, light, and non-ideal temperatures increases the probability of degradation.
-
Use of non-purified or aged solvents: Solvents like diethyl ether or tetrahydrofuran (THF) can form explosive and highly reactive peroxides over time, which will readily degrade PAHs.
-
Aggressive cleanup procedures: The use of strong oxidants or acids for matrix removal is incompatible with PAH analysis.
Q3: How do the methyl groups on 1,4-Dimethylphenanthrene affect its stability compared to unsubstituted phenanthrene?
A: The two methyl groups on the phenanthrene backbone slightly alter its reactivity. While the core degradation pathways are similar to the parent phenanthrene molecule, the electron-donating nature of methyl groups can make the aromatic system more susceptible to electrophilic attack, including oxidation. Furthermore, the benzylic protons on the methyl groups can be targets for radical abstraction, initiating a different oxidative degradation pathway compared to the parent compound. However, for practical purposes, the preventative measures for both are nearly identical.
Section 2: Troubleshooting Guide for Sample Extraction & Cleanup
This guide is designed to help you diagnose and resolve common issues leading to low or inconsistent recovery of 1,4-Dimethylphenanthrene.
Problem: Low Analyte Recovery After Sample Collection & Storage
-
Symptom: Consistently low or non-detectable levels of 1,4-Dimethylphenanthrene in samples where its presence is expected.
| Potential Cause | Recommended Action | Scientific Rationale |
| Photodegradation | Collect and store samples in amber glass vials. If unavailable, wrap clear vials tightly in aluminum foil. | Amber glass is specifically designed to block UV and short-wavelength visible light, preventing the initiation of photochemical degradation pathways.[1] |
| Adsorption to Container Walls | Use silanized (deactivated) glass vials, especially for trace-level analysis. | The silanization process caps reactive silanol groups on the glass surface, creating a more inert and hydrophobic surface that minimizes adsorptive losses of nonpolar compounds like PAHs. |
| Oxidation During Storage | Store samples at 4°C for short-term and -20°C or lower for long-term storage. If possible, flush the vial headspace with nitrogen or argon before sealing. | Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidation. Replacing oxygen-rich air with an inert gas further eliminates the primary oxidant. |
Problem: Analyte Loss During Liquid-Liquid Extraction (LLE)
-
Symptom: Poor and inconsistent recovery in the organic phase, often accompanied by visible emulsions.
| Potential Cause | Recommended Action | Scientific Rationale |
| Emulsion Formation | To break emulsions, try gentle centrifugation, adding a small amount of sodium chloride to the aqueous phase, or passing the mixture through a phase-separator filter paper. Avoid vigorous shaking; use gentle inversion instead. | Emulsions trap the analyte at the solvent interface. Centrifugation provides a physical force to separate the phases, while increasing the ionic strength of the aqueous phase with salt helps to destabilize the emulsion. |
| Incomplete Extraction | Perform three sequential extractions with smaller volumes of fresh solvent rather than a single extraction with a large volume. | The analyte partitions between the aqueous and organic phases according to its partition coefficient. Multiple extractions ensure a more complete transfer to the organic phase, maximizing recovery. |
| Solvent-Induced Degradation | Use high-purity, HPLC or GC-grade solvents. Test solvents like ethers for peroxides before use and discard if positive. | Lower-grade solvents may contain impurities that can react with the analyte. Peroxides are strong oxidizing agents that will readily degrade the electron-rich aromatic system of 1,4-Dimethylphenanthrene. |
Problem: Inconsistent Results from Solid-Phase Extraction (SPE)
-
Symptom: High variability in analyte recovery between replicate samples processed via SPE.
| Potential Cause | Recommended Action | Scientific Rationale |
| Sorbent Bed Drying | Ensure the SPE sorbent bed does not go dry after the conditioning and equilibration steps, prior to sample loading. | A dry sorbent bed can lead to inconsistent interactions with the analyte and poor retention. Maintaining a wetted bed ensures a reproducible hydrophobic interaction mechanism. |
| Channeling | Load the sample and apply elution solvents slowly and evenly across the sorbent surface. A flow rate of 1-2 mL/min is a good starting point for a standard 6 mL cartridge. | Rapid or uneven flow can create channels in the sorbent bed, allowing the sample to pass through without adequate interaction, leading to significant analyte loss and poor recovery.[4] |
| Irreversible Adsorption | If using silica-based SPE, ensure the sample extract is completely free of water. If using polymer-based SPE, ensure the elution solvent is strong enough to overcome all interactions. | Residual water can deactivate silica sorbents. For polymeric sorbents, strong π-π interactions with the phenanthrene ring may require a solvent with a component like dichloromethane or acetone for complete elution. |
Section 3: Best Practice Protocols & Workflows
Adhering to a validated workflow is the most effective way to ensure reproducible and accurate results.
Workflow Diagram: Recommended Sample Handling
The following diagram outlines the critical steps and preventative measures for handling samples containing 1,4-Dimethylphenanthrene.
Caption: A validated workflow showing key preventative measures at each stage.
Protocol: General-Purpose SPE Cleanup for 1,4-Dimethylphenanthrene in an Organic Extract
This protocol is designed for cleaning up a sample that has already been extracted from its original matrix (e.g., water, soil) into an organic solvent like hexane or dichloromethane.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Conditioning Solvent: Dichloromethane (DCM)
-
Equilibration Solvent: Hexane
-
Elution Solvent: 1:1 Hexane:DCM
-
Nitrogen Evaporation System
Methodology:
-
Cartridge Conditioning: Place the C18 cartridge on the vacuum manifold. Pass 5 mL of DCM through the cartridge to activate the stationary phase. Do not apply strong vacuum; allow it to drip through.
-
Cartridge Equilibration: Without letting the cartridge go dry, add 5 mL of hexane and draw it through until the liquid level is just at the top of the sorbent bed. This step is critical for ensuring proper analyte retention.
-
Sample Loading: Load your sample extract (dissolved in hexane, not to exceed 1-2 mL) onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a rate of approximately 1 mL/min.
-
Interference Elution: Wash the cartridge with 5 mL of hexane to elute weakly retained, nonpolar interferences. Collect this fraction for waste.
-
Analyte Elution: Place a clean collection tube in the manifold. Elute the 1,4-Dimethylphenanthrene by passing 5 mL of 1:1 Hexane:DCM through the cartridge. This stronger solvent will desorb your target analyte.
-
Concentration: Evaporate the collected eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. Avoid heating above 30-35°C to prevent analyte loss.
-
Analysis: Transfer the final extract to an amber autosampler vial for analysis by GC-MS or HPLC.
Section 4: Advanced Topics & Self-Validation
Q: How can I confirm if degradation is occurring versus other forms of sample loss like adsorption or incomplete extraction?
A: A simple validation experiment can differentiate these loss mechanisms.
-
Prepare a Quality Control (QC) Spike: Create a solution of your extraction solvent with a known concentration of 1,4-Dimethylphenanthrene standard.
-
Immediate Analysis (T=0): Analyze a portion of this QC spike directly. This gives you a 100% recovery benchmark.
-
Post-Extraction Analysis: Add another aliquot of the QC spike to a blank matrix (e.g., pure water or clean sand) and perform your entire extraction and cleanup procedure.
-
Post-Storage Analysis: Store an aliquot of the QC spike in a sample vial under your typical storage conditions for 24-48 hours, then analyze it.
-
Data Interpretation:
-
If the Post-Extraction result is low but the Post-Storage result is high, your losses are occurring during the extraction/cleanup steps.
-
If the Post-Storage result is low, degradation or adsorption is happening during storage.
-
Look for the appearance of new, unidentified peaks in the chromatograms of the processed samples; these may be degradation products.
-
Diagram: Logic for Troubleshooting Analyte Loss
Sources
Selection of appropriate internal standards for accurate quantification of 1,4-Dimethylphenanthrene
Technical Support Center: Accurate Quantification of 1,4-Dimethylphenanthrene
Welcome to the technical support center. This guide provides in-depth information, frequently asked questions, and troubleshooting advice for the selection and use of appropriate internal standards (IS) for the accurate quantification of 1,4-Dimethylphenanthrene. As a non-polar polycyclic aromatic hydrocarbon (PAH), its analysis by chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) demands a robust quantitative strategy to ensure data integrity. This document is designed for researchers and drug development professionals who require the highest level of accuracy in their analytical results.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it essential for quantifying 1,4-Dimethylphenanthrene?
An internal standard (IS) is a chemically distinct compound added at a constant, known concentration to every sample, calibrant, and quality control (QC) before any sample preparation or analysis.[1] Its purpose is to correct for variations that can occur during the analytical workflow.
Causality: For a semi-volatile compound like 1,4-Dimethylphenanthrene, potential sources of error are numerous. They include sample loss during extraction, solvent evaporation, or derivatization, as well as minor variations in injection volume.[2] An ideal internal standard behaves almost identically to the analyte (1,4-Dimethylphenanthrene) throughout this entire process. Therefore, if a portion of the analyte is lost, a proportional amount of the IS is also lost. When using a mass spectrometer, the detector measures the ratio of the analyte response to the IS response. This ratio remains constant even if absolute signal intensities fluctuate, leading to significantly improved precision and accuracy.[3] This technique, especially when using a stable isotope-labeled standard, is known as Isotope Dilution Mass Spectrometry (IDMS) and is considered the gold standard for quantitative analysis.[3]
Q2: What are the key characteristics of a good internal standard for 1,4-Dimethylphenanthrene analysis by GC-MS?
Selecting the right internal standard is the most critical step for developing a robust method. The ideal IS should possess the following characteristics:
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Structural and Chemical Similarity: The IS should be closely related to 1,4-Dimethylphenanthrene in chemical structure, polarity, and volatility. This ensures it behaves similarly during extraction and chromatography.[2]
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Isotopically Labeled: The best choice is a stable isotope-labeled version of a closely related compound (e.g., deuterated or ¹³C-labeled). These compounds are chemically identical but have a different mass, meaning they co-elute or elute very closely with the analyte but are easily distinguished by the mass spectrometer.[3][4]
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Chromatographic Resolution: The IS must be fully resolved from the analyte peak if it is not an isotopically labeled analog. For isotopically labeled standards, it should be resolved from any potential isobaric interferences in the sample matrix.
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Purity and Stability: The IS must be of high purity and should not contain any unlabeled analyte. It must also be stable throughout the entire sample preparation and analysis process.
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Not Naturally Present: The chosen IS must be absent in the original, unspiked samples.[5]
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Elution Time: It should elute near the 1,4-Dimethylphenanthrene peak to ensure it experiences similar chromatographic conditions and potential matrix effects.[6]
Q3: What are the most highly recommended internal standards for 1,4-Dimethylphenanthrene?
For the GC-MS analysis of 1,4-Dimethylphenanthrene, stable isotope-labeled PAHs are strongly recommended. Based on its three-ring phenanthrene core, the following are excellent candidates:
-
Phenanthrene-d₁₀: This is the most common and logical choice. It is structurally very similar to 1,4-Dimethylphenanthrene, ensuring its extraction efficiency and chromatographic behavior are nearly identical. Its 10-dalton mass difference provides a clean, distinct signal in the mass spectrometer.[5][6]
-
Acenaphthene-d₁₀: Another suitable option that is often used in multi-analyte PAH methods. It elutes earlier than phenanthrenes but can serve as a reliable IS if its recovery is demonstrated to track that of 1,4-Dimethylphenanthrene.[5][6]
-
Chrysene-d₁₂: For methods that include a wider range of PAHs, using multiple internal standards is common practice. Chrysene-d₁₂ is a larger, later-eluting PAH that can help ensure robust quantification across the entire chromatogram.[5][6]
Recommendation: For single-analyte quantification of 1,4-Dimethylphenanthrene, Phenanthrene-d₁₀ is the superior choice.
Q4: Should I use a deuterated (²H) or a ¹³C-labeled internal standard?
Both deuterated and ¹³C-labeled standards are effective. However, there are subtle differences to consider:
-
Deuterated (e.g., Phenanthrene-d₁₀): These are more common and generally less expensive. A potential, though often minor, issue is the possibility of a slight chromatographic shift where the deuterated compound elutes slightly earlier than its non-deuterated counterpart. In rare cases, hydrogen-deuterium exchange can occur under certain sample conditions, but this is not a typical concern for PAHs.[1]
-
¹³C-Labeled: These standards are considered the "gold standard" as they have virtually no chromatographic shift relative to the native analyte and there is no risk of atomic exchange.[7] However, they are significantly more expensive.
For most applications, including routine environmental and biological monitoring, deuterated standards provide an excellent balance of performance and cost. ¹³C-labeled standards are typically reserved for high-stakes applications requiring the utmost level of accuracy, such as the certification of reference materials.
Q5: How do I determine the optimal concentration for my internal standard?
The concentration of the internal standard should be chosen to produce a strong, reliable signal that is comparable in intensity to the analyte signal at a key concentration point, often the mid-point of your calibration curve.
Rationale:
-
Too Low: A weak IS signal is more susceptible to noise and has poor measurement precision, which will propagate through your calculations and harm the precision of your final results.
-
Too High: An extremely high IS signal can lead to detector saturation or cause issues with ion ratios in the mass spectrometer.
A good starting point is to prepare the IS at a concentration that matches the expected concentration of 1,4-Dimethylphenanthrene in your typical samples, or at the concentration of the middle calibration standard. The ultimate goal is to ensure the response of the IS is well within the linear dynamic range of the detector and is consistently reproducible across all samples.[8]
Internal Standard Selection Workflow
The following diagram outlines the decision-making process for selecting and validating an internal standard for your assay.
Caption: Workflow for selecting and validating an internal standard.
Comparison of Recommended Internal Standards
| Internal Standard | Molecular Formula | Key Advantages | Considerations |
| Phenanthrene-d₁₀ | C₁₄D₁₀ | Optimal Choice. Structurally and chemically most similar to 1,4-Dimethylphenanthrene, ensuring it accurately tracks recovery and response. Widely used and recommended in EPA methods.[5][6] | Minimal. A slight retention time shift relative to the native compound may occur, but this is expected and does not affect quantification. |
| Acenaphthene-d₁₀ | C₁₂D₁₀ | Good choice for multi-PAH methods. Elutes earlier, providing a check on the front end of the chromatogram.[5][6] | Less structurally similar than Phenanthrene-d₁₀. Its volatility and extraction behavior may differ slightly, requiring thorough validation. |
| Chrysene-d₁₂ | C₁₈D₁₂ | Excellent for methods covering a broad range of PAHs. Its later elution ensures it can account for variability with higher molecular weight analytes.[5][6] | Elutes much later than 1,4-Dimethylphenanthrene. May not be the ideal proxy if only quantifying the target analyte. |
Troubleshooting Guide
Q: My internal standard signal is highly variable across my sample batch. What's wrong?
High variability in the IS response is a red flag that points to problems in the sample preparation or injection phase.[1]
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Root Cause: The most common cause is inconsistent addition of the IS solution. This can happen through pipetting errors or if the automated liquid handler is not functioning correctly.
-
Troubleshooting Steps:
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Verify Pipettes: Immediately check the calibration of the pipette used to add the IS.
-
Review Procedure: Ensure the IS is added at the very beginning of the sample preparation process to all samples, including calibrators and QCs.[1]
-
Check for Evaporation: Ensure the IS stock solution is not evaporating. Use fresh vials with secure caps. Avoid volatile solvents for stock solutions where possible.[9]
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Injection Issues: If the variability is random, check the autosampler syringe for bubbles or leaks. Check the GC inlet for septum leaks or contamination.
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Q: The internal standard peak is co-eluting with an interference from my sample matrix. How can I fix this?
This is a significant issue that compromises quantification. The solution depends on the nature of the interference.
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Root Cause: A component in the sample matrix has the same retention time and produces ions that are monitored for the internal standard.
-
Troubleshooting Steps:
-
Confirm Interference: Analyze a blank matrix sample (without IS) to see if a peak is present at the retention time of the IS.
-
Modify Chromatography: Adjust the GC oven temperature program. A slower ramp rate can often improve resolution between closely eluting peaks.
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Use a More Selective MS Method: If using GC-MS in Selected Ion Monitoring (SIM) mode, switch to a more selective secondary or tertiary ion for the IS that is not present in the interference. If available, using a GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and will almost certainly eliminate the interference.[10][11]
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Improve Sample Cleanup: Implement an additional sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove the interfering matrix components before analysis.
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Q: My calibration curve has a poor correlation coefficient (r² < 0.99) even with an internal standard. What should I investigate?
A poor r² value indicates a non-linear or inconsistent relationship between the concentration and the response ratio.
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Root Cause: This can stem from several issues, including incorrect standard preparation, detector saturation, or an inappropriate choice of internal standard.
-
Troubleshooting Steps:
-
Remake Calibrants: The most common cause is a simple error in the preparation of one or more calibration standards. Prepare a fresh set from your stock solutions.
-
Check for Saturation: Examine the absolute peak areas of both the analyte and the IS at the highest concentration standard. If the peak shape is flat-topped or the response is no longer increasing proportionally, the detector is saturated. Dilute the high standards or reduce the injection volume.
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Verify IS Suitability: Ensure the chosen IS is appropriate. If the IS and analyte respond very differently to matrix effects (ion suppression/enhancement), it can lead to non-linearity. This is why an isotopically labeled standard is always preferred.
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Expand Calibration Range: If the curve appears non-linear at the high or low end, you may be operating outside the linear dynamic range of the instrument. Adjust the concentration range accordingly.
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Experimental Protocol: Preparation of a Calibration Curve
This protocol describes the preparation of a five-point calibration curve for 1,4-Dimethylphenanthrene using Phenanthrene-d₁₀ as the internal standard for GC-MS analysis.
Materials:
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1,4-Dimethylphenanthrene certified standard stock solution (e.g., 100 µg/mL in methanol).
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Phenanthrene-d₁₀ certified standard stock solution (e.g., 100 µg/mL in dichloromethane).
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High-purity dichloromethane (DCM) or other appropriate solvent.
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Calibrated micropipettes.
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Autosampler vials with caps.
Procedure:
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Prepare Internal Standard Working Solution (ISWS):
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Dilute the Phenanthrene-d₁₀ stock solution to a working concentration of 1 µg/mL (1000 ng/mL) in DCM. This will be the solution added to every sample.
-
Rationale: A working solution prevents the need to pipette very small volumes of the concentrated stock, reducing error.
-
-
Prepare Analyte Working Stock Solution:
-
Dilute the 1,4-Dimethylphenanthrene stock solution to a working concentration of 10 µg/mL (10,000 ng/mL) in DCM.
-
-
Prepare Calibration Standards (CAL 1 - CAL 5):
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Label five 2 mL autosampler vials as CAL 1 through CAL 5.
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To each of the five vials, add 50 µL of the ISWS (1 µg/mL). This ensures a constant IS concentration of 50 ng in each vial.
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Add the volume of the Analyte Working Stock (10 µg/mL) to each vial as specified in the table below.
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Bring the final volume of each vial to 1.0 mL with DCM.
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| Standard ID | Volume of Analyte Working Stock (10 µg/mL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| CAL 1 | 10 µL | 100 | 50 |
| CAL 2 | 25 µL | 250 | 50 |
| CAL 3 | 50 µL | 500 | 50 |
| CAL 4 | 75 µL | 750 | 50 |
| CAL 5 | 100 µL | 1000 | 50 |
-
Analysis:
-
Analyze the calibration standards by GC-MS, from the lowest concentration (CAL 1) to the highest (CAL 5).
-
For each standard, determine the peak area for 1,4-Dimethylphenanthrene and Phenanthrene-d₁₀.
-
-
Calibration Curve Construction:
-
Calculate the Response Ratio for each calibration level:
-
Response Ratio = (Peak Area of 1,4-Dimethylphenanthrene) / (Peak Area of Phenanthrene-d₁₀)
-
-
Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).
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Perform a linear regression on the data points. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
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This validated curve can now be used to determine the concentration of 1,4-Dimethylphenanthrene in unknown samples that have been prepared by adding the same amount (50 µL) of the ISWS.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Internal Standard Response.
-
Dolan, J. W. (2015, June 1). Internal Standard Calibration Problems. LCGC International. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1999, January). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
- Benchchem. (n.d.). Application Note and Protocol for the Quantification of Polycyclic Aromatic Hydrocarbons Using Deuterated Standards.
-
British Columbia Ministry of Environment & Climate Change Strategy. (2017, July 10). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Gov.bc.ca. Retrieved from [Link]
- Fountain, K. J. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Xu, K., et al. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113287.
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ResearchGate. (2015). Can anyone suggest different types of internal and surrogate standards for PAH analysis using GC/GC-MS?. Retrieved from [Link]
- Halse, A. K., et al. (2018). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods, 10(4), 407-415.
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8100: Polynuclear Aromatic Hydrocarbons. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. EPA. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Internal Standards. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019, January 29). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
- Kim, H. Y., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3865.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. epa.gov [epa.gov]
- 6. tdi-bi.com [tdi-bi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. hpst.cz [hpst.cz]
- 11. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Methylated PAHs in Environmental Samples
Welcome to the technical support center dedicated to addressing the complex challenge of methylated polycyclic aromatic hydrocarbon (mPAH) analysis in environmental matrices. This guide is designed for researchers and analytical scientists who encounter the persistent issue of co-elution, which can compromise data accuracy and toxicological risk assessment. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why do my methylated PAH isomers, like chrysene and triphenylene, consistently co-elute on a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms)?
This is a classic and challenging co-elution problem rooted in the fundamental physicochemical properties of these isomers. Chrysene and triphenylene, both with a mass-to-charge ratio (m/z) of 228, possess very similar boiling points and polarities. Standard non-polar columns, like the 5% phenyl-methylpolysiloxane type, primarily separate compounds based on boiling points. Since these isomers have nearly identical boiling points, they travel through the column at very similar rates, leading to poor or non-existent separation.
The subtle differences in their molecular shape, which influence their interaction with the stationary phase, are often insufficient for resolution on these general-purpose columns. This issue is not limited to chrysene/triphenylene but extends to many other mPAH isomer groups, such as methylphenanthrenes and methylanthracenes.
Q2: I've tried slowing down my GC oven ramp rate, but the mPAH peaks are still unresolved. What should I try next?
Slowing the oven ramp rate is a good initial step as it can sometimes improve the separation of compounds with close boiling points. However, for structurally similar isomers like mPAHs, this often provides only marginal or no improvement. The next logical step is to address the separation mechanism at a more fundamental level by changing the selectivity of the stationary phase.
Consider switching to a GC column with a different stationary phase chemistry that can exploit subtle differences in molecular shape. "Smectic" liquid crystalline stationary phases, for example, are specifically designed to separate PAH isomers based on their length-to-breadth ratios. A column like the Agilent J&W DB-PAHms is engineered for this purpose and can often resolve critical isomer pairs that co-elute on standard 5-type columns.
Troubleshooting Decision Workflow
Below is a decision-making workflow to guide your method development when facing mPAH co-elution.
Caption: A decision tree for troubleshooting mPAH co-elution.
Advanced Troubleshooting Guides
Issue: Even with a PAH-specific column, some alkylated PAHs remain unresolved, especially in complex matrices like crude oil.
When dealing with highly complex samples, even specialized single-dimension GC columns may not provide sufficient peak capacity to resolve all isomers. In such cases, a more powerful separation technique is required. Comprehensive two-dimensional gas chromatography (GCxGC) is the state-of-the-art solution for this problem.
Expert Insight: GCxGC utilizes two columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a polar column in the second). The effluent from the first column is continuously trapped, focused, and re-injected onto the second, shorter column. This creates a highly structured two-dimensional chromatogram where structurally related compounds, like different alkylation series of PAHs, are grouped together, dramatically increasing resolving power.
Data Presentation: Comparison of 1D-GC vs. GCxGC
| Parameter | 1D-GC with 5% Phenyl Column | GCxGC (Non-polar x Polar) |
| Peak Capacity | ~200-400 | >5000 |
| Resolution of C2-Chrysenes | Poor to None | Baseline separation of multiple isomers |
| Data Complexity | Simple (2D: Time vs. Intensity) | High (3D: 1st Dim Time x 2nd Dim Time x Intensity) |
| Hardware Requirement | Standard GC-MS | GC with modulator + fast acquisition MS (e.g., TOFMS) |
| Typical Application | Routine monitoring of parent PAHs | Detailed forensic analysis, oil spill characterization |
Protocol: Implementing GCxGC for mPAH Analysis
This protocol provides a general framework. Specific parameters must be optimized for your instrument and sample type.
Step 1: Column Selection and Installation
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First Dimension (1D) Column: Select a standard length (e.g., 30 m) non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane). This separates analytes primarily by boiling point.
-
Second Dimension (2D) Column: Select a short (e.g., 1-2 m) polar or shape-selective column, such as a 50% phenyl-polysiloxane or a wax-type column. This provides the orthogonal separation mechanism.
-
Installation: Install the columns in series within the GC oven, connected via a thermal modulator. The modulator is the core of the GCxGC system, trapping and re-injecting fractions from the 1D column to the 2D column.
Step 2: Initial Method Development
-
1D Oven Program: Develop a standard temperature program for your 1D column that provides a good, broad separation of the PAHs of interest. A typical starting point is a ramp from 60°C to 320°C at 3-5°C/min.
-
Modulation Period: Set the modulation period (typically 2-8 seconds). This must be short enough to adequately sample the peaks eluting from the first column (at least 3-4 modulations across a peak).
-
2D Separation: The temperature of the second dimension is typically offset from the main oven (e.g., +5 to +15°C) to ensure rapid elution within the modulation period. The separation in the second dimension is extremely fast and isothermal for each modulated packet.
-
Detector Settings: A Time-of-Flight Mass Spectrometer (TOFMS) is highly recommended due to its fast acquisition speed, which is necessary to capture the very narrow peaks (50-200 ms) eluting from the second-dimension column.
Step 3: Data Analysis
-
Software: Use specialized GCxGC software to reconstruct the 2D chromatogram from the raw data.
-
Identification: Identify compound groups. In the 2D plot, compounds will align based on their chemical class, forming structured patterns (e.g., C0-C4 naphthalenes will appear as distinct, ordered blobs).
-
Quantification: Integrate the volume of the 2D peaks for accurate quantification, which is superior to 1D peak integration as it effectively removes interferences.
GCxGC System Diagram
Caption: A simplified schematic of a comprehensive GCxGC-TOFMS system.
References
-
Lundstedt, S., van Bavel, B., Haglund, P., Tysklind, M., & Olofsson, U. (2007). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. Journal of Chromatography A, 1148(1), 41-48. [Link]
-
Agilent Technologies. (n.d.). J&W DB-PAHms GC Columns. Retrieved from [Link]
-
RESTOK. (n.d.). Rxi-PAH GC Columns. Retrieved from [Link]
-
Reddy, C. M., & Nelson, R. K. (2007). The role of comprehensive two-dimensional gas chromatography in environmental forensics. Environmental Forensics, 8(3), 273-285. [Link]
-
LECO Corporation. (2017). Analysis of Alkylated PAHs in Crude Oil Using GCxGC-TOFMS. Retrieved from [Link]
Enhancing the sensitivity of mass spectrometry for low concentrations of 1,4-Dimethylphenanthrene
Welcome to the technical support center dedicated to overcoming the challenges of detecting low concentrations of 1,4-Dimethylphenanthrene using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this and similar polycyclic aromatic hydrocarbons (PAHs). Here, we will delve into common issues, provide evidence-based solutions, and explain the scientific principles behind our recommendations.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your mass spectrometry experiments for 1,4-Dimethylphenanthrene analysis. Each issue is followed by potential causes and actionable solutions.
Issue 1: Poor or No Signal for 1,4-Dimethylphenanthrene Standard
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Potential Cause 1: Inefficient Ionization. 1,4-Dimethylphenanthrene, like many PAHs, can be challenging to ionize efficiently using standard methods. Electron Ionization (EI) is a common technique for GC-MS, but its fragmentation patterns might not always be optimal for low concentrations. For LC-MS, electrospray ionization (ESI) is often inefficient for nonpolar compounds like PAHs.[1][2][3]
-
Solution:
-
Optimize Ion Source Parameters: For GC-MS, ensure your EI source is clean and operating at the standard 70 eV. A dirty ion source can significantly reduce sensitivity.[4][5] For LC-MS, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are generally more suitable for nonpolar to moderately polar compounds.[1][6]
-
Consider Chemical Ionization (CI): If using GC-MS, Chemical Ionization (CI) is a "softer" ionization technique that can produce a more abundant molecular ion or protonated molecule, enhancing sensitivity for the target analyte.[3][7] Common reagent gases include methane, isobutane, or ammonia.
-
Post-Column Derivatization (LC-MS): For ESI-based methods, post-column derivatization with a reagent like tropylium can enhance the ionization efficiency of PAHs.[8]
-
-
Potential Cause 2: Inappropriate Mass Analyzer Settings. The mass analyzer settings, such as scan range and acquisition mode, directly impact sensitivity.
-
Solution:
-
Utilize Selected Ion Monitoring (SIM): Instead of a full scan, use SIM mode to monitor only the characteristic ions of 1,4-Dimethylphenanthrene (e.g., m/z 206, 191).[9][10][11][12] This significantly increases the dwell time on the ions of interest, thereby improving the signal-to-noise ratio.[13]
-
Employ Tandem Mass Spectrometry (MS/MS): If you have a triple quadrupole or ion trap mass spectrometer, Multiple Reaction Monitoring (MRM) or pseudo-MRM can provide a significant boost in sensitivity and selectivity by monitoring a specific fragmentation pathway.[14][15] For 1,4-Dimethylphenanthrene, a potential transition could be 206 -> 191.[10]
-
Issue 2: High Background Noise and Matrix Interference
-
Potential Cause 1: Complex Sample Matrix. Biological and environmental samples often contain numerous compounds that can co-elute with 1,4-Dimethylphenanthrene, causing ion suppression and high background noise.
-
Solution:
-
Implement a Robust Sample Preparation Protocol: A thorough sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[16][17][18][19] For complex matrices like soil or tissue, a multi-step cleanup involving different sorbents may be necessary.[20] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a versatile option for various sample types.[19]
-
Optimize Chromatographic Separation: Improve the separation of 1,4-Dimethylphenanthrene from matrix components by adjusting the GC or LC method. This could involve using a longer column, a different stationary phase, or optimizing the temperature gradient (for GC) or mobile phase composition (for LC).[21]
-
-
Potential Cause 2: Contamination in the System. Contamination from previous samples, the carrier gas, or the solvent can lead to a high baseline and interfering peaks.
-
Solution:
-
System Bake-out: For GC-MS systems, bake out the injector, column, and detector at a high temperature to remove contaminants.
-
Injector Maintenance: Regularly replace the injector liner and septum, as these are common sources of contamination and analyte degradation.[4][5][22] Using a liner with glass wool can help trap non-volatile residues.[10]
-
Use High-Purity Solvents and Gases: Ensure that all solvents and gases used in your system are of the highest purity to minimize background noise.
-
Issue 3: Poor Peak Shape (Tailing or Broadening)
-
Potential Cause 1: Active Sites in the GC Inlet or Column. PAHs can interact with active sites in the GC system, leading to peak tailing.
-
Solution:
-
Use an Inert Liner and Column: Employ deactivated liners and columns specifically designed for trace-level analysis of active compounds.
-
Column Maintenance: Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues or active sites.
-
Injector Temperature: Optimize the injector temperature. A temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can cause analyte degradation.[4]
-
-
Potential Cause 2: Improper Injection Technique. The way the sample is introduced into the system can significantly affect peak shape.
-
Solution:
-
Optimize Injection Volume and Speed: For GC, a fast and smooth injection is crucial for sharp peaks.
-
Splitless Injection Time (GC): In splitless mode, ensure the split vent is opened at the appropriate time. A delayed opening can lead to solvent-related peak distortion.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most sensitive ionization technique for 1,4-Dimethylphenanthrene?
For GC-MS, Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode is a robust and widely used method.[9][11][23] For enhanced sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is superior.[14][15] For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is generally more effective for nonpolar compounds like 1,4-Dimethylphenanthrene than Electrospray Ionization (ESI).[1]
Q2: Can derivatization improve the sensitivity for 1,4-Dimethylphenanthrene?
While derivatization is more common for PAHs containing functional groups (e.g., hydroxylated PAHs), it is generally not necessary for 1,4-Dimethylphenanthrene itself when using GC-MS with EI or CI.[16][24][25] However, for LC-ESI-MS, post-column derivatization can be employed to enhance ionization efficiency.[8]
Q3: What are the key parameters to optimize in a GC-MS method for 1,4-Dimethylphenanthrene?
The key parameters include:
-
Injector Temperature and Liner Type: Crucial for efficient and reproducible vaporization without degradation.[4][10]
-
Oven Temperature Program: Needs to be optimized for good separation from isomers and matrix components.[10]
-
Carrier Gas Flow Rate: Affects chromatographic resolution and analysis time.
-
Ion Source Temperature: Can influence fragmentation patterns and sensitivity.[26]
-
Mass Analyzer Mode: SIM or MRM for maximum sensitivity.[9][15]
Q4: How can I minimize sample loss during sample preparation?
To minimize sample loss:
-
Use Silanized Glassware: This reduces the adsorption of analytes to the glass surfaces.
-
Optimize Extraction Solvents and pH: Ensure the chosen solvent provides high recovery for 1,4-Dimethylphenanthrene.
-
Careful Evaporation: When concentrating the sample, use a gentle stream of nitrogen and a controlled temperature to avoid loss of the analyte.
-
Use an Internal Standard: Adding an isotopically labeled internal standard at the beginning of the sample preparation process can help to correct for any losses during the procedure.[23]
Section 3: Experimental Protocol and Data Presentation
Optimized GC-MS/MS Protocol for Low-Level 1,4-Dimethylphenanthrene Analysis
This protocol provides a starting point for developing a highly sensitive method for the analysis of 1,4-Dimethylphenanthrene in a complex matrix.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.
-
Spike with an appropriate internal standard (e.g., 1,4-Dimethylphenanthrene-d10).
-
Extract the sample with 10 mL of a suitable solvent (e.g., hexane:acetone 1:1) using sonication or vortexing.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.
-
Condition an SPE cartridge (e.g., Florisil or silica) with hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the 1,4-Dimethylphenanthrene with a more polar solvent or solvent mixture (e.g., hexane:dichloromethane).
-
Evaporate the eluate to a final volume of 100 µL.
2. GC-MS/MS Analysis
-
GC System: Agilent 8890 GC (or equivalent)
-
Injector: Split/splitless inlet at 280°C, operated in splitless mode for 1 minute.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Quantifier Transition: 206 -> 191
-
Qualifier Transition: 206 -> 206 (for confirmation)
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.
Data Presentation: Expected Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | < 1 pg on column |
| Limit of Quantification (LOQ) | < 5 pg on column |
| Linearity (R²) | > 0.995 |
| Recovery | 85-115% |
| Relative Standard Deviation (RSD) | < 15% |
Note: These values are typical and may vary depending on the specific instrument, matrix, and laboratory conditions.
Section 4: Visualizations
Workflow for Enhancing Sensitivity
Caption: Workflow for enhancing the sensitivity of 1,4-Dimethylphenanthrene analysis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low signal intensity issues.
References
-
Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. Rapid Communications in Mass Spectrometry. [Link]
-
Improved Detection Limits for Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediments by Gas Chromatography-Mass Spectrometry (GC-MS) and Pseudo-Multiple Reaction Monitoring (PMRM). Taylor & Francis Online. [Link]
-
Derivatization of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). ResearchGate. [Link]
-
Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. ResearchGate. [Link]
-
Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization. PubMed. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. [Link]
-
Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. National Institutes of Health. [Link]
-
Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. National Institutes of Health. [Link]
-
GC Troubleshooting Guide. Phenomenex. [Link]
-
How I can determine Quantification and Detection limits in PAH analysis (GC/MS)? ResearchGate. [Link]
-
Tailing problem with PAH analysis. Chromatography Forum. [Link]
-
PAHs analysis by GC-MS/MS with terrible peak broadening? ResearchGate. [Link]
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science. [Link]
-
Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities. [Link]
-
Intelligent Detection and Analysis of Polycyclic Aromatic Hydrocarbons Based on Surface-Enhanced Raman Scattering Spectroscopy. National Institutes of Health. [Link]
-
Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. PubMed Central. [Link]
-
Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. [Link]
-
Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]
-
Improved Detection Limits for Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediments by Gas Chromatography-Mass Spectrometry (GC-MS) and Pseudo-Multiple Reaction Monitoring (PMRM). ResearchGate. [Link]
-
Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
1,4-Dimethylphenanthrene. PubChem. [Link]
-
Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
-
Sample Preparation for Analytical Chemistry: Techniques and Workflows. IR-4 Project. [Link]
-
Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. TDI-Brooks. [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. [Link]
-
Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. National Institutes of Health. [Link]
-
Mass Spectroscopy and Ionization Techniques. American Journal of Pharmacy and Health Research. [Link]
-
Mass Spectrometry - Ionization Methods. SlidePlayer. [Link]
-
Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
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- 26. Tailing problem with PAH analysis - Chromatography Forum [chromforum.org]
Column selection guide for optimal separation of dimethylphenanthrene isomers
Column Selection Guide for Optimal Separation of Dimethylphenanthrene Isomers
As a Senior Application Scientist, this guide provides in-depth technical advice and field-proven insights for researchers, scientists, and drug development professionals facing the analytical challenge of separating dimethylphenanthrene (DMP) isomers. These isomers, which differ only in the position of two methyl groups on the phenanthrene backbone, often exhibit very similar physicochemical properties, making their separation a complex task requiring careful column selection and method optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dimethylphenanthrene isomers so challenging?
Dimethylphenanthrene isomers are positional isomers with the same molecular weight (206.28 g/mol ) and chemical formula (C₁₆H₁₄).[1][2][3][4][5] This results in nearly identical boiling points and polarities, making them difficult to resolve using conventional chromatographic techniques that rely on these differences. Effective separation, therefore, depends on exploiting subtle differences in their molecular shape and electronic structure.
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my separation?
Both techniques can be effective, but the choice depends on your specific goals, sample matrix, and available equipment.
-
Gas Chromatography (GC) is generally preferred for its high resolution, selectivity, and sensitivity, especially when coupled with a Mass Spectrometer (MS).[6] It is the go-to method for analyzing complex mixtures of Polycyclic Aromatic Hydrocarbons (PAHs) like DMPs.
-
High-Performance Liquid Chromatography (HPLC) , particularly in normal-phase mode, is excellent for fractionating PAHs based on their aromatic ring structure and can be a powerful tool for isolating specific isomer groups.[7][8]
This guide will cover column selection strategies for both techniques.
Part 1: Gas Chromatography (GC) Column Selection
GC offers the highest resolving power for DMP isomers. The key to a successful separation lies in choosing a stationary phase that can interact differently with the subtle structural variations among the isomers.
Q3: What are the primary GC stationary phases for separating DMP isomers?
The selection of the stationary phase is the most critical factor in achieving separation.[9][10] The choice hinges on exploiting differences in boiling point (dispersive interactions) or molecular shape (planarity and aspect ratio).
-
Mid-Polarity Phenyl-Substituted Phases (The Workhorse): Stationary phases with a higher percentage of phenyl groups, such as 50% phenyl-methylpolysiloxane, are highly effective. The phenyl groups in the stationary phase induce dipole moments and allow for π-π stacking interactions with the aromatic rings of the DMP isomers. Subtle differences in the position of the methyl groups on the DMP molecule alter its planarity and how it interacts with the stationary phase, leading to differential retention. A 50% phenyl column (like a DB-17, Rxi-17, or SLB PAHms) often provides better separation of PAH isomers compared to standard non-polar 5% phenyl columns (like DB-5ms).[6][8]
-
Shape-Selective Liquid Crystal Phases (The Specialist): For particularly difficult separations, smectic liquid crystalline stationary phases (e.g., LC-50) are unparalleled.[11] These phases consist of highly ordered, rod-like molecules. Separation is not based on boiling point but on the molecule's shape, specifically its length-to-breadth ratio.[12][13] More linear, "rod-like" DMP isomers can penetrate the ordered liquid crystal structure more effectively, leading to longer retention times. Bulkier isomers that disrupt this ordered structure are eluted more quickly.[13] This unique mechanism provides exceptional selectivity for structurally similar isomers.[11][12]
Column Selection Logic: GC
The following diagram outlines the decision-making process for selecting a GC column for DMP isomer analysis.
Caption: Decision workflow for GC stationary phase selection.
Q4: How do column dimensions (ID, length, film thickness) affect my separation?
While the stationary phase dictates selectivity, column dimensions are crucial for optimizing efficiency and resolution.[14][15]
| Parameter | Recommendation for DMP Isomers | Causality & Rationale |
| Internal Diameter (ID) | 0.18 mm or 0.25 mm | Narrower bore columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency (more theoretical plates per meter), resulting in sharper peaks and better resolution.[10] This is critical for separating closely eluting isomers. Wide bore columns (>0.32 mm) have lower efficiency and are not recommended. |
| Length | 30 m to 60 m | A 30 m column is a good starting point. If co-elution persists after optimizing the temperature program, increasing the length to 60 m will double the column's total theoretical plates, enhancing resolving power. However, this will also increase analysis time and column cost.[14] |
| Film Thickness | 0.15 µm to 0.25 µm | A standard film thickness (0.25 µm) is generally appropriate. Thicker films increase retention and can improve the resolution of early-eluting compounds but may lead to excessive bleed at the high temperatures required for PAHs. A thinner film (e.g., 0.15 µm) is often a good compromise, offering good efficiency with lower bleed. |
Experimental Protocol: GC-MS Method for DMP Isomer Profiling
This protocol provides a robust starting point for developing a separation method.
-
Column Installation & Conditioning:
-
Install a 30 m x 0.25 mm ID, 0.25 µm film 50% phenyl-methylpolysiloxane column.
-
Condition the column according to the manufacturer's instructions, typically by holding it at its maximum isothermal temperature limit for 30 minutes to an hour with carrier gas flow to minimize column bleed.[16]
-
-
GC-MS Instrument Parameters:
-
Injector: Pulsed Splitless mode at 320°C.[17][18] Use a straight bore liner with glass wool.[17] The pulse pressure helps transfer the high-boiling PAHs onto the column efficiently.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program (Starting Point):
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 30°C/min to 200°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 310°C, hold for 5 minutes.
-
Rationale: The initial hold focuses the analytes at the head of the column. The first fast ramp quickly elutes lighter compounds, while the second, slower ramp is crucial for resolving the isomeric DMPs.
-
-
MS Transfer Line: 320°C.[17]
-
Acquisition Mode: Scan mode (m/z 40-350) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification, using the molecular ion (m/z 206) for highest sensitivity.[19]
-
Part 2: HPLC Column Selection
While GC is often preferred, HPLC provides an orthogonal separation mechanism that can be highly effective, especially for sample fractionation.
Q5: What are the best HPLC stationary phases for DMP isomers?
For non-polar compounds like DMPs, Normal-Phase Liquid Chromatography (NPLC) is typically more effective than Reversed-Phase (RPLC).[7][8] RPLC separations are dominated by hydrophobicity, and since all DMP isomers have nearly identical hydrophobicity, resolution is poor on standard C18 columns. NPLC utilizes polar stationary phases and non-polar mobile phases to exploit electronic and structural differences.
-
Aminopropyl (NH₂) Phases: These columns are excellent for separating PAHs based on the number of aromatic rings through a charge-transfer mechanism.[8] While it may not resolve all DMP isomers from each other, it is highly effective at isolating the DMP fraction from other PAHs in a complex mixture.[7]
-
Phenyl and Pentafluorophenyl (PFP) Phases: Phenyl-based columns are a top choice for separating positional aromatic isomers.[20][21] The separation relies on π-π interactions between the electron-rich phenyl rings of the stationary phase and the DMP analytes. The position of the methyl groups on the DMP molecule influences the accessibility and strength of these π-π interactions, enabling separation. PFP phases offer alternative selectivity due to dipole-dipole interactions from the highly electronegative fluorine atoms.[21]
-
Pyrenylethyl (PYE) Phases: Columns like COSMOSIL PYE feature pyrene groups bonded to the silica.[22] The planar structure of the pyrene ring promotes strong π-π interactions, offering excellent shape selectivity for aromatic isomers. This phase is highly recommended for separating structural isomers.[22]
Separation Mechanism: π-π Interactions
The diagram below illustrates the fundamental interaction responsible for separation on Phenyl or PYE columns.
Caption: π-π stacking interactions on an aromatic stationary phase.
Troubleshooting Guide
Q6: My GC peaks for DMP isomers are still co-eluting on a 50% phenyl column. What should I do next?
-
Step 1: Optimize Oven Program. Decrease the second ramp rate (e.g., from 5°C/min to 2°C/min). This gives the isomers more time to interact with the stationary phase, which can significantly improve resolution.
-
Step 2: Reduce Carrier Gas Flow. Lower the flow rate slightly below the optimal 1.2 mL/min. While this will broaden peaks slightly, it increases interaction time and can improve selectivity for difficult pairs.
-
Step 3: Increase Column Length. If optimization fails, switch to a 60 m column of the same phase. This provides more theoretical plates for a better separation but will increase run time.[14]
-
Step 4: Switch to a Shape-Selective Phase. If co-elution is persistent, the isomers likely have very similar polarities. The most effective solution is to switch to a liquid crystal column (e.g., LC-50), which separates based on molecular shape rather than polarity.[11]
Q7: I am seeing significant peak tailing for my later-eluting PAHs. What is the cause?
Peak tailing is often caused by activity in the system or column degradation.[23][24]
-
Contaminated Inlet Liner: The glass wool and liner surface can become active over time. Replace the inlet liner and septum.[24][25]
-
Column Contamination: High-boiling residues from your sample matrix can accumulate at the head of the column. Trim the first 10-15 cm from the inlet end of the column.
-
Active Sites on Column: The stationary phase can degrade over time, exposing active silanol groups on the silica surface. This is a sign that the column may need to be replaced.
Q8: My HPLC separation on a Phenyl column is not baseline. How can I improve it?
-
Optimize Mobile Phase: In normal-phase, the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethyl acetate). Systematically decrease the percentage of the polar modifier. This will increase retention factors and may improve selectivity.
-
Try a Different Aromatic Phase: Switch to a PYE or PFP column.[21][22] These phases offer different electronic and steric interactions and may provide the selectivity needed to resolve your specific isomers.
-
Reduce Temperature: Lowering the column temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, leading to better resolution.
References
-
Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. MDPI. [Link]
-
Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. National Institutes of Health (NIH). [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
-
Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. National Institutes of Health (NIH). [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. [Link]
-
Liquid Crystals as Stationary Phases in Chromatography. National Institutes of Health (NIH). [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. National Institutes of Health (NIH). [Link]
-
Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]
-
(PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]
-
Pirkle-Type Chiral Stationary Phases. Element Lab Solutions. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Other Chiral Phases. Regis Technologies. [Link]
-
Comparison of separation performances of novel β-cyclodextrin-based chiral stationary phases in high-performance liquid chromatographic enantioseparation. PubMed. [Link]
-
2,5-Dimethylphenanthrene. PubChem, National Institutes of Health (NIH). [Link]
-
CHIRAL STATIONARY PHASES. REFLECT. [Link]
-
1,2-dimethylphenanthrene. NIST WebBook. [Link]
-
Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
-
1,4-Dimethylphenanthrene. PubChem, National Institutes of Health (NIH). [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
1,6-Dimethylphenanthrene. PubChem, National Institutes of Health (NIH). [Link]
-
4,5-Dimethylphenanthrene. PubChem, National Institutes of Health (NIH). [Link]
-
Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. National Institutes of Health (NIH). [Link]
-
A Comparative Analytical Study of Two New Liquid Crystals Used as Stationary Phases in GC. ResearchGate. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]
-
Pragmatic Rules for GC Column Selection. LCGC International. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Guide to Choosing a GC Column. Phenomenex. [Link]
-
Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons. ScienceDirect. [Link]
-
Optimizing GC–MS Methods. LCGC International. [Link]
-
HPLC Column for Structual Isomers. Nacalai Tesque. [Link]
-
Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
Advanced GC Troubleshooting.pdf. Agilent. [Link]
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Technical Support Center: Strategies for Reducing Analytical Variability in 1,4-Dimethylphenanthrene Measurements
<_content_type_G_SU_S_1>
Welcome to the technical support center for the analysis of 1,4-Dimethylphenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to minimize analytical variability and ensure the accuracy and reproducibility of your measurements.
Introduction: The Challenge of 1,4-Dimethylphenanthrene Analysis
1,4-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), presents unique analytical challenges due to its physicochemical properties.[1][2] Variability in measurement can arise from numerous sources, including sample matrix complexity, instrument performance, and subtle inconsistencies in the analytical workflow. This guide provides a systematic approach to identifying and mitigating these sources of error.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation
Question: I'm observing significant variability between replicate extractions of my sample. What are the likely causes and how can I improve my precision?
Answer: Inconsistent extraction efficiency is a primary contributor to variability in PAH analysis.[3] Several factors in your sample preparation workflow could be the cause.
-
Inhomogeneous Sample Matrix: Solid and viscous liquid samples can be notoriously difficult to homogenize. For solid samples like soil or tissue, ensure thorough pulverization and mixing before taking a subsample. For viscous liquids, vortexing or sonication can improve homogeneity.
-
Extraction Solvent and Technique: The choice of solvent and extraction method is critical. A common method involves accelerated or ultrasonic extraction with a solvent mixture like dichloromethane-hexane or dichloromethane-acetone.[4] Ensure that your solvent volumes are precise for each sample and that the extraction time and temperature are consistent.
-
Solid-Phase Extraction (SPE) Inconsistencies: SPE is a common cleanup step that can introduce variability if not carefully controlled.[5][6][7]
-
Channeling: If the sample is loaded too quickly, it can create channels in the sorbent bed, leading to incomplete retention of the analyte. Ensure a slow and consistent flow rate.
-
Incomplete Elution: Use the recommended volume of a strong elution solvent to ensure complete recovery of 1,4-Dimethylphenanthrene from the cartridge.
-
Cartridge Variability: Lot-to-lot differences in SPE cartridges can occur. It's good practice to test a new lot of cartridges with a quality control sample before processing your experimental samples.
-
-
Analyte Loss During Evaporation: PAHs, especially those with lower molecular weights, can be lost during solvent evaporation steps.[3][8] Avoid concentrating samples to complete dryness. If using a nitrogen stream, ensure the gas flow is gentle and the temperature is not excessively high.
Workflow for Improving Extraction Precision:
Caption: Troubleshooting workflow for extraction variability.
Chromatography (GC-MS and HPLC)
Question: I'm seeing inconsistent peak shapes and retention times for 1,4-Dimethylphenanthrene in my chromatograms. What should I investigate?
Answer: Fluctuations in chromatographic performance can significantly impact the precision and accuracy of your results. Here are the key areas to troubleshoot:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inlet Issues: The GC inlet is a common source of problems. Contamination can lead to peak tailing and poor reproducibility. Regularly replace the inlet liner and septum. Consider using a liner with glass wool to trap non-volatile matrix components.
-
Column Bleed and Contamination: High column bleed can increase baseline noise and affect peak integration. If you observe high bleed, bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be trimmed or replaced. Matrix components can also accumulate at the head of the column, causing retention time shifts and peak distortion.[9]
-
Carrier Gas Flow: Inconsistent carrier gas flow will directly impact retention times. Check for leaks in your gas lines and ensure the electronic pressure control (EPC) is functioning correctly.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed to prevent bubble formation in the pump and detector, which can cause baseline noise and pressure fluctuations. Premixing solvents can sometimes lead to more consistent gradients than online mixing.
-
Column Equilibration: Inadequate column equilibration between runs can lead to retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Column Contamination: Just as with GC columns, HPLC columns can become contaminated with matrix components. This can lead to increased backpressure, peak splitting, and tailing. Regularly flush the column with a strong solvent to remove contaminants.
-
Systematic Troubleshooting for Chromatographic Issues:
Sources
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Validation & Comparative
A Comparative Guide to Thermal Maturity Assessment: Cross-Validation of 1,4-Dimethylphenanthrene-Based Parameters and Vitrinite Reflectance
In the realm of petroleum geochemistry and sedimentary basin analysis, the accurate assessment of thermal maturity is paramount. It governs our understanding of hydrocarbon generation, expulsion, and the overall economic potential of a source rock. For decades, Vitrinite Reflectance (%Ro) has been the benchmark for this purpose. However, the advent of sophisticated analytical techniques has introduced a suite of chemical maturity parameters, offering a complementary and often more nuanced perspective. This guide provides an in-depth comparison and cross-validation of a promising chemical marker, the 1,4-Dimethylphenanthrene-based maturity parameter, with the established method of vitrinite reflectance.
The Cornerstone and the Contender: An Overview of Thermal Maturity Indicators
Thermal maturity refers to the extent of heat-induced alteration of sedimentary organic matter over geological time.[1] This process is a critical factor in the formation of oil and gas from kerogen.[2]
Vitrinite Reflectance (%Ro): The Established Standard
Vitrinite is a maceral, a component of coal and sedimentary organic matter, derived from the woody tissues of terrestrial plants.[3] As sedimentary basins subside and temperatures increase, vitrinite undergoes irreversible aromatization and condensation, leading to a systematic increase in its ability to reflect incident light.[3] This property, measured as vitrinite reflectance (%Ro), has long been the gold standard for thermal maturity assessment due to its direct correlation with the thermal history of the host rock.[1]
Chemical Maturity Parameters: A Molecular Perspective
Chemical maturity parameters are derived from the relative abundances of specific organic molecules, typically aromatic hydrocarbons, present in source rock extracts or oils. These parameters are based on the principle that the distribution of isomers of a particular compound changes predictably with increasing thermal stress, favoring the formation of more thermodynamically stable isomers.[4][5] Among the various classes of compounds used, phenanthrene and its alkylated derivatives have proven to be particularly robust indicators.[6]
Head-to-Head: Vitrinite Reflectance vs. 1,4-Dimethylphenanthrene Parameter
This guide focuses on a maturity parameter derived from dimethylphenanthrene (DMP) isomers, with a specific interest in the behavior of the 1,4-DMP isomer. While various methylphenanthrene and dimethylphenanthrene indices have been proposed, the underlying principle remains the same: with increasing thermal maturity, less stable isomers are converted to more stable forms.
For dimethylphenanthrenes, the relative stability of isomers is a key factor. The 1,4-DMP isomer is considered to be of intermediate stability. A commonly used parameter, the Dimethylphenanthrene Index (DPI), often incorporates the ratios of more stable isomers (like 2,6-DMP and 2,7-DMP) to less stable ones. For the purpose of this guide, we will consider a simplified 1,4-Dimethylphenanthrene Ratio (1,4-DPR) , defined as the ratio of a more stable DMP isomer to 1,4-DMP. An increase in this ratio would signify an increase in thermal maturity.
| Feature | Vitrinite Reflectance (%Ro) | 1,4-Dimethylphenanthrene Ratio (1,4-DPR) |
| Principle | Measures the percentage of light reflected from the surface of vitrinite particles, which increases with thermal alteration. | Based on the thermally-driven isomerization of less stable dimethylphenanthrene isomers (e.g., 1,4-DMP) to more stable isomers. |
| Measurement | Microscopic analysis of polished rock or kerogen samples.[3] | Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the aromatic fraction of a solvent extract. |
| Applicability | Primarily applicable to rocks containing terrestrial organic matter (Type III kerogen) deposited since the Silurian. | Applicable to a wider range of kerogen types (including marine Type II) and can be used on oils as well as rock extracts. |
| Advantages | Direct, physical measurement; well-established and standardized methodology.[3] | Provides information on the maturity of the bitumen/oil phase; less susceptible to issues like vitrinite suppression in hydrogen-rich kerogens. |
| Limitations | Requires the presence of identifiable vitrinite particles; can be affected by vitrinite suppression, reworking, and oxidation. | Can be influenced by the original organic matter input (source facies); requires specialized analytical equipment and expertise.[4] |
Cross-Validation: Unveiling the Synergy
The true power of these maturity parameters is realized when they are used in conjunction. Cross-validation of %Ro and 1,4-DPR allows for a more confident assessment of a source rock's thermal history.
In many sedimentary basins, a good correlation is observed between vitrinite reflectance and phenanthrene-based maturity parameters. As %Ro increases, indicating higher thermal stress, the 1,4-DPR would also be expected to increase as the 1,4-DMP isomer is converted to more stable forms.
However, discrepancies can and do occur. For instance, in source rocks with a high proportion of marine-derived organic matter (Type II kerogen), vitrinite reflectance values can sometimes be suppressed, leading to an underestimation of the true thermal maturity. In such cases, the 1,4-DPR, being derived from the generated hydrocarbons themselves, can provide a more accurate picture of the maturity level within the oil generation window.
Conversely, in situations where hydrocarbon migration has occurred, the 1,4-DPR of an extracted bitumen might reflect a mixture of indigenous and migrated fluids, potentially complicating the interpretation of the source rock's maturity at that specific location. In these instances, the %Ro of indigenous vitrinite remains a reliable indicator of the maximum temperature experienced by the rock.
Experimental Protocols
Vitrinite Reflectance Measurement
The following is a generalized workflow for the determination of vitrinite reflectance, adhering to principles outlined in ASTM D7708.
Step-by-Step Methodology:
-
Sample Preparation: A representative rock sample is crushed to a particle size of approximately 1mm. The crushed material is then mounted in an epoxy resin block. The surface of the block is ground flat and then polished using successively finer abrasive materials to achieve a scratch-free, mirror-like finish.
-
Microscope Calibration: A reflected-light microscope equipped with a photometer is calibrated using a set of glass standards with known reflectance values. This ensures the accuracy of subsequent measurements.
-
Vitrinite Identification and Measurement: The polished sample is examined under oil immersion. Indigenous vitrinite particles are identified based on their morphology, color, and lack of alteration features. The reflectance of at least 50 individual vitrinite particles is measured.
-
Data Analysis: The measured reflectance values are plotted as a histogram. The mean of the indigenous vitrinite population is calculated and reported as the mean random vitrinite reflectance (%Ro).
1,4-Dimethylphenanthrene Ratio (1,4-DPR) Determination
The determination of the 1,4-DPR involves the solvent extraction of the rock sample followed by fractionation and analysis of the aromatic hydrocarbons by GC-MS.
Step-by-Step Methodology:
-
Extraction: The powdered rock sample is subjected to solvent extraction (e.g., using a Soxhlet apparatus with dichloromethane/methanol) to obtain the bitumen.
-
Fractionation: The extracted bitumen is fractionated using column chromatography to separate it into saturate, aromatic, and polar fractions. The aromatic fraction is collected for analysis.
-
GC-MS Analysis: The aromatic fraction is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The compounds are separated based on their boiling points and polarity on a capillary column and then identified based on their mass spectra.
-
Quantification and Calculation: The peak areas of the 1,4-Dimethylphenanthrene and the chosen stable DMP isomer are integrated from the appropriate mass chromatograms. The 1,4-DPR is then calculated as the ratio of the peak area of the stable isomer to that of the 1,4-DMP isomer.
Concluding Remarks: An Integrated Approach to Maturity Assessment
Neither vitrinite reflectance nor 1,4-Dimethylphenanthrene-based parameters are infallible. Each has its strengths and weaknesses, and their applicability can be influenced by the specific geological context. The most robust and reliable thermal maturity assessments are achieved through an integrated approach, where the physical measurement of vitrinite reflectance is cross-validated with molecular data from chemical parameters like the 1,4-DPR. This synergy allows for the identification of potential anomalies, such as vitrinite suppression or hydrocarbon mixing, and ultimately leads to a more comprehensive and accurate understanding of the petroleum system. As analytical technologies continue to advance, the integration of multiple maturity proxies will become increasingly crucial for reducing exploration risk and unlocking new hydrocarbon resources.
References
- Szczerba, M., & Rospondek, M. (2010). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. Organic Geochemistry, 41(11), 1203-1215.
- Radke, M., Welte, D. H., & Willsch, H. (1982). Geochemical study on a well in the Western Canada Basin: relation of the aromatic distribution pattern to maturity of organic matter. Geochimica et Cosmochimica Acta, 46(1), 1-10.
- Stojanović, K., Jovančićević, B., & Vitorović, D. (2007). Phenanthrene and Methylphenanthrene Isomers in Maturity Assessment of Biodegraded Crude Oils (Sakhalin, Russia). Journal of the Serbian Chemical Society, 72(2), 195-202.
- He, K., et al. (2019). Correlation of Maturity Parameters Derived from Methylphenanthrenes and Methyldibenzothiophenes in the Carboniferous Source Rocks from Qaidam Basin, NW China. Geofluids, 2019.
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TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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U.S. Geological Survey. (2021). PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. Retrieved from [Link]
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Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
- Li, Y., et al. (2023). A Study on the Applicability of Aromatic Parameters in the Maturity Evaluation of Lacustrine Source Rocks and Oils Based on Pyrolysis Simulation Experiments. ACS Omega, 8(29), 26235–26248.
- Wei, Z., et al. (2016). Novel maturity parameters for mature to over-mature source rocks and oils based on the distribution of phenanthrene series compounds. Scientific Reports, 6, 22892.
- Senftle, J. T., & Landis, C. R. (1991). Vitrinite reflectance as a tool to assess thermal maturity.
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Kentucky Geological Survey. (n.d.). Vitrinite reflectance, Coal Analysis. University of Kentucky. Retrieved from [Link]
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- Jarvie, D. M., et al. (2001). Assessment of thermal maturity in the Barnett Shale, Fort Worth Basin, Texas. AAPG Bulletin, 85(6), 1045-1070.
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A Comparative Guide to the Efficacy of 1,4-Dimethylphenanthrene and Other Methylated PAHs as Source Indicators in Environmental Forensics
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that have long been a focus of environmental monitoring due to their persistence, bioaccumulative potential, and toxicological effects, including carcinogenicity.[1] A critical aspect of environmental forensics is the identification of PAH contamination sources to enable effective remediation and accountability. This is often achieved through chemical fingerprinting, which utilizes diagnostic ratios of different PAH isomers to distinguish between various sources.[2][3][4]
While parent PAHs have traditionally been used for this purpose, there is a growing body of evidence suggesting that methylated PAHs (MPAHs) can serve as more specific and robust source indicators.[5] The distribution and relative abundance of MPAH isomers are often unique to the source material and the conditions of its formation, such as temperature and pressure.[2][5] This guide provides an in-depth comparative analysis of 1,4-Dimethylphenanthrene (1,4-DMP) alongside other key methylated PAHs as effective source indicators, supported by experimental data and established analytical methodologies.
Part 1: The Rationale for Utilizing Methylated PAHs in Source Apportionment
The use of MPAHs in source apportionment offers several advantages over a sole reliance on their parent compounds.
-
Enhanced Source Specificity: The isomeric distribution of MPAHs is highly dependent on the organic precursors and the thermal conditions of their formation. For instance, petrogenic sources, such as crude oil and its refined products, are typically enriched in alkylated PAHs, whereas pyrogenic sources, resulting from the incomplete combustion of organic matter, have a higher proportion of non-alkylated PAHs.[2] The specific pattern of methylation provides a more detailed fingerprint of the source.
-
Greater Resistance to Environmental Weathering: In some instances, alkylated PAHs can exhibit greater resistance to environmental degradation processes compared to their parent PAHs. This persistence makes them reliable tracers for identifying the origins of contamination, even in aged samples.
-
Increased Toxicological Relevance: It is increasingly recognized that some MPAHs possess greater biological activity and toxicity than their unsubstituted parent compounds.[2][6][7] For example, certain methylated phenanthrenes have been shown to be more potent activators of the aryl hydrocarbon receptor (AhR), a key mediator of PAH toxicity.[6][8] Therefore, identifying the sources of these specific MPAHs is crucial for a comprehensive human health and ecological risk assessment.[9]
Part 2: A Profile of 1,4-Dimethylphenanthrene as a Source Indicator
1,4-Dimethylphenanthrene (1,4-DMP) is one of several dimethylphenanthrene isomers that has shown utility in source apportionment studies.
Physicochemical Properties of 1,4-Dimethylphenanthrene
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ | [10][11] |
| Molecular Weight | 206.287 g/mol | [11] |
| CAS Number | 22349-59-3 | [10][11] |
| Melting Point | 50 °C | [11] |
Formation and Sources of 1,4-Dimethylphenanthrene
Dimethylphenanthrenes are formed through various geological and combustion processes. In sedimentary environments, the distribution of DMP isomers is influenced by the thermal maturity of the source rock.[8] Specific combustion processes can also lead to the formation of distinct DMP isomer patterns.[12][13] While the unique association of 1,4-DMP with specific sources is an area of ongoing research, its presence and relative abundance, particularly in relation to other DMP isomers, can provide valuable clues for source identification.
Diagnostic Potential of 1,4-Dimethylphenanthrene
The diagnostic utility of 1,4-DMP is realized when its concentration is compared with that of other, more stable, DMP isomers. The relative stability of dimethylphenanthrene isomers generally increases in the order of 1,4- < 1,6- < 3,6-. As such, ratios of the less stable 1,4-DMP to more stable isomers can be indicative of the thermal maturity of petrogenic sources.
Part 3: Comparative Analysis with Other Key Methylated PAHs
To fully appreciate the utility of 1,4-DMP as a source indicator, it is essential to compare it with other relevant methylated PAHs. This section provides a comparative overview of 1,4-DMP with other selected dimethylphenanthrene isomers and methylphenanthrenes.
Comparative Physicochemical Properties of Selected Methylated PAHs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,4-Dimethylphenanthrene | C₁₆H₁₄ | 206.287 | 22349-59-3 |
| 1,6-Dimethylphenanthrene | C₁₆H₁₄ | 206.28 | 20291-74-1 |
| 3,6-Dimethylphenanthrene | C₁₆H₁₄ | 206.28 | 1576-67-6 |
| 1-Methylphenanthrene | C₁₅H₁₂ | 192.26 | 832-69-9 |
| 9-Methylphenanthrene | C₁₅H₁₂ | 192.26 | 832-64-4 |
Diagnostic Ratios and Source Interpretations of Selected Methylated PAHs
| Diagnostic Ratio | Source Indication | Rationale | References |
| Methylphenanthrene Index (MPI-1) | Thermal maturity of petrogenic sources | Based on the relative abundance of thermodynamically more stable β-type (2-MP and 3-MP) versus less stable α-type (1-MP and 9-MP) methylphenanthrene isomers. | [14] |
| 1,7-DMP / 2,6-DMP | Softwood combustion vs. fossil fuel combustion | 1,7-DMP is preferentially formed during softwood combustion, while 2,6-DMP is more abundant from fossil fuel sources. | [15] |
| (1,4-DMP + 1,6-DMP) / 3,6-DMP | Lower vs. higher thermal maturity in petrogenic sources | The less stable 1,4- and 1,6-DMP isomers are more abundant at lower thermal maturities, while the more stable 3,6-DMP is enriched at higher maturities. |
Part 4: Experimental Methodologies for MPAH Analysis
The accurate determination of MPAH isomer ratios is paramount for reliable source apportionment. This requires robust analytical methodologies, from sample preparation to instrumental analysis.
Sample Preparation Workflow
A generalized workflow for the extraction and cleanup of PAHs from environmental matrices such as soil and sediment is as follows:
Caption: Generalized workflow for PAH extraction and cleanup.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PAHs and their alkylated homologues.[2][16][17]
-
Gas Chromatography: The separation of MPAH isomers is typically achieved using a high-resolution capillary column, such as a DB-5ms or equivalent.[17] The temperature program of the GC oven is optimized to achieve baseline separation of the target isomers.
-
Mass Spectrometry: The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[16][17]
Logical Framework for Source Apportionment using Diagnostic Ratios
Caption: Logical flow for source identification using MPAH ratios.
Conclusion
The comparative analysis of 1,4-Dimethylphenanthrene and other methylated PAHs underscores the enhanced specificity that these compounds bring to environmental forensic investigations. While parent PAH ratios provide a broad distinction between petrogenic and pyrogenic inputs, the nuanced distribution of MPAH isomers offers a more detailed and robust fingerprint for source apportionment. The utility of 1,4-DMP is most pronounced when used in conjunction with other, more thermodynamically stable, dimethylphenanthrene isomers to assess the thermal maturity of petrogenic sources. For a comprehensive and accurate source identification, it is recommended to analyze a wide suite of both parent and methylated PAHs. Future research should focus on further elucidating the unique MPAH signatures of various industrial and natural sources to expand the library of diagnostic ratios available to environmental scientists.
References
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- Identification and quantification of methylated PAHs in sediment by two-dimensional gas chromatography/mass spectrometry - ResearchGate.
- Environmental Forensic Principals for Sources Allocation of Polycyclic Aromatic Hydrocarbons.
- (PDF) PAH diagnostic ratios for the identification of pollution emission sources.
- 2,6-Dimethylphenanthrene Reference Standard - Benchchem.
- Abundances of methylphenanthrene isomers normalised to phenanthrene vs. vitrinite reflectance (R r ). - ResearchGate.
- Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science.
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- The range of diagnostic ratios for PAHs sources. | Download Table - ResearchGate.
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- PAH diagnostic ratios for the identification of pollution emission sources - PubMed.
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- Differential Occupational Health Risks between Methylated PAHs and PAHs: Monitoring 126 PAHs and 6 Oxidative Stress Markers in Paired Serum–Urine Samples - PubMed Central.
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- Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene - PubMed.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for 1,4-Dimethylphenanthrene Quantification
Introduction: The Challenge of Consistent Quantification
1,4-Dimethylphenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is a molecule of significant interest to environmental scientists, toxicologists, and geochemical researchers. Its presence and concentration in various matrices can be indicative of contamination from petrogenic or pyrogenic sources. However, achieving accurate and reproducible quantification of 1,4-Dimethylphenanthrene across different laboratories presents a considerable challenge. Variations in analytical instrumentation, sample preparation protocols, and data analysis methodologies can lead to significant discrepancies in reported results.[1][2]
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) study for the quantification of 1,4-Dimethylphenanthrene. It is intended for researchers, scientists, and drug development professionals seeking to validate and harmonize analytical methods. We will delve into the technical nuances of the most common analytical techniques, provide field-proven insights into experimental design, and offer detailed, self-validating protocols. The objective is to empower laboratories to not only assess their performance but also to understand the root causes of analytical variability and improve the overall quality of their data.
Core Principles of Method Comparison and Validation
An ILC, also known as a proficiency test, is a powerful tool for evaluating the performance of analytical laboratories and the methods they employ.[3] The primary goal is to determine the trueness and precision of each laboratory's measurements against a reference value. This process is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[4][5][6]
The key validation characteristics to be assessed in an ILC for 1,4-Dimethylphenanthrene quantification include:
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is often expressed in terms of repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.
-
Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Candidate Analytical Methodologies
The two most prevalent and robust techniques for the quantification of PAHs, including 1,4-Dimethylphenanthrene, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[2][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is often the method of choice due to its high chromatographic resolution and the specificity of mass spectrometric detection. The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a virtual "fingerprint" for confident identification and quantification. This is particularly advantageous when dealing with complex matrices where isobaric interferences can be a problem.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Causality: HPLC is a powerful separation technique for non-volatile or thermally labile compounds. For PAHs, which are often fluorescent, coupling HPLC with a fluorescence detector (FLD) provides exceptional sensitivity and selectivity.[8] The FLD excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. This process is inherently more selective than UV detection, as not all co-eluting compounds will fluoresce under the same conditions.[9][10] According to EPA Method 610, the liquid chromatographic approach is necessary for resolving certain co-eluting PAH pairs that are not adequately separated by GC.[11]
Experimental Design for an Inter-Laboratory Comparison
A well-structured ILC is crucial for generating meaningful data. The following workflow outlines the key stages.
Caption: Overall workflow for the inter-laboratory comparison study.
Detailed Experimental Protocols
The following protocols are provided as a standardized starting point for participating laboratories. Adherence to a common procedure is key to minimizing variability arising from the sample preparation stage.
This protocol is adapted from principles found in EPA Method 8310.[12]
Objective: To extract and concentrate 1,4-Dimethylphenanthrene from a water matrix.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Nitrogen gas supply
-
SPE Vacuum Manifold
-
Concentrator tube
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent-grade water to remove any polar impurities.
-
Drying: Dry the cartridge by applying vacuum for 10-15 minutes or until the sorbent is visibly dry.
-
Elution: Elute the trapped analytes with two 5 mL aliquots of DCM into a collection vessel.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Solvent Exchange: Add 0.5 mL of acetonitrile and concentrate again to 1 mL. This step is crucial for compatibility with HPLC analysis.
-
Final Volume Adjustment: Adjust the final extract volume to 1.0 mL with acetonitrile for HPLC-FLD analysis or an appropriate solvent for GC-MS analysis.
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Phenanthrene Isomer Separations
An In-depth Technical Evaluation for Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of phenanthrene and its isomers, such as anthracene, are critical in environmental monitoring, food safety, and toxicological studies due to their varying levels of carcinogenicity and mutagenicity.[1][2][3] Achieving baseline resolution of these structurally similar polycyclic aromatic hydrocarbons (PAHs) by gas chromatography (GC) presents a significant analytical challenge.[2][4] The choice of GC column, specifically its stationary phase, is the most critical factor dictating the success of this separation. This guide provides a comprehensive comparison of different GC columns, supported by experimental data, to aid researchers in selecting the most appropriate column for their specific analytical needs.
The Challenge of Separating Phenanthrene Isomers
Phenanthrene and its isomer, anthracene, possess the same molecular weight and very similar boiling points, making their separation by conventional GC methods difficult.[4][5] Standard non-polar stationary phases, such as 100% dimethylpolysiloxane, often fail to provide adequate resolution. Therefore, specialized stationary phases with unique selectivities are required to effectively resolve these and other PAH isomers.[6]
Comparative Evaluation of GC Column Stationary Phases
The performance of a GC column in separating phenanthrene isomers is primarily determined by the chemical nature of its stationary phase.[7] This section evaluates the most commonly employed and effective stationary phases for this application.
1. 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, BPX5)
This is the most widely used stationary phase for general PAH analysis.[8] The incorporation of 5% phenyl groups into the methylpolysiloxane backbone introduces a degree of polarizability that enhances interactions with aromatic compounds.
-
Separation Mechanism: The primary separation mechanism is based on boiling points, with some contribution from π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the PAHs.
-
Performance: While effective for a broad range of PAHs, standard 5% phenyl columns can struggle to provide baseline resolution for the critical phenanthrene/anthracene pair, especially in complex matrices.[4][8][9] Optimization of the temperature program is often necessary to improve separation.[9] For instance, a BPX5 column (30 m x 0.25 mm x 0.25 µm) can be used for the analysis of the 16 USEPA priority PAHs, but careful optimization is key for resolving critical pairs.[9]
-
Advantages:
-
Limitations:
2. Mid-Polar Stationary Phases (e.g., 50% Phenyl-Methylpolysiloxane, DB-17ms, Rxi-17Sil MS)
Increasing the phenyl content in the polysiloxane stationary phase enhances the selectivity for aromatic compounds.
-
Separation Mechanism: Separation is governed by a combination of boiling point and shape selectivity, with stronger π-π interactions due to the higher phenyl content.
-
Performance: These columns offer improved resolution for phenanthrene and anthracene compared to 5% phenyl phases.[4] A Restek Rxi-17 Sil MS column, which has a 50% phenyl modification, has been shown to comfortably separate these two isomers.[4]
-
Advantages:
-
Limitations:
-
May exhibit a slight loss in resolution for other PAH isomer pairs.[9]
-
3. Liquid Crystalline Stationary Phases (e.g., LC-50)
Liquid crystalline stationary phases represent a significant advancement in the separation of structurally similar isomers. Their ordered, rod-like structures provide a high degree of shape selectivity.[11]
-
Separation Mechanism: The primary separation mechanism is based on the molecule's shape, specifically its length-to-breadth ratio.[12] More linear molecules, like anthracene, can penetrate the liquid crystal structure more effectively and are retained longer than the more angular phenanthrene.
-
Performance: Liquid crystal columns are highly selective for PAH separation and can achieve complete separation of isomeric PAHs, including the 16 priority PAHs.[13][14] They are particularly effective in resolving complex mixtures of PAHs.[12]
-
Advantages:
-
Limitations:
-
Lower maximum operating temperatures compared to polysiloxane-based columns.[12]
-
Can be more susceptible to degradation from oxygen and water.
-
4. Specialized PAH Columns (e.g., Agilent J&W DB-EUPAH, Thermo Scientific TraceGOLD TG-PAH)
Several manufacturers offer columns specifically designed for PAH analysis, often with proprietary stationary phase chemistries.
-
Separation Mechanism: These columns typically employ modified polysiloxane or other unique phases to provide optimized selectivity for regulated PAHs.[6]
-
Performance: Columns like the Agilent J&W DB-EUPAH are designed to meet stringent European Union regulations and provide enhanced selectivity for isomeric PAHs.[6][8] The Thermo Scientific TraceGOLD TG-PAH column is also specifically designed for rapid and high-resolution analysis of PAHs in complex samples.[1] These columns can resolve critical pairs that are challenging on standard phases.[8]
-
Advantages:
-
Limitations:
-
The exact composition of the stationary phase is often proprietary.
-
Performance Data Summary
| Stationary Phase | Typical Column Example | Separation Principle | Resolution of Phenanthrene/Anthracene | Key Advantages | Key Limitations |
| 5% Phenyl-Methylpolysiloxane | DB-5ms, HP-5ms | Boiling point, weak π-π interactions | Moderate, requires optimization | General purpose, high thermal stability | Potential for co-elution |
| 50% Phenyl-Methylpolysiloxane | DB-17ms, Rxi-17Sil MS | Boiling point, strong π-π interactions | Good to Excellent | Enhanced selectivity for aromatics | May compromise separation of other pairs |
| Liquid Crystalline | LC-50 | Molecular shape (length-to-breadth ratio) | Excellent | Unmatched shape selectivity for isomers | Lower thermal stability |
| Specialized PAH Phases | DB-EUPAH, TG-PAH | Proprietary, optimized selectivity | Excellent | Optimized for regulated PAHs, high resolution | Proprietary phase chemistry |
Experimental Protocol: GC-MS Analysis of Phenanthrene Isomers
This section provides a detailed, step-by-step methodology for the analysis of phenanthrene and anthracene using a standard 5% phenyl-methylpolysiloxane column.
1. Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5ms)
-
Carrier Gas: Helium, 99.999% purity
-
Injector: Split/splitless inlet
-
Inlet Liner: Deactivated, single taper with glass wool
-
Syringe: 10 µL gas-tight syringe
-
Vials: 2 mL amber glass vials with PTFE/silicone septa
2. GC-MS Operating Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 25 °C/min to 200 °C
-
Ramp 2: 8 °C/min to 300 °C, hold for 5 minutes
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
3. Standard and Sample Preparation:
-
Prepare a stock solution of phenanthrene and anthracene in a suitable solvent such as dichloromethane or hexane.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For environmental or biological samples, appropriate extraction and clean-up procedures must be employed prior to analysis.
4. Data Analysis:
-
Identify phenanthrene and anthracene based on their retention times and mass spectra (m/z 178).
-
Quantify the analytes by constructing a calibration curve from the peak areas of the standards.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key stages of the experimental workflow for the GC-MS analysis of phenanthrene isomers.
Logical Relationships in Column Selection
The choice of a GC column for separating phenanthrene isomers involves a trade-off between selectivity, thermal stability, and cost. The following diagram illustrates the logical relationships influencing this decision.
Caption: A diagram illustrating the interplay between analyte properties, GC column characteristics, and the desired analytical outcome in the separation of phenanthrene isomers.
Conclusion and Recommendations
The selection of the optimal GC column for the separation of phenanthrene isomers is a critical decision that directly impacts the quality and reliability of analytical results.
-
For routine analysis where baseline separation of phenanthrene and anthracene is not the primary focus, a standard 5% phenyl-methylpolysiloxane column offers a robust and cost-effective solution.
-
When improved resolution of phenanthrene and anthracene is required, a mid-polar (e.g., 50% phenyl-methylpolysiloxane) column provides a significant enhancement in selectivity.
-
For the most challenging separations involving complex mixtures of PAH isomers, a liquid crystalline stationary phase or a specialized PAH column is highly recommended to achieve the necessary resolution and accuracy.
Researchers should carefully consider the specific requirements of their application, including the complexity of the sample matrix and the regulatory standards that must be met, when making their column selection.
References
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- Britten, A. J., & Naikwadi, K. P. (2008). FAST ANALYSIS OF PAH BY GC AND GC/MS USING ISOMER SPECIFIC GC CAPILLARY COLUMNS. Polycyclic Aromatic Compounds, 28(3), 165–180.
- Taylor & Francis Online. (2008). FAST ANALYSIS OF PAH BY GC AND GC/MS USING ISOMER SPECIFIC GC CAPILLARY COLUMNS.
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- Agilent. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Food.
- Agilent. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices.
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- Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis.
- Journal of the American Chemical Society. (2021). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle.
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- Phenomenex. (2025). Types of stationary phases in gas chromatography.
- Royal Society of Chemistry. (2022). Selective separation of planar and non-planar hydrocarbons using an aqueous Pd 6 interlocked cage.
- Arabian Journal of Chemistry. (n.d.). Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in t.
- ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
- Agilent. (n.d.). PAH Analysis: GC Column Selection and Best Practices for Success.
- (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- Thermo Fisher Scientific. (n.d.). Improved Performance in Capillary GC Columns.
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A Comparative Toxicological Assessment of 1,4-Dimethylphenanthrene and its Isomers: A Guide for Researchers
This guide provides a comprehensive toxicological comparison of 1,4-Dimethylphenanthrene and its isomers, designed for researchers, scientists, and drug development professionals. Our focus is to deliver an in-depth analysis grounded in experimental data, elucidating the nuanced relationship between chemical structure and toxicological outcomes.
Introduction: The Toxicological Significance of Alkylated Phenanthrenes
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant. While phenanthrene itself is generally considered non-carcinogenic, its alkylated derivatives, such as dimethylphenanthrenes, can exhibit significant toxicological properties.[1][2] The position of alkyl groups on the phenanthrene backbone drastically influences metabolic pathways and, consequently, the genotoxic and carcinogenic potential of these compounds.[3][4] Understanding these structure-activity relationships is paramount for accurate risk assessment and the development of safer chemical entities.
Humans can be exposed to dimethylphenanthrenes through various sources, including tobacco smoke and urban air.[3] This guide will focus on a comparative assessment of 1,4-dimethylphenanthrene and its isomers, highlighting the critical role of methyl group placement in determining their toxicological profiles.
Comparative Toxicology of Dimethylphenanthrene Isomers
The toxicity of dimethylphenanthrene isomers is not uniform; the seemingly minor difference in the position of two methyl groups can lead to vastly different biological activities. This section delves into the comparative mutagenicity and tumorigenicity of 1,4-dimethylphenanthrene and its isomers, drawing upon key experimental findings.
Mutagenicity: The Ames Test
A pivotal study by LaVoie et al. (1981) systematically evaluated the mutagenicity of various methyl- and dimethylphenanthrene isomers using the Ames Salmonella typhimurium assay.[3] This assay is a widely accepted method for identifying chemical mutagens. The results clearly demonstrated the unique mutagenic potential of the 1,4-isomer.
Key Findings:
-
1,4-Dimethylphenanthrene was the only disubstituted phenanthrene isomer that exhibited mutagenic activity, and this was dependent on metabolic activation.[3]
-
In contrast, other dimethylphenanthrene isomers tested did not show significant mutagenic activity.
-
Among the monomethylated phenanthrenes, only 1- and 9-methylphenanthrene were mutagenic.[3]
This striking difference underscores the principle that the spatial arrangement of methyl groups is a critical determinant of genotoxicity.
Tumor-Initiating Activity
The same study by LaVoie et al. (1981) also investigated the tumor-initiating activity of these compounds on mouse skin, a classic in vivo model for assessing carcinogenicity.[3] The results of this assay further distinguished 1,4-dimethylphenanthrene from its isomers.
Key Findings:
-
1,4-Dimethylphenanthrene demonstrated potent tumorigenic activity as a tumor initiator on mouse skin.[3]
-
Conversely, none of the monomethylated phenanthrene isomers showed tumor-initiating activity in this model.[3]
These findings strongly suggest that the specific substitution pattern of 1,4-dimethylphenanthrene leads to the formation of metabolites capable of initiating the carcinogenic process.
Mechanistic Insights: The Role of Metabolism
The observed differences in the toxicity of dimethylphenanthrene isomers are intrinsically linked to their metabolic activation.[3] PAHs are chemically inert and require metabolic conversion by enzymes, primarily cytochrome P450s, to exert their toxic effects.[5] This process can lead to the formation of highly reactive intermediates, such as diol epoxides, which can bind to DNA and initiate mutations.[5]
The "Bay Region" Hypothesis and Metabolic Directing Effects
The potent tumorigenicity of 1,4-dimethylphenanthrene is attributed to a combination of factors related to its metabolism:
-
Inhibition of Detoxification Pathways: The metabolism of 1,4-dimethylphenanthrene shows an inhibition of the formation of the 9,10-dihydrodiol, which is a detoxification pathway.[3]
-
Direction of Metabolism: The presence of a methyl group at the 4-position influences the formation of dihydrodiols at the 1,2- or 7,8-positions.[3] These dihydrodiols are precursors to the formation of "bay-region" diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs.[3]
-
Bay-Region Methyl Group: The methyl group in the bay region of 1,4-dimethylphenanthrene is a key structural feature contributing to its tumorigenic response.[3]
The following diagram illustrates the conceptual metabolic activation pathway leading to the formation of a reactive diol epoxide.
Metabolic activation of a dimethylphenanthrene isomer.
Quantitative Toxicological Data Summary
The following table summarizes the comparative mutagenicity and tumorigenicity of 1,4-dimethylphenanthrene and its isomers based on the findings of LaVoie et al. (1981).[3]
| Compound | Mutagenicity (Ames Test) | Tumor-Initiating Activity (Mouse Skin) |
| 1,4-Dimethylphenanthrene | Active | Potent |
| Other Dimethylphenanthrene Isomers | Inactive | Not reported as potent |
| 1-Methylphenanthrene | Active | Inactive |
| 9-Methylphenanthrene | Active | Inactive |
| Other Monomethylphenanthrene Isomers | Inactive | Inactive |
Recommended Experimental Protocols for a Comprehensive Toxicological Assessment
To further elucidate the toxicological profiles of 1,4-dimethylphenanthrene and its isomers, a battery of in vitro and in vivo assays is recommended.
In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure to assess the cytotoxic potential of the isomers.
Objective: To determine the concentration-dependent cytotoxicity of dimethylphenanthrene isomers in a relevant cell line (e.g., HepG2 human hepatoma cells).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of 1,4-dimethylphenanthrene and its isomers in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[6]
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound at each time point.
In Vitro Genotoxicity Assay: The Ames Test
This protocol is a standard bacterial reverse mutation assay to assess the mutagenic potential of the isomers.
Objective: To determine if dimethylphenanthrene isomers can induce mutations in Salmonella typhimurium strains, with and without metabolic activation.
Methodology:
-
Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98 and TA100).
-
Metabolic Activation: Prepare a post-mitochondrial supernatant (S9 fraction) from the livers of Aroclor-treated rats for the metabolic activation system.[3]
-
Plate Incorporation Assay:
-
Mix the test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours.
-
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
The following diagram illustrates the general workflow for a comparative toxicological assessment.
Workflow for a comparative toxicological assessment.
Conclusion and Future Directions
The available evidence strongly indicates that the toxicological profile of dimethylphenanthrene is highly dependent on the specific isomeric form. 1,4-Dimethylphenanthrene stands out as a potent mutagen and tumor initiator, a property directly linked to its unique metabolic fate.[3] This underscores the critical need for isomer-specific toxicological evaluations rather than treating dimethylphenanthrenes as a single chemical entity.
Future research should aim to:
-
Conduct a broader comparative analysis of a wider range of dimethylphenanthrene isomers using a standardized set of toxicological assays.
-
Utilize modern analytical techniques to fully characterize the metabolic profiles of different isomers and identify the specific reactive metabolites responsible for their toxicity.
-
Investigate the developmental and neurodevelopmental toxicity of these compounds, as these are increasingly recognized as important endpoints for PAH toxicity.[4][7][8][9]
By continuing to explore the intricate structure-activity relationships of alkylated PAHs, the scientific community can better predict and mitigate the risks associated with these ubiquitous environmental contaminants.
References
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LaVoie, E. J., Tulley-Freiler, L., Bedenko, V., & Hoffman, D. (1981). Mutagenicity, tumor-initiating activity, and metabolism of methylphenanthrenes. Cancer Research, 41(9 Pt 1), 3441–3447. [Link]
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Geier, M. C., Chlebowski, A. C., Truong, L., Simonich, S. L. M., Anderson, K. A., & Tanguay, R. L. (2018). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. Archives of toxicology, 92(2), 571–586. [Link]
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Incardona, J. P., Carls, M. G., & Tanguay, R. L. (2024). Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. ResearchGate. [Link]
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Morshead, L., Truong, L., & Tanguay, R. L. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Chemosphere, 349, 140941. [Link]
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Boogaard, P. J., Knaapen, A. M., & van Schooten, F. J. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of toxicology, 96(4), 1109–1131. [Link]
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Superfund Research Center. (2025). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Oregon State University. [Link]
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Silva, E. M., de Fátima, A., & de Paula, J. R. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules (Basel, Switzerland), 25(14), 3169. [Link]
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Morshead, L., Truong, L., & Tanguay, R. L. (2024). Developmental Toxicity of Alkylated PAHs and Substituted Phenanthrenes: Structural Nuances Drive Diverse Toxicity and AHR activation. ResearchGate. [Link]
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National University of Singapore. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
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Tanii, H., Huang, J., & Hashimoto, K. (1995). Structure-acute toxicity relationship of aromatic hydrocarbons in mice. Toxicology letters, 76(1), 27–31. [Link]
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Coombs, M. M., Bhatt, T. S., & Young, S. (1979). The carcinogenicity of 15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-17-one. British journal of cancer, 40(6), 914–921. [Link]
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Johnson, C. Z., Slattery, M. K., Reardon, P., & Patlewicz, G. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 1. [Link]
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Hermens, J., Canton, H., Janssen, P., & De Jong, R. (1984). Quantitative structure-activity relationships and toxicity studies of mixtures of chemicals with anaesthetic potency. Aquatic Toxicology, 5(2), 143-154. [Link]
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Shankar, P., He, Z., Li, J., Jiang, G., & Zhu, L. (2019). Neurodevelopmental toxicity assessments of alkyl phenanthrene and Dechlorane Plus co-exposure in zebrafish. Chemosphere, 231, 284–292. [Link]
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Birge, W. J., Black, J. A., & Ramey, B. A. (1981). Comparative aquatic toxicology of aromatic hydrocarbons. Bulletin of environmental contamination and toxicology, 27(1), 42–49. [Link]
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Kim, M. Y. (2011). Genotoxicity of stereoisomers of 1,2,3,4-diepoxybutane in the gpt gene of Chinese hamster ovary AS52 cells. Bulletin of environmental contamination and toxicology, 86(6), 587–590. [Link]
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Nebert, D. W. (2000). Carcinogen Metabolism. In R. C. Bast Jr., D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
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Li, S., Wang, Y., Zhang, Y., & Jia, X. (2022). Oxidative Stress and Genotoxicity in 1,4-Dioxane Liver Toxicity as Evidenced in a Mouse Model of Glutathione Deficiency. Toxicological sciences : an official journal of the Society of Toxicology, 188(1), 11–25. [Link]
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Comparison of GC-MS and HPLC-fluorescence for the analysis of 1,4-Dimethylphenanthrene
An In-Depth Comparison of GC-MS and HPLC-Fluorescence for the Analysis of 1,4-Dimethylphenanthrene
For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is a critical task. Among these, 1,4-dimethylphenanthrene, a substituted phenanthrene, requires highly sensitive and selective analytical methods due to its potential carcinogenicity and prevalence as an environmental contaminant. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)—for the analysis of this specific compound. We will delve into the fundamental principles of each technique, present supporting experimental frameworks, and offer field-proven insights to guide your methodological choices.
The Analyte: 1,4-Dimethylphenanthrene
1,4-Dimethylphenanthrene belongs to the PAH family, a class of organic compounds formed during the incomplete combustion of organic materials[1]. As a substituted phenanthrene, its chemical properties are largely dictated by the stable, three-ring aromatic core, with the methyl groups influencing its volatility and chromatographic behavior. The International Agency for Research on Cancer (IARC) has classified some PAHs as carcinogenic, making the sensitive detection of compounds like 1,4-dimethylphenanthrene crucial for environmental monitoring and toxicology studies[2].
Principle of Analysis: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds[3]. The process begins with the injection of the sample into a heated port, where it is vaporized.
-
Gas Chromatography (GC): An inert carrier gas (e.g., helium, hydrogen) transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the analytes' boiling points and their differential partitioning between the mobile gas phase and the stationary phase. Less volatile compounds and those with stronger interactions with the stationary phase travel more slowly, resulting in chromatographic separation. For PAHs, a low-polarity stationary phase like a 5% phenyl-methylpolysiloxane is typically chosen due to the nonpolar nature of the analytes.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible pattern[4]. These charged fragments are then sorted by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for definitive compound identification. For enhanced sensitivity, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio[4][5].
Principle of Analysis: HPLC-Fluorescence
High-Performance Liquid Chromatography (HPLC) with a Fluorescence Detector (FLD) is another powerful tool, particularly suited for compounds that exhibit native fluorescence[6].
-
High-Performance Liquid Chromatography (HPLC): In HPLC, the sample is dissolved in a solvent and injected into a high-pressure liquid stream (the mobile phase). This mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. For PAH analysis, reversed-phase chromatography is standard, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile or methanol). Nonpolar compounds like 1,4-dimethylphenanthrene interact more strongly with the C18 stationary phase and are eluted later by increasing the organic solvent concentration in the mobile phase.
-
Fluorescence Detection (FLD): As analytes elute from the HPLC column, they pass through the fluorescence detector's flow cell. The detector uses a light source (e.g., a xenon lamp) to excite the molecules at a specific wavelength (λex). Fluorescent molecules, like phenanthrenes, absorb this energy and re-emit it at a longer, lower-energy wavelength (λem)[7]. A photomultiplier tube detects this emitted light. The key advantage of fluorescence detection is its high sensitivity and selectivity; only compounds that fluoresce at the selected wavelengths will generate a signal, minimizing background interference[1]. The excitation and emission wavelengths can be programmed to change during the analysis to optimize detection for different PAHs as they elute[6].
Head-to-Head Comparison: GC-MS vs. HPLC-FLD
The choice between GC-MS and HPLC-FLD depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for confirmatory identification.
| Feature | GC-MS | HPLC-Fluorescence | Rationale & Causality |
| Sensitivity | Very good to excellent, especially in SIM mode (low pg range)[5]. | Excellent for fluorescent compounds (low pg to fg range)[1]. | FLD is inherently more sensitive for specific fluorescent analytes due to the low background signal. GC-MS in SIM mode achieves excellent sensitivity by reducing noise and focusing on specific ions. |
| Selectivity | Excellent. Provides structural confirmation via mass spectra. | Very good. Selectivity is based on both retention time and specific excitation/emission wavelengths. | Mass spectrometry provides a unique fragmentation pattern, offering a higher degree of confidence in identification. FLD is highly selective but can be susceptible to co-eluting fluorescent interferences[8]. |
| Analyte Scope | Broad applicability for volatile and semi-volatile compounds. | Limited to compounds that fluoresce. | GC-MS is a more universal detector for a wider range of compounds. HPLC-FLD is a specialized, high-sensitivity technique for a specific class of molecules. |
| Isomer Resolution | Generally provides superior resolution of closely related isomers with appropriate columns. | Can be challenging; co-elution of isomers is possible[9]. | The high efficiency of modern capillary GC columns often provides better separation power for complex isomeric mixtures of PAHs compared to standard HPLC columns. |
| Sample Preparation | Requires clean extracts to avoid contamination of the GC inlet and MS source. | Also requires clean extracts, but may be more tolerant of some non-volatile matrix components. | Complex matrices can interfere with both methods, but the high temperatures of the GC inlet can cause non-volatile components to degrade and contaminate the system, necessitating more rigorous cleanup[10]. |
| Instrumentation | Robust and widely available. | Robust and widely available. | Both are standard techniques in modern analytical laboratories. |
| Cost | Instrument and maintenance costs can be higher. | Generally lower instrument and maintenance costs. | Mass spectrometers are typically more complex and expensive to purchase and maintain than fluorescence detectors. |
| Throughput | Run times are typically 20-40 minutes. | Run times are typically 20-40 minutes. | Both techniques have comparable analysis times per sample. |
Expert Insights: Making the Right Choice
For the analysis of 1,4-dimethylphenanthrene, HPLC-FLD is often the preferred method for achieving the lowest detection limits in clean matrices like water, provided that potential fluorescent interferences are not present [11]. The phenanthrene structure is known to be highly fluorescent, making it an ideal candidate for this technique[12][13]. The high signal-to-noise ratio achievable with FLD allows for quantification at trace levels[1].
However, GC-MS is indispensable when absolute confirmation of identity is required or when analyzing complex matrices (e.g., soil, tissue, crude oil). The mass spectrum provides unambiguous identification, which is critical in regulatory or forensic applications. Furthermore, if the sample contains a wide range of PAHs, including isomers that are difficult to separate by HPLC or compounds that do not fluoresce, GC-MS is the more versatile and reliable choice[11]. A study comparing the two techniques found that while HPLC-FLD could sometimes show higher concentrations, this might be due to false positives from co-eluting components, whereas GC-MS provided lower detection limits for the majority of PAHs studied[8].
Experimental Workflows
The following are detailed, self-validating protocols for the analysis of 1,4-dimethylphenanthrene. The inclusion of an internal standard (ISTD), such as a deuterated PAH (e.g., phenanthrene-d10), is crucial for ensuring accuracy and precision by correcting for variations in sample preparation and instrument response[14].
Sample Preparation (Solid Phase Extraction for Water Samples)
-
Conditioning: Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally two 10 mL aliquots of HPLC-grade water[1].
-
Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar impurities.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 20 minutes.
-
Elution: Elute the trapped PAHs with 10 mL of dichloromethane or acetonitrile.
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the appropriate solvent (hexane for GC-MS, acetonitrile for HPLC). Add a known amount of internal standard.
GC-MS Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS)[4].
-
Injection: 1 µL, splitless mode. Injector temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min. Ramp to 300°C at 10°C/min. Hold for 10 min.
-
MS Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
1,4-Dimethylphenanthrene (C16H14, MW: 206.28): m/z 206 (quantifier), 205, 191[15].
-
Phenanthrene-d10 (ISTD): m/z 188.
-
-
-
Quality Control: Analyze a method blank, a spiked blank, and a continuing calibration verification standard with each batch of samples to ensure the system is free from contamination and performing correctly[4].
HPLC-FLD Experimental Protocol
-
Instrumentation: High-performance liquid chromatograph with a programmable fluorescence detector.
-
Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase designed for PAH analysis[16].
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 100% B over 25 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection:
-
Quality Control: A multi-point calibration curve (e.g., 1-100 ng/mL) should be prepared with R² > 0.995. Regular checks with known standards are necessary to monitor retention time stability and detector response[16].
Visualization of Workflows
The logical flow of each analytical method can be visualized to better understand the process from sample to result.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC-FLD analysis.
Conclusion
Both GC-MS and HPLC-FLD are highly capable and validated techniques for the analysis of 1,4-dimethylphenanthrene. The final selection hinges on the analytical objective. For routine monitoring requiring maximum sensitivity in relatively clean samples, HPLC-FLD is an excellent choice, offering superior sensitivity for this fluorescent analyte at a lower operational cost. For complex matrices, method development for unknown mixtures, or when irrefutable legal or regulatory evidence of identity is necessary, the structural information and broad applicability of GC-MS make it the authoritative and more robust option. A comprehensive analytical strategy may even involve using HPLC-FLD for initial screening and GC-MS for the confirmation of positive results.
References
-
DGUV. (2021). Comparison of chromatographic measuring methods for PAH analysis. Retrieved from [Link]
-
Manoli, E., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water. PMC - NIH. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Study on the Fluorescence Characteristic of Phenanthrenes and Anthracenes in Soil Based on Two-Dimensional Correlation Fluorescence Spectroscopy. Retrieved from [Link]
-
Schrlau, J., et al. (2020). Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation. NIH. Retrieved from [Link]
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U.S. EPA. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Andrianova, A. A., & Quimby, B. D. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorescence spectrum of phenanthrene single crystal at 4°K. Retrieved from [Link]
-
Jo, A., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1,4-Dimethylphenanthrene. Retrieved from [Link]
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GC/MS Aromatics Report. (2013). GC/MS Aromatics Report. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for PAHs. Retrieved from [Link]
-
FDA. (2017). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]
-
Pule, B. O., et al. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. Retrieved from [Link]
-
ResearchGate. (2020). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review. Retrieved from [Link]
-
Li, Y., et al. (2023). Quantitative analysis of phenanthrene in soil by fluorescence spectroscopy coupled with the CARS-PLS model. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2014). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. Retrieved from [Link]
-
MDPI. (2023). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. Retrieved from [Link]
-
ResearchGate. (2005). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2022). Which analytical instrument would be better for PAHs analysis? GCMS or HPLC?. Retrieved from [Link]
-
HPLC. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection. Retrieved from [Link]
-
ResearchGate. (2021). The fluorescence spectra of the phenanthrene solutions before and after.... Retrieved from [Link]
-
Agilent. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
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ITRC. (n.d.). Sampling and Analysis for 1,4-Dioxane. Retrieved from [Link]
-
Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to ISO/IEC 17025 Compliant Method Validation for 1,4-Dimethylphenanthrene Analysis
Introduction: The Analytical Imperative for 1,4-Dimethylphenanthrene
1,4-Dimethylphenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds formed from the incomplete combustion of organic materials.[1] Found in fossil fuels, their combustion products, and as environmental contaminants, PAHs are of significant interest to researchers and drug development professionals due to their potential carcinogenic and mutagenic properties.[2] Accurate and reliable quantification of specific PAHs like 1,4-Dimethylphenanthrene is therefore not just an analytical task, but a critical component of environmental monitoring, toxicology studies, and ensuring the purity and safety of pharmaceutical products.
This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the determination of 1,4-Dimethylphenanthrene. Crucially, we will frame this comparison within the rigorous framework of ISO/IEC 17025 , the international standard for the competence of testing and calibration laboratories.[3][4] Adherence to this standard ensures that the chosen analytical method is not only appropriate for its intended use but also that its performance is thoroughly understood, documented, and scientifically defensible.[3][4]
The ISO/IEC 17025 Framework: A Blueprint for Trustworthy Results
Method validation is the cornerstone of ISO/IEC 17025, providing objective evidence that an analytical method is fit for its intended purpose.[3][4] It is a systematic process of evaluating a method's performance characteristics to ensure it produces reliable, repeatable, and accurate results. For quantitative analysis of a specific analyte like 1,4-Dimethylphenanthrene, a laboratory must evaluate a core set of validation parameters. The relationship and hierarchy of these parameters are crucial for a comprehensive validation plan.
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and HPLC for 1,4-Dimethylphenanthrene analysis depends on several factors, including the sample matrix, required sensitivity, and the need for confirmatory data. Both are powerful chromatographic techniques, but their principles of separation and detection differ significantly, leading to distinct performance characteristics.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is the gold standard for many volatile and semi-volatile organic compounds.[5] It separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The mass spectrometer then bombards the eluting molecules with electrons, causing fragmentation into characteristic patterns. This fragmentation provides a "fingerprint," offering exceptional specificity for compound identification. Given 1,4-Dimethylphenanthrene's hydrocarbon structure and volatility, it is an ideal candidate for GC-MS analysis. The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) mode, allows for sensitive detection even in complex matrices.[5]
This protocol is based on principles outlined in EPA Method TO-13A and 8270E for PAH analysis.[5][6][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
For a 1L aqueous sample, adjust the pH to neutral.
-
Spike with an appropriate internal standard (e.g., Phenanthrene-d10).
-
Transfer the sample to a 2L separatory funnel.
-
Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate and drain the organic (DCM) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL aliquots of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) evaporator or a gentle stream of nitrogen.
-
-
Instrumental Analysis (GC-MS):
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless, 320°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 10°C/min to 320°C, hold for 5 min
-
-
MS System: Agilent 7000 series Triple Quadrupole MS (or equivalent)
-
Source Temperature: 320°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
The following table presents typical performance data for the GC-MS method, validated according to ISO/IEC 17025 principles.
| Validation Parameter | Acceptance Criteria | Performance Result for 1,4-Dimethylphenanthrene |
| Specificity | No significant interference at the retention time of the analyte. | Peak confirmed by retention time and qualifier ion ratios. No interferences observed in blank matrix. |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.995 | 0.5 - 100 ng/mL ; R² = 0.9992 |
| Accuracy | 80 - 120% recovery | 96.5% recovery (at 20 ng/mL spike) |
| Precision (Repeatability) | RSD ≤ 15% | 4.8% RSD (n=6 at 20 ng/mL) |
| Precision (Intermediate) | RSD ≤ 20% | 7.2% RSD (different day, different analyst) |
| LOD (S/N ≥ 3) | Detectable above noise | 0.15 ng/mL |
| LOQ (S/N ≥ 10) | Quantifiable with acceptable precision & accuracy | 0.5 ng/mL |
| Robustness | No significant impact from minor changes (e.g., ±5°C inlet temp) | Method performance remained within acceptance criteria. |
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle & Rationale: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase HPLC is standard, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[10] The key advantage of this method lies in its detector. Many PAHs, including 1,4-Dimethylphenanthrene, are naturally fluorescent. A Fluorescence Detector (FLD) offers exceptional sensitivity and selectivity, as very few compounds in a typical sample matrix will fluoresce at the specific excitation and emission wavelengths used for the target analyte.[11] This makes HPLC-FLD a powerful alternative, especially for achieving very low detection limits in clean matrices.
This protocol is based on principles outlined in EPA Method 610.[10]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
For a 1L aqueous sample, spike with an internal standard.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of DCM, 10 mL of methanol, and 20 mL of HPLC-grade water.[12]
-
Pass the entire 1L sample through the conditioned cartridge at a flow rate of ~10 mL/min.
-
Wash the cartridge with 10 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 20 minutes.
-
Elute the trapped PAHs with 10 mL of acetonitrile.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumental Analysis (HPLC-FLD):
-
HPLC System: Agilent 1260 Infinity II (or equivalent)
-
Column: Zorbax Eclipse PAH column (4.6 x 100 mm, 1.8 µm) or equivalent[12]
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 50% B, hold for 2 min
-
Linear gradient to 100% B over 15 min
-
Hold at 100% B for 5 min
-
Return to 50% B and equilibrate for 5 min
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector (FLD):
-
Excitation Wavelength: 275 nm
-
Emission Wavelength: 375 nm (Note: Wavelengths should be optimized empirically for 1,4-Dimethylphenanthrene)[1]
-
-
The following table presents typical performance data for the HPLC-FLD method, validated according to ISO/IEC 17025 principles.
| Validation Parameter | Acceptance Criteria | Performance Result for 1,4-Dimethylphenanthrene |
| Specificity | No significant interference at the retention time of the analyte. | Peak confirmed by retention time. High selectivity due to specific fluorescence wavelengths. |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.995 | 0.1 - 50 ng/mL ; R² = 0.9995 |
| Accuracy | 80 - 120% recovery | 98.2% recovery (at 10 ng/mL spike) |
| Precision (Repeatability) | RSD ≤ 15% | 3.5% RSD (n=6 at 10 ng/mL) |
| Precision (Intermediate) | RSD ≤ 20% | 6.1% RSD (different day, different analyst) |
| LOD (S/N ≥ 3) | Detectable above noise | 0.03 ng/mL |
| LOQ (S/N ≥ 10) | Quantifiable with acceptable precision & accuracy | 0.1 ng/mL |
| Robustness | No significant impact from minor changes (e.g., ±2% mobile phase composition) | Method performance remained within acceptance criteria. |
Head-to-Head Comparison and Method Selection
The decision to use GC-MS versus HPLC-FLD is a critical one, driven by the specific analytical requirements of the project.
| Performance Metric | GC-MS | HPLC-FLD | Rationale & Causality |
| Specificity | Excellent | Very Good | MS provides structural fragmentation data, offering near-unequivocal identification. FLD is highly selective but relies solely on retention time and fluorescence properties. |
| Sensitivity (LOD/LOQ) | Very Good | Excellent | FLD is an inherently more sensitive technique for fluorescent compounds like PAHs, often achieving lower detection limits than MS in SIM mode. |
| Linear Dynamic Range | Good (2-3 orders of magnitude) | Good (2-3 orders of magnitude) | Both techniques offer comparable linear ranges suitable for most environmental and pharmaceutical applications. |
| Robustness | Good | Very Good | HPLC systems with modern pumps tend to have slightly better retention time stability. GC systems can be more susceptible to matrix effects in the inlet and source. |
| Sample Throughput | Good | Good | Runtimes are comparable, though sample preparation for HPLC via SPE can be more easily automated for higher throughput compared to LLE. |
| Cost (Initial/Operating) | Higher | Lower | GC-MS systems have a higher initial capital cost and require more specialized maintenance (e.g., source cleaning). |
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Use_GCMS [label="Select GC-MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_HPLC [label="Select HPLC-FLD", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Req_Confirm; Req_Confirm -> Use_GCMS [label="Yes"]; Req_Confirm -> Req_LOD [label="No"]; Req_LOD -> Use_HPLC [label="Yes"]; Req_LOD -> Matrix_Complex [label="No"]; Matrix_Complex -> Use_GCMS [label="Yes"]; Matrix_Complex -> Use_HPLC [label="No"]; }
Conclusion and Recommendations
Both GC-MS and HPLC-FLD are powerful, reliable techniques for the quantitative analysis of 1,4-Dimethylphenanthrene when validated under the stringent guidelines of ISO/IEC 17025.
-
GC-MS is the recommended method when absolute certainty of identification is paramount, such as in regulatory submissions, forensic analysis, or when dealing with highly complex and "dirty" sample matrices where co-eluting interferences are likely. The mass spectral data provides a second dimension of confirmation that is invaluable for data defensibility.
-
HPLC-FLD is the superior choice when the primary driver is achieving the lowest possible detection limits. For applications like monitoring low-level environmental contamination or trace impurity analysis in clean pharmaceutical matrices, the enhanced sensitivity of fluorescence detection provides a clear advantage.
Ultimately, a laboratory's choice should be guided by a thorough risk assessment of the analytical project's goals. By implementing a robust validation plan that addresses all the parameters discussed—from specificity to robustness—and meticulously documenting the results, researchers and scientists can generate data for 1,4-Dimethylphenanthrene that is not only accurate but also fully compliant with the highest international quality standards.
References
-
U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS). EPA. Available at: [Link]
-
Wintersmith Advisory LLC. (2024). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. Available at: [Link]
-
YL Instruments. (n.d.). PAHs (Polycyclic Aromatic Hydrocarbons) Analysis by GC/MS with EPA 8270E. Available at: [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. EPA. Available at: [Link]
-
European Commission. (2017). Report on method development and validation of PAH-13. Available at: [Link]
-
Lin, Y-T., et al. (2024). Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dimethylphenanthrene. PubChem. Available at: [Link]
-
Doc Brown's Chemistry. (2024). C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern. Available at: [Link]
-
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]
-
NIST. (n.d.). Phenanthrene, 1,7-dimethyl-. NIST WebBook. Available at: [Link]
-
PubChemLite. (n.d.). 1,4-dimethylphenanthrene (C16H14). Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Available at: [Link]
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A Senior Application Scientist's Guide to Linearity, Accuracy, and Precision in 1,4-Dimethylphenanthrene Quantification
In the landscape of environmental analysis, drug development, and toxicology, the precise quantification of polycyclic aromatic hydrocarbons (PAHs) is paramount. Among these, 1,4-Dimethylphenanthrene, a substituted phenanthrene, requires robust analytical methods to ensure data integrity. This guide provides an in-depth comparison of the primary chromatographic techniques used for its quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). We will delve into the core validation parameters of linearity, accuracy, and precision, offering field-proven insights and detailed experimental protocols to support researchers in achieving reliable and reproducible results.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the chosen method is suitable for its intended purpose.[2] This guide is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies described are not only scientifically sound but also align with global standards.[3][4][5]
Comparative Overview of Analytical Methodologies
The choice between GC-MS and HPLC-FLD for 1,4-Dimethylphenanthrene analysis depends on several factors, including the sample matrix, required sensitivity, and the presence of interfering compounds. Both techniques offer excellent performance, but their principles of separation and detection lead to distinct advantages in specific scenarios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the analysis of volatile and semi-volatile compounds.[6] Separation is achieved based on the compound's boiling point and polarity in a gaseous mobile phase. The mass spectrometer provides high selectivity and structural information, allowing for confident identification and quantification, even in complex matrices.[6][7]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC separates compounds in a liquid mobile phase based on their interaction with a stationary phase. For PAHs like 1,4-Dimethylphenanthrene, which are inherently fluorescent, FLD offers exceptional sensitivity and selectivity.[8] This makes HPLC-FLD particularly powerful for trace-level analysis in samples like water or biological fluids.[8][9]
Data Presentation: Performance Characteristics at a Glance
The following table summarizes the typical performance characteristics for the quantification of 1,4-Dimethylphenanthrene using GC-MS and HPLC-FLD. These values represent common acceptance criteria in method validation protocols.
| Parameter | GC-MS | HPLC-FLD | Typical Acceptance Criteria (ICH/FDA) [3][4][10] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | Typically 80-120% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 10% | ≤ 5% | ≤ 15% (varies with concentration) |
| - Intermediate Precision | ≤ 15% | ≤ 10% | ≤ 15% (varies with concentration) |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Low ng/mL to pg/mL | Method- and purpose-dependent |
The Three Pillars of Method Validation
A robust quantification method stands on the pillars of linearity, accuracy, and precision. Understanding how to assess these parameters is crucial for generating defensible data.
Caption: Logical relationship of core validation parameters.
Linearity
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[11]
-
Experimental Protocol:
-
Prepare a stock solution of 1,4-Dimethylphenanthrene of known purity in a suitable solvent (e.g., acetonitrile or isooctane).
-
Create a series of at least five calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Analyze each calibration standard in triplicate.
-
Plot the average instrument response (e.g., peak area) against the known concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
-
Causality and Trustworthiness: An R² value close to 1.0 (typically ≥0.995) indicates a strong linear relationship, validating that changes in concentration are accurately reflected by the instrument's response. This is fundamental for calculating unknown sample concentrations from the calibration curve.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed through recovery studies.
-
Experimental Protocol:
-
Select a representative blank matrix (a sample that does not contain the analyte).
-
Spike the blank matrix with a known amount of 1,4-Dimethylphenanthrene at three different concentration levels (e.g., low, medium, and high within the linear range).
-
Prepare at least three replicates for each concentration level.
-
Process and analyze these spiked samples alongside unspiked matrix blanks.
-
Calculate the percent recovery using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100
-
-
Causality and Trustworthiness: High recovery percentages (e.g., within 80-120%) demonstrate that the method can effectively extract and measure the analyte from the sample matrix with minimal loss or interference.[11] This ensures that the reported values are a true reflection of the analyte's concentration in the original sample.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).[10]
-
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicates of a sample, at a single concentration (e.g., 100% of the target concentration), during the same analytical run, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different equipment to assess the method's robustness under varied conditions.
-
Prepare a homogenous sample of 1,4-Dimethylphenanthrene at three concentrations (low, medium, high).
-
For repeatability, analyze at least five replicates of each concentration on Day 1.
-
For intermediate precision, have a different analyst repeat the analysis on Day 2.
-
Calculate the mean, standard deviation, and %RSD for each set of measurements. %RSD = (Standard Deviation / Mean) * 100
-
-
Causality and Trustworthiness: A low %RSD (typically ≤15%) indicates that the method produces consistent results, minimizing random error.[12] This builds confidence that variations in results are due to actual differences between samples, not analytical variability.
Detailed Experimental Workflow: GC-MS
GC-MS is a powerful technique for the analysis of PAHs due to its high resolving power and the specificity of mass spectrometric detection.[6]
Caption: High-level workflow for GC-MS analysis.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
For solid samples (e.g., soil, tissue), perform a solvent extraction (e.g., using a mixture of acetone and hexane).
-
Use a cleanup step like Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Concentrate the extract and add an internal standard (e.g., fluorene-d10) just before analysis.[13]
-
-
Instrument Setup:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[7]
-
Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: 280°C, splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Setup:
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[7]
-
Ion Source: Electron Impact (EI) at 230°C.
-
Mode: Selected Ion Monitoring (SIM). For 1,4-Dimethylphenanthrene (C₁₆H₁₄, MW: 206.28), monitor the molecular ion (m/z 206) as the quantifier and other characteristic fragment ions (e.g., m/z 205, 191) as qualifiers.[14][15]
-
-
Calibration: Prepare standards in the range of 1-1000 pg/µL or as needed.[7]
-
Analysis: Inject 1 µL of the prepared sample extract and standards. Integrate the peak area for the quantifier ion at the expected retention time and calculate the concentration using the calibration curve.
Detailed Experimental Workflow: HPLC-FLD
HPLC-FLD is highly effective for quantifying PAHs in liquid samples, offering excellent sensitivity.[8][16]
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A Comparative Analysis of 1,4-Dimethylphenanthrene Distribution in Crude Oil Basins: A Guide for Geochemical Exploration
This guide provides an in-depth comparative analysis of the distribution of 1,4-Dimethylphenanthrene (1,4-DMP), a key polycyclic aromatic hydrocarbon (PAH), in crude oil basins worldwide. Moving beyond a simple data sheet, this document delves into the geochemical principles governing its formation, distribution, and utility as a molecular fossil in petroleum exploration. We will explore the intricate relationships between the abundance of 1,4-DMP and the geological and thermal history of a basin, providing researchers, scientists, and drug development professionals with a robust framework for interpreting their own data.
Introduction: The Significance of 1,4-Dimethylphenanthrene as a Geochemical Marker
Crude oil is a complex mixture of hydrocarbons that holds a wealth of information about its origin and history. Within this intricate chemical matrix, specific molecules, known as biomarkers, act as chemical fossils, providing clues about the source organic matter, depositional environment, and thermal maturity of the oil.[1] Phenanthrene and its alkylated derivatives, including dimethylphenanthrenes, are prominent and resilient aromatic hydrocarbons in crude oil that serve as powerful geochemical indicators.[2]
Among the various dimethylphenanthrene isomers, 1,4-Dimethylphenanthrene is of particular interest. Its distribution is influenced by a combination of factors, including the type of organic matter from which the oil was generated (e.g., marine, lacustrine, or terrestrial), the redox conditions of the depositional environment, and the thermal stress the source rock has undergone.[3][4] Understanding the distribution patterns of 1,4-DMP across different basins allows for a more nuanced interpretation of petroleum systems, aiding in exploration efforts and the characterization of hydrocarbon reservoirs.
Geochemical Controls on 1,4-Dimethylphenanthrene Distribution
The relative abundance of 1,4-Dimethylphenanthrene in crude oil is not arbitrary; it is a direct consequence of specific geochemical processes occurring over geological timescales. The primary factors influencing its distribution are:
-
Source Organic Matter: The type of precursor organic material plays a crucial role. For instance, oils derived from terrestrial organic matter, rich in higher plant material, often exhibit different aromatic hydrocarbon profiles compared to those from marine algal matter.[5]
-
Depositional Environment: The conditions under which the source rock was deposited, particularly the oxygen levels (anoxic, suboxic, or oxic), can influence the preservation and subsequent chemical transformation of organic matter, impacting the resulting aromatic hydrocarbon distribution.[3]
-
Thermal Maturity: As source rocks are buried and subjected to increasing temperatures, the organic matter undergoes a series of chemical transformations known as maturation. The relative abundance of different phenanthrene isomers, including 1,4-DMP, changes systematically with increasing thermal maturity.[6][7] Generally, isomers with methyl groups at the most thermodynamically stable positions (β-positions, like 2- and 3-methylphenanthrene) become more abundant at higher maturity levels, while less stable isomers (α-positions, like 1- and 4-methylphenanthrene) decrease in relative concentration.[8]
Comparative Distribution of Alkylated Phenanthrenes in Selected Crude Oil Basins
| Crude Oil Basin | Predominant Source Rock Type | Depositional Environment | General Aromatic Hydrocarbon Characteristics | Inferred Relative Abundance of 1,4-DMP |
| Tarim Basin, NW China | Marine | Marine | Characterized by a relatively high abundance of triaromatic hydrocarbons like phenanthrene and dibenzothiophene.[3] | Likely present, with its relative abundance to other dimethylphenanthrene isomers being a key maturity indicator. |
| Qaidam Basin, NW China | Lacustrine | Saline Lacustrine | Intermediate abundance of diaromatic and triaromatic hydrocarbons.[3][9] | Distribution influenced by the unique chemistry of a saline lacustrine environment. |
| Turpan Basin, NW China | Terrestrial | Swamp | Dominated by diaromatic hydrocarbons with a lower abundance of triaromatics.[3] | The specific distribution would be indicative of the terrestrial source input and lower maturity often associated with such settings. |
| Bongor Basin, Chad | Lacustrine | Lacustrine | Mixed oils with contributions from aquatic organisms.[5] | The ratio of 1,4-DMP to other isomers would be critical for oil-oil and oil-source correlations. |
| Junggar Basin, NW China | Lacustrine | Saline Lacustrine | High abundance of naphthalene series in some oils, while others are rich in phenanthrene series.[1] | Variable, depending on the specific source kitchen and thermal history within the basin. |
Note: The inferred relative abundance of 1,4-DMP is based on the general principles of phenanthrene isomer distribution with maturity and source. Specific quantitative data for 1,4-DMP is often grouped with other dimethylphenanthrene isomers in published literature.
Experimental Protocol: Quantitative Analysis of 1,4-Dimethylphenanthrene by GC-MS
The gold standard for the analysis of aromatic hydrocarbons in crude oil is Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] This technique allows for the separation, identification, and quantification of individual compounds within a complex mixture.
Sample Preparation
-
Fractionation: The crude oil sample is first fractionated to isolate the aromatic hydrocarbon fraction from the saturates, resins, and asphaltenes. This is typically achieved using column chromatography.[12]
-
Solvent Exchange: The collected aromatic fraction is then carefully concentrated and solvent-exchanged into a suitable solvent for GC-MS analysis, such as dichloromethane.
GC-MS Analysis
-
Injection: A small aliquot of the prepared aromatic fraction is injected into the GC.
-
Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Identification and Quantification: 1,4-Dimethylphenanthrene is identified by comparing its retention time and mass spectrum to that of an authentic standard.[13] Quantification is achieved by comparing the peak area of 1,4-DMP in the sample to a calibration curve generated from standards of known concentrations.[14][15]
Diagram of the Experimental Workflow
Caption: Workflow for the quantitative analysis of 1,4-Dimethylphenanthrene in crude oil.
Logical Relationships in Geochemical Interpretation
The interpretation of 1,4-DMP distribution data relies on understanding the interplay of several key geochemical factors.
Diagram of Geochemical Interrelationships
Caption: Factors influencing the distribution of 1,4-Dimethylphenanthrene in crude oil.
Conclusion and Future Perspectives
The distribution of 1,4-Dimethylphenanthrene in crude oil basins is a powerful tool for petroleum system analysis. While qualitative and semi-quantitative data have demonstrated its utility as an indicator of source, depositional environment, and thermal maturity, a significant opportunity exists for the development of a comprehensive, quantitative global database. Such a database would allow for more robust basin-to-basin correlations and a more refined understanding of the geochemical processes that govern the formation of petroleum. Future research should focus on the systematic quantitative analysis of 1,4-DMP and other dimethylphenanthrene isomers across a wider range of crude oil basins to unlock the full potential of these valuable molecular fossils.
References
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Fan, P., Philip, R. P., Li, Z., & Ying, G. (1990). Geochemical characteristics of aromatic hydrocarbons of crude oils and source rocks from different sedimentary environments. Organic Geochemistry, 16(1-3), 427-435. [Link]
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Geochemical characteristics of aromatic hydrocarbons in crude oils from the Tarim, Qaidam and Turpan Basins, NW China. (2010). Semantic Scholar. [Link]
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Geochemical characteristics and significance of aromatic hydrocarbons in crude oil from the East Fukang Sag, Junggar Basin, NW China. (2023). Frontiers in Earth Science. [Link]
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Characteristics of aromatic hydrocarbons in crude oils. (n.d.). ResearchGate. [Link]
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Geochemical characterization of aromatic hydrocarbons in crude oils from the Tarim, Qaidam and Turpan Basins, NW China. (n.d.). ResearchGate. [Link]
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Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF. (2011). Agilent. [Link]
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Relative abundance of C2-alkylphenanthrene isomers in oils from the Bongor Basin. (n.d.). ResearchGate. [Link]
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Methylphenanthrene maturity parameters of crude oils from oil and gas fields in Niigata Prefecture. (n.d.). ResearchGate. [Link]
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Quantitative oil analysis method. (n.d.). Environment and Climate Change Canada. [Link]
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Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). Journal of Chromatography A. [Link]
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Gas Chromatography-Mass Spectroscopy for Determining Biomarkers in Crude Oils. (n.d.). International Journal of Scientific & Engineering Research. [Link]
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Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. (2020). Brieflands. [Link]
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Application of aromatic compounds as maturity indicators in source rocks and crude oils. (1988). Geochimica et Cosmochimica Acta. [Link]
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Crude oils from Austral and Golfo San Jorge Basins. Similarity and differences based on biomarker ratios. (2021). Dialnet. [Link]
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Discovery of polycyclic aromatic acid metabolites in fish exposed to the petroleum compounds 1-methylphenanthrene and 1,4-dimethylphenanthrene. (2024). PubMed. [Link]
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A Study on the Applicability of Aromatic Parameters in the Maturity Evaluation of Lacustrine Source Rocks and Oils Based on Pyrolysis Simulation Experiments. (2023). ACS Omega. [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. [Link]
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1,4-Dimethylphenanthrene. (n.d.). PubChem. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Dimethylphenanthrene
As a Senior Application Scientist, it is imperative to preface this guide with a critical understanding: ensuring safety and environmental integrity in the laboratory is paramount. The following procedures for the disposal of 1,4-Dimethylphenanthrene are synthesized from established protocols for Polycyclic Aromatic Hydrocarbons (PAHs) and general hazardous chemical waste management. Due to the specific nature of this compound, these guidelines are based on the best available information for closely related chemicals and general regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
Part 1: Immediate Safety and Hazard Assessment
1,4-Dimethylphenanthrene, a member of the PAH family, presents several potential hazards that must be understood before any handling or disposal procedures are initiated. While specific toxicity data for this compound is not extensively documented, the hazards are inferred from data on similar PAHs and related compounds.
Key Hazards:
-
Aquatic Toxicity: Like many PAHs, 1,4-Dimethylphenanthrene is expected to be very toxic to aquatic life, with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.
-
Health Hazards: While specific data is limited, related compounds can cause serious eye irritation.[2] Some PAHs are considered questionable carcinogens.[3] Harmful if swallowed.[1]
-
Combustibility: The compound is combustible, and its vapors may form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE) Requirements
Before handling 1,4-Dimethylphenanthrene, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any potential vapors or aerosols. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1,4-Dimethylphenanthrene is to treat it as a hazardous waste and ensure it is properly segregated, labeled, and stored for collection by a certified hazardous waste disposal service.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.
-
Solid Waste:
-
Place any solid 1,4-Dimethylphenanthrene waste, including contaminated items like weighing paper or spatulas, into a designated, compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste:
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulations and are essential for safety.
-
Select an Appropriate Container:
-
Label the Container:
Step 3: Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
The storage area should be under the control of laboratory personnel.[7]
-
Segregate containers according to chemical compatibility. For example, do not store flammable materials with oxidizers.[4][7]
-
Ensure the container is kept closed at all times, except when adding waste.[6]
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste management companies.
Part 3: Disposal Methodologies (for EHS Professionals)
While laboratory personnel are primarily concerned with the immediate handling and storage of waste, it is valuable to understand the ultimate disposal methods for PAHs like 1,4-Dimethylphenanthrene.
-
Incineration: This is a common and effective method for the complete destruction of organic hazardous waste. Rotary kiln incineration at high temperatures (820 to 1,600 °C) is suitable for PAHs.[8]
-
Chemical Oxidation: In some cases, laboratory waste containing PAHs can be treated with strong oxidizing agents like potassium permanganate or concentrated sulfuric acid to break them down.[8] This should only be performed by trained personnel following a validated protocol.
-
Bioremediation: For widespread environmental contamination with PAHs, bioremediation techniques such as composting can be used to degrade these compounds.[9] This is generally not applicable to concentrated laboratory waste.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 1,4-Dimethylphenanthrene waste in a laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dimethylphenanthrene
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your practices. This guide provides a comprehensive, experience-driven framework for the safe handling of 1,4-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), through the correct selection and use of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical for your long-term health and the validity of your research.
Understanding the Risks: The Scientific Rationale for Caution
1,4-Dimethylphenanthrene belongs to the family of polycyclic aromatic hydrocarbons (PAHs). While specific toxicological data for this compound is limited, the broader class of PAHs is well-studied and associated with significant health risks. Many PAHs are known for their carcinogenic, mutagenic, and teratogenic properties. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of aerosols, and accidental ingestion.[1] Therefore, a robust PPE strategy is not merely a suggestion but a foundational requirement for safe handling.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees who may be exposed to chemical hazards.[2] This is not a one-size-fits-all approach; a thorough hazard assessment for each specific procedure involving 1,4-Dimethylphenanthrene is essential to determine the necessary level of protection.[3]
Core PPE for Handling 1,4-Dimethylphenanthrene
The following table summarizes the essential PPE for handling 1,4-Dimethylphenanthrene in a laboratory setting. This is the minimum required protection; specific experimental conditions may necessitate additional or more robust PPE.
| PPE Component | Specification | Rationale for Use with 1,4-Dimethylphenanthrene |
| Hand Protection | Nitrile gloves | Prevents dermal absorption, a primary exposure route for PAHs. Nitrile offers good resistance to a range of chemicals. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against splashes of solutions containing 1,4-Dimethylphenanthrene, which can cause serious eye irritation.[4] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and dropped objects.[5] |
Advanced PPE Considerations: When to Escalate Protection
Certain procedures may increase the risk of exposure and require a higher level of PPE. A risk assessment should be conducted prior to any new or modified procedure.
-
Operations with a high risk of splashing or aerosol generation: When working with larger volumes, heating solutions, or sonicating samples, a face shield worn over safety goggles is necessary to protect the entire face.[3]
-
Handling of the pure solid or creating aerosols: If there is a potential for inhaling fine particles of 1,4-Dimethylphenanthrene, a respirator may be required. The selection of the appropriate respirator (e.g., an N95 filtering facepiece or a respirator with organic vapor cartridges) should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[6][7]
-
Gross contamination potential: In situations with a high likelihood of significant contamination, such as a large-scale synthesis or a spill cleanup, consider using disposable coveralls to provide full-body protection.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the effectiveness of your protective barrier.
Donning PPE: Establishing the Barrier
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, don the respirator at this stage. Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, it should be donned after eye protection.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Safe Removal to Prevent Exposure
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove your lab coat by folding it inward to contain any contamination on the outer surface. Place it in a designated container for laundering or disposal.
-
Face Shield and Goggles: Remove your face shield and goggles. Clean and disinfect them according to your laboratory's procedures.
-
Respirator (if used): Remove your respirator without touching the front of the device.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling 1,4-Dimethylphenanthrene.
Caption: PPE selection and use workflow for handling 1,4-Dimethylphenanthrene.
Decontamination and Disposal: A Critical Final Step
All disposable PPE contaminated with 1,4-Dimethylphenanthrene must be considered hazardous waste.[8]
-
Gloves and other disposable items: Place these in a designated, labeled hazardous waste container immediately after use.[9]
-
Contaminated lab coats: If your institution launders lab coats, ensure they are placed in a designated, clearly marked bag for contaminated items. Disposable lab coats should be disposed of as hazardous waste.
-
Spills: In the event of a spill, follow your laboratory's established spill cleanup procedure. This will typically involve using a spill kit and wearing additional PPE, such as double gloves and potentially a respirator. All materials used for spill cleanup must be disposed of as hazardous waste.[10]
Conclusion: Fostering a Culture of Safety
The proper use of PPE is a cornerstone of laboratory safety, particularly when handling potentially hazardous compounds like 1,4-Dimethylphenanthrene. By understanding the rationale behind each piece of protective equipment and adhering to strict protocols for its use and disposal, you are not only protecting yourself but also ensuring the integrity of your scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, conduct thorough risk assessments, and cultivate a proactive culture of safety within the laboratory.
References
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention. [Link]
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Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. IDEAS/RePEc. [Link]
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Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. National Institutes of Health. [Link]
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1,4-Dimethylphenanthrene Safety Data Sheets(SDS). LookChem. [Link]
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1,4SIGHT (1,4-DIMETHYLNAPHTHALENE) MATERIAL SAFETY DATA SHEET. 1,4Group. [Link]
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Safety data sheet: 3,6-dimethylphenanthrene. CPAchem. [Link]
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NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention. [Link]
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Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate. [Link]
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Safety Data Sheet: 1,4-Dimethylbenzene. Angene Chemical. [Link]
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NIOSH Chemical Carcinogen Policy | Cancer. Centers for Disease Control and Prevention. [Link]
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Polycyclic Aromatic Hydrocarbons. 3M. [Link]
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Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO. [Link]
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NIOSH Issues Revised Chemical Carcinogen Policy. Crowell & Moring LLP. [Link]
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Carcinogens in the Workplace: Considerations for EHS. EHSLeaders. [Link]
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THE NIOSH CHEMICAL CARCINOGEN POLICY. Centers for Disease Control and Prevention. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
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Hazardous Waste. EHSO Manual 2023-2024. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
